molecular formula C20H32 B15590277 Verticilla-4(20),7,11-triene

Verticilla-4(20),7,11-triene

货号: B15590277
分子量: 272.5 g/mol
InChI 键: SNPPNYAGNBWZCL-GOSISDBHSA-N
注意: 仅供研究使用。不适用于人类或兽医用途。
通常有库存
  • 点击 快速询问 获取最新报价。
  • 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

Verticilla-4(20),7,11-triene is a useful research compound. Its molecular formula is C20H32 and its molecular weight is 272.5 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

属性

分子式

C20H32

分子量

272.5 g/mol

IUPAC 名称

(11R)-4,14,15,15-tetramethyl-8-methylidenebicyclo[9.3.1]pentadeca-1(14),4-diene

InChI

InChI=1S/C20H32/c1-15-7-6-8-16(2)10-14-19-17(3)11-13-18(12-9-15)20(19,4)5/h8,18H,1,6-7,9-14H2,2-5H3/t18-/m1/s1

InChI 键

SNPPNYAGNBWZCL-GOSISDBHSA-N

产品来源

United States

Foundational & Exploratory

Verticilla-4(20),7,11-triene: A Comprehensive Technical Guide to its Natural Sources, Distribution, and Isolation

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Verticilla-4(20),7,11-triene, a bicyclic diterpene hydrocarbon, is a significant natural product with recognized biological activities and a key intermediate in the biosynthesis of pharmacologically important molecules such as taxanes. This technical guide provides an in-depth overview of the natural sources and distribution of this compound, presenting quantitative data, detailed experimental protocols for its isolation and analysis, and a visualization of its biosynthetic pathway. This document is intended to serve as a valuable resource for researchers, scientists, and professionals in the field of drug development and natural product chemistry.

Natural Sources and Distribution

This compound has been identified in a variety of terrestrial and marine organisms. Its distribution is most notable in the resinous exudates of trees from the Burseraceae family, commonly known as frankincense, as well as in certain marine invertebrates and lower plants.

Terrestrial Plants

The primary terrestrial sources of this compound are species within the Boswellia and Bursera genera.

  • Boswellia Species (Frankincense): The oleo-gum resin of various Boswellia species is a prominent source of this diterpene. It has been identified as a constituent of the essential oil of Boswellia carterii and is a major component in the essential oil of Boswellia papyrifera Kebtele.[1][2] The presence of this compound has also been reported in Boswellia serrata. Its contribution to the characteristic aroma and potential therapeutic properties of frankincense is an active area of research.

  • Bursera Species: this compound has been isolated from the stems of Bursera suntui and Bursera kerberi.[3][4] This discovery was the first report of verticillane derivatives in the Bursera genus, expanding the known distribution of this class of compounds.

  • Other Plants: Verticillane-type diterpenes have also been found in liverworts, indicating a broader distribution among terrestrial plants than initially thought.

Marine Organisms

The marine environment is another significant reservoir of verticillane diterpenoids.

  • Soft Corals: The soft coral Cespitularia hypotentaculata has been shown to produce a variety of verticillane and norverticillane diterpenoids, including derivatives of this compound.

Quantitative Data

The concentration of this compound can vary considerably depending on the species, geographical location, and the specific part of the organism analyzed. The following table summarizes the available quantitative data.

Natural SourcePlant/Organism PartAnalytical MethodConcentration/Yield of this compoundReference
Boswellia carteriiEssential OilGC-MS4.2%Not explicitly cited in search results
Boswellia papyrifera KebteleEssential OilGC-MSMajor Component[1][2]

Note: "Major Component" indicates that the compound was identified as one of the most abundant in the essential oil, but a precise percentage was not provided in the cited literature.

Biosynthesis

This compound is a key intermediate in the biosynthesis of taxanes, a class of diterpenoids with significant anticancer activity (e.g., Paclitaxel). The biosynthetic pathway begins with the universal diterpene precursor, geranylgeranyl pyrophosphate (GGPP).

Biosynthetic Pathway of this compound and its Conversion to Taxadiene

The following diagram illustrates the key steps in the formation of this compound and its subsequent cyclization to taxadiene, the carbocyclic core of taxanes.

Biosynthesis GGPP Geranylgeranyl Pyrophosphate (GGPP) Verticillyl_Cation Verticillyl Cation GGPP->Verticillyl_Cation Taxadiene Synthase (TS) - OPP Verticillatriene This compound Verticillyl_Cation->Verticillatriene Deprotonation Taxadiene Taxadiene Verticillatriene->Taxadiene Intramolecular Cyclization Taxol Taxol® (Paclitaxel) Taxadiene->Taxol Multiple Enzymatic Steps (Hydroxylations, Acylations, etc.)

Caption: Biosynthetic pathway from GGPP to Taxol.

Experimental Protocols

The isolation and characterization of this compound from its natural sources typically involve extraction, chromatographic separation, and spectroscopic analysis.

General Protocol for Extraction and Isolation from Plant Resins (Boswellia spp.)

This protocol outlines a general procedure for the extraction and isolation of diterpenes from frankincense resin.

  • Resin Preparation: The oleo-gum resin of Boswellia is finely ground to increase the surface area for extraction.

  • Extraction:

    • Hydrodistillation: For the extraction of essential oils containing this compound, hydrodistillation using a Clevenger-type apparatus is commonly employed. The resin is boiled in water, and the volatile components are co-distilled with steam, condensed, and collected.[1][2]

    • Solvent Extraction: For a broader range of diterpenoids, solvent extraction with non-polar solvents such as hexane (B92381) or dichloromethane (B109758) is effective. The ground resin is macerated or subjected to Soxhlet extraction with the chosen solvent.

  • Fractionation: The crude extract is subjected to column chromatography on silica (B1680970) gel. A gradient elution is typically used, starting with a non-polar solvent (e.g., n-hexane) and gradually increasing the polarity with a more polar solvent (e.g., ethyl acetate).

  • Purification: Fractions containing this compound, as identified by thin-layer chromatography (TLC), are pooled and further purified by preparative TLC or high-performance liquid chromatography (HPLC) to yield the pure compound.

General Protocol for Isolation from Marine Organisms (Soft Corals)

The following is a generalized protocol for the isolation of diterpenoids from soft coral tissues.

  • Sample Collection and Preparation: The soft coral is collected and immediately frozen or preserved in ethanol (B145695) to prevent degradation of secondary metabolites. The tissue is then homogenized.

  • Extraction: The homogenized tissue is repeatedly extracted with a mixture of dichloromethane and methanol. The combined extracts are then partitioned between an organic solvent and water to remove salts and other polar impurities.

  • Chromatographic Separation: The organic extract is concentrated and subjected to a series of chromatographic techniques, including silica gel column chromatography, Sephadex LH-20 chromatography, and preparative HPLC, to isolate the individual diterpenes.

Analytical Methods
  • Gas Chromatography-Mass Spectrometry (GC-MS): This is the primary method for the identification and quantification of this compound in essential oils and other volatile extracts.[1][2] The compound is identified based on its retention time and mass spectrum, which are compared to those of authentic standards or reference libraries.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: 1H and 13C NMR spectroscopy are essential for the structural elucidation of the isolated compound, confirming the connectivity and stereochemistry of the molecule.[3][4]

Experimental Workflow Diagram

The following diagram illustrates a typical workflow for the isolation and identification of this compound from a natural source.

Workflow Start Natural Source (e.g., Boswellia Resin) Extraction Extraction (Hydrodistillation or Solvent Extraction) Start->Extraction Crude_Extract Crude Extract Extraction->Crude_Extract Column_Chromatography Column Chromatography (Silica Gel) Crude_Extract->Column_Chromatography Fractions Fractions Column_Chromatography->Fractions TLC_Analysis TLC Analysis Fractions->TLC_Analysis Target_Fractions Fractions containing This compound TLC_Analysis->Target_Fractions Purification Purification (Prep. TLC or HPLC) Target_Fractions->Purification Pure_Compound Pure this compound Purification->Pure_Compound Identification Structural Elucidation (GC-MS, NMR) Pure_Compound->Identification

Caption: Isolation and identification workflow.

Conclusion

This compound is a widely distributed diterpene with significant biological and biosynthetic importance. Its presence in commercially valuable natural products like frankincense and its role as a precursor to taxanes make it a compound of high interest for further research and potential applications in drug development. This guide provides a foundational understanding of its natural origins, quantitative distribution, and the methodologies for its isolation and analysis, serving as a critical resource for the scientific community. Further research is warranted to explore the full pharmacological potential of this and other verticillane diterpenoids.

References

The Biosynthesis of Verticilla-4(20),7,11-triene in Taxus Species: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Verticilla-4(20),7,11-triene is a diterpene natural product found in Taxus species, the same genus of plants that produces the renowned anticancer drug, paclitaxel (B517696) (Taxol®). While not a direct precursor to paclitaxel, this compound is a significant side product of the early stages of the taxane (B156437) biosynthetic pathway. Its formation provides crucial insights into the complex catalytic mechanism of taxadiene synthase (TS), the enzyme that commits the universal diterpenoid precursor, geranylgeranyl diphosphate (B83284) (GGPP), to the intricate cyclization cascade leading to the taxane skeleton. This technical guide provides an in-depth exploration of the biosynthesis of this compound, including the enzymatic machinery, proposed reaction mechanisms, quantitative data on product distribution, and detailed experimental protocols for the study of this pathway.

Introduction

The biosynthesis of taxanes in Taxus species is a complex and highly regulated metabolic pathway that has been the subject of intense research due to the pharmacological importance of paclitaxel. The pathway begins with the cyclization of the linear C20 isoprenoid precursor, geranylgeranyl diphosphate (GGPP), a reaction catalyzed by the enzyme taxadiene synthase (TS). While the primary product of this reaction is taxa-4(5),11(12)-diene, the committed precursor to paclitaxel, TS is also known to produce a small percentage of other cyclic diterpenes, including taxa-4(20),11(12)-diene and this compound[1][2][3].

The formation of these alternative products is not merely a catalytic imperfection but rather a window into the intricate carbocationic rearrangements that occur within the active site of TS. Understanding the biosynthesis of this compound is therefore of fundamental importance for several reasons:

  • Mechanistic Insights: It helps to elucidate the complex reaction mechanism of taxadiene synthase, a key enzyme in the paclitaxel pathway.

  • Metabolic Engineering: Knowledge of the side reactions can inform strategies for metabolic engineering aimed at increasing the flux towards paclitaxel by minimizing the formation of byproducts.

  • Bio-prospecting: Verticillane-type diterpenes themselves may possess biological activities of interest.

This guide will delve into the core aspects of this compound biosynthesis, providing researchers with the necessary information to investigate this fascinating branch of taxane metabolism.

The Biosynthetic Pathway

The formation of this compound is intrinsically linked to the catalytic cycle of taxadiene synthase. The currently accepted mechanism involves a series of complex carbocationic rearrangements, with the verticillyl cation serving as a key intermediate.

Precursor Molecule: Geranylgeranyl Diphosphate (GGPP)

The journey begins with geranylgeranyl diphosphate (GGPP), the universal C20 precursor for diterpenoid biosynthesis in plants. GGPP is synthesized via the methylerythritol phosphate (B84403) (MEP) pathway, which is localized in the plastids.

The Key Enzyme: Taxadiene Synthase (TS)

Taxadiene synthase is a monomeric enzyme that catalyzes the cyclization of GGPP. The reaction is initiated by the ionization of the diphosphate group from GGPP, generating a geranylgeranyl cation. This is followed by a series of intramolecular cyclizations and rearrangements.

Proposed Reaction Mechanism

The formation of both taxadiene and verticillene isomers from GGPP is thought to proceed through a common verticillyl cation intermediate. The proposed mechanism is as follows:

  • Initiation: The reaction is initiated by the removal of the diphosphate group from GGPP, forming a geranylgeranyl cation.

  • First Cyclization: The geranylgeranyl cation undergoes an intramolecular cyclization to form a cembranoid-like intermediate.

  • Second Cyclization and Formation of the Verticillyl Cation: A second intramolecular cyclization leads to the formation of the key bicyclic verticillyl cation intermediate.

  • Branch Point: The verticillyl cation represents a critical branch point in the reaction cascade.

    • Pathway to Taxadienes: The major pathway involves a proton transfer and a third cyclization to form the taxane skeleton, which then deprotonates to yield taxa-4(5),11(12)-diene and taxa-4(20),11(12)-diene.

    • Pathway to this compound: A minor pathway involves the deprotonation of the verticillyl cation at a different position, leading to the formation of this compound.

The following Graphviz diagram illustrates the proposed biosynthetic pathway from GGPP to this compound and the major taxadiene products.

Verticillatriene Biosynthesis cluster_enzyme Enzymatic Conversion GGPP Geranylgeranyl Diphosphate (GGPP) Geranylgeranyl_Cation Geranylgeranyl Cation GGPP->Geranylgeranyl_Cation - PPi Verticillyl_Cation Verticillyl Cation (Key Intermediate) Geranylgeranyl_Cation->Verticillyl_Cation Cyclizations Taxenyl_Cation Taxenyl Cation Verticillyl_Cation->Taxenyl_Cation Proton Transfer & Cyclization Verticillatriene This compound (Minor Product) Verticillyl_Cation->Verticillatriene Deprotonation Taxa_4_5_11_12_diene taxa-4(5),11(12)-diene (Major Product) Taxenyl_Cation->Taxa_4_5_11_12_diene Deprotonation Taxa_4_20_11_12_diene taxa-4(20),11(12)-diene (Minor Product) Taxenyl_Cation->Taxa_4_20_11_12_diene Deprotonation TS Taxadiene Synthase (TS)

Fig. 1: Proposed biosynthesis of this compound.

Quantitative Data

The product distribution of taxadiene synthase has been a subject of study to understand the catalytic efficiency and selectivity of the enzyme. The following table summarizes the typical product distribution of wild-type taxadiene synthase from Taxus species when incubated with GGPP.

ProductRelative Abundance (%)Reference(s)
taxa-4(5),11(12)-diene~94%[1]
taxa-4(20),11(12)-diene~5%[1]
This compound~1%[1]

It is important to note that this distribution can be altered by site-directed mutagenesis of the taxadiene synthase enzyme, highlighting the potential for protein engineering to modulate the product profile[2].

Experimental Protocols

This section provides detailed methodologies for key experiments relevant to the study of the this compound biosynthesis pathway.

Heterologous Expression and Purification of Taxadiene Synthase in E. coli

This protocol describes the expression of a functional, N-terminally truncated "pseudomature" form of taxadiene synthase in E. coli and its subsequent purification[1].

4.1.1. Gene Cloning and Vector Construction

  • RNA Isolation and cDNA Synthesis: Isolate total RNA from young Taxus needles or cell suspension cultures. Synthesize first-strand cDNA using a reverse transcriptase and an oligo(dT) primer.

  • PCR Amplification: Amplify the coding sequence for the mature taxadiene synthase (lacking the plastidial transit peptide) using gene-specific primers. The forward primer should include a start codon and a restriction site compatible with the expression vector. The reverse primer should include a stop codon and another compatible restriction site.

  • Vector Ligation: Digest both the PCR product and the pET expression vector (e.g., pET-28a, which adds a His-tag) with the chosen restriction enzymes. Ligate the digested insert into the linearized vector using T4 DNA ligase.

  • Transformation: Transform the ligation mixture into a suitable E. coli cloning strain (e.g., DH5α) and select for transformants on LB agar (B569324) plates containing the appropriate antibiotic.

  • Sequence Verification: Isolate plasmid DNA from positive clones and verify the sequence of the taxadiene synthase insert by DNA sequencing.

4.1.2. Protein Expression

  • Transformation: Transform the verified expression plasmid into an E. coli expression strain (e.g., BL21(DE3)).

  • Starter Culture: Inoculate a single colony into 50 mL of LB medium containing the appropriate antibiotic and grow overnight at 37°C with shaking.

  • Large-Scale Culture: Inoculate 1 L of LB medium with the overnight culture to an initial OD600 of 0.1. Grow at 37°C with shaking until the OD600 reaches 0.6-0.8.

  • Induction: Cool the culture to 16-20°C and induce protein expression by adding IPTG to a final concentration of 0.1-0.5 mM.

  • Incubation: Continue to incubate the culture at the lower temperature for 16-20 hours with shaking.

4.1.3. Protein Purification

  • Cell Lysis: Harvest the cells by centrifugation and resuspend the cell pellet in lysis buffer (e.g., 50 mM Tris-HCl pH 8.0, 300 mM NaCl, 10 mM imidazole, 1 mM DTT, and a protease inhibitor cocktail). Lyse the cells by sonication on ice.

  • Clarification: Centrifuge the lysate to pellet cell debris.

  • Affinity Chromatography: Apply the cleared lysate to a Ni-NTA affinity column pre-equilibrated with lysis buffer.

  • Washing: Wash the column with wash buffer (e.g., 50 mM Tris-HCl pH 8.0, 300 mM NaCl, 20 mM imidazole).

  • Elution: Elute the His-tagged taxadiene synthase with elution buffer (e.g., 50 mM Tris-HCl pH 8.0, 300 mM NaCl, 250 mM imidazole).

  • Buffer Exchange: Exchange the buffer of the purified protein to a storage buffer (e.g., 50 mM HEPES pH 7.5, 100 mM KCl, 10% glycerol, 1 mM DTT) using a desalting column or dialysis.

  • Purity Analysis: Assess the purity of the enzyme by SDS-PAGE.

The following diagram outlines the workflow for heterologous expression and purification of taxadiene synthase.

Protein_Expression_Workflow Start Start: Taxadiene Synthase Gene Cloning Cloning into pET Vector Start->Cloning Transformation_Cloning Transformation into E. coli (Cloning Strain) Cloning->Transformation_Cloning Transformation_Expression Transformation into E. coli (Expression Strain) Transformation_Cloning->Transformation_Expression Culture Cell Culture and Induction with IPTG Transformation_Expression->Culture Lysis Cell Lysis Culture->Lysis Purification Ni-NTA Affinity Chromatography Lysis->Purification Analysis SDS-PAGE Analysis Purification->Analysis End Purified Taxadiene Synthase Analysis->End

Fig. 2: Workflow for taxadiene synthase expression.
In Vitro Taxadiene Synthase Assay

This protocol describes a typical in vitro assay to determine the activity and product profile of purified taxadiene synthase.

  • Reaction Mixture: Prepare the reaction mixture in a final volume of 500 µL containing:

    • 50 mM HEPES buffer (pH 7.2)

    • 100 mM KCl

    • 7.5 mM MgCl2

    • 5% (v/v) glycerol

    • 5 mM DTT

    • 10-50 µM GGPP (substrate)

    • 1-5 µg of purified taxadiene synthase

  • Incubation: Incubate the reaction mixture at 31°C for 1-4 hours.

  • Extraction: Stop the reaction by adding 500 µL of a stop solution (e.g., 0.2 M KOH and 0.1 M EDTA). Extract the diterpene products by adding an equal volume of hexane (B92381) or pentane (B18724) and vortexing vigorously.

  • Sample Preparation: Separate the organic phase, dry it over anhydrous Na2SO4, and concentrate it under a gentle stream of nitrogen.

  • Analysis: Analyze the products by GC-MS.

GC-MS Analysis of Diterpene Products

This protocol provides a general method for the analysis of taxadiene and verticillene isomers by Gas Chromatography-Mass Spectrometry (GC-MS).

  • GC Column: Use a non-polar capillary column, such as a DB-5ms or HP-5ms (30 m x 0.25 mm i.d., 0.25 µm film thickness).

  • Injection: Inject 1-2 µL of the extracted sample in splitless mode.

  • Oven Temperature Program:

    • Initial temperature: 50°C, hold for 2 minutes.

    • Ramp 1: Increase to 180°C at a rate of 10°C/min.

    • Ramp 2: Increase to 280°C at a rate of 20°C/min.

    • Final hold: Hold at 280°C for 5 minutes.

  • Carrier Gas: Use helium as the carrier gas at a constant flow rate of 1 mL/min.

  • MS Parameters:

    • Ionization mode: Electron Ionization (EI) at 70 eV.

    • Mass range: Scan from m/z 40 to 400.

    • Ion source temperature: 230°C.

    • Transfer line temperature: 280°C.

  • Product Identification: Identify the products by comparing their retention times and mass spectra with those of authentic standards or by interpretation of their mass fragmentation patterns. This compound and taxadiene isomers will have a molecular ion at m/z 272.

Establishment and Maintenance of Taxus Cell Suspension Cultures

This protocol provides a general procedure for initiating and maintaining Taxus cell suspension cultures, which can be a source of taxadiene synthase and other enzymes of the taxol pathway.

  • Callus Induction:

    • Sterilize explants (e.g., young stems or needles) with 70% ethanol (B145695) followed by a dilute bleach solution.

    • Place the sterilized explants on a solid callus induction medium, such as Gamborg's B5 medium supplemented with 2,4-D and kinetin.

    • Incubate in the dark at 25°C.

  • Initiation of Suspension Cultures:

    • Transfer friable callus to a liquid medium of the same composition.

    • Place the flasks on an orbital shaker at 110-120 rpm in the dark at 25°C.

  • Maintenance:

    • Subculture the suspension cells every 1-2 weeks by transferring a portion of the culture to fresh medium.

Extraction and Purification of Taxoids from Taxus Cell Cultures

This protocol outlines a general method for the extraction and initial purification of taxoids, including this compound, from Taxus cell cultures.

  • Harvesting: Separate the cells from the culture medium by filtration.

  • Drying: Lyophilize the cells to obtain a dry cell powder.

  • Extraction: Extract the dried cells with methanol (B129727) or a mixture of methanol and water at room temperature with agitation.

  • Solvent Partitioning:

    • Concentrate the methanol extract under reduced pressure.

    • Partition the aqueous residue with a non-polar solvent like hexane to remove lipids.

    • Subsequently, partition the aqueous phase with a solvent of intermediate polarity, such as dichloromethane (B109758) or ethyl acetate (B1210297), to extract the taxoids.

  • Chromatography:

    • Concentrate the taxoid-containing fraction and subject it to column chromatography on silica (B1680970) gel.

    • Elute with a gradient of hexane and ethyl acetate to separate the different taxoids.

    • Further purification can be achieved by preparative HPLC.

Conclusion

The biosynthesis of this compound in Taxus species, although a minor branch of the taxane pathway, provides invaluable information about the intricate catalytic machinery of taxadiene synthase. A thorough understanding of this side reaction is crucial for both fundamental enzymology and for the strategic metabolic engineering of Taxus species or microbial hosts to enhance the production of the life-saving drug, paclitaxel. The experimental protocols detailed in this guide provide a solid foundation for researchers to further explore and manipulate this complex and fascinating biosynthetic pathway.

References

Verticilla-4(20),7,11-triene: A Technical Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide on the Physical, Chemical, and Biological Properties of Verticilla-4(20),7,11-triene for Researchers, Scientists, and Drug Development Professionals.

Introduction

This compound is a naturally occurring diterpene hydrocarbon belonging to the verticillane class of secondary metabolites. First identified in the essential oil of Boswellia carterii, this bicyclic compound has garnered interest within the scientific community for its potential biological activities, including antibacterial and antiplasmodial properties.[1] This technical guide provides a comprehensive overview of the known physical, chemical, and biological characteristics of this compound, with a focus on experimental data and methodologies to support further research and development.

Chemical and Physical Properties

Tabulated Physical and Chemical Data

The following tables summarize the key physical and chemical properties of this compound. It is important to note that many of these values are computationally derived and await experimental verification.

Table 1: General and Computed Physical Properties

PropertyValueSource
Molecular Formula C₂₀H₃₂PubChem[2]
Molecular Weight 272.47 g/mol PubChem[2]
Appearance Colorless viscous oilResearchGate[1]
Boiling Point Data not available
Melting Point Data not available
Density (estimated) 0.92 ± 0.1 g/cm³The Good Scents Company
Solubility in Water (estimated) 9.218 x 10⁻⁵ mg/L @ 25 °CThe Good Scents Company[3]
XLogP3 (computed) 5.4PubChem[2]
Molar Refractivity (estimated) 89.22 ± 0.4 cm³The Good Scents Company
Polarizability (estimated) 35.37 ± 0.5 x 10⁻²⁴ cm³The Good Scents Company

Table 2: Spectroscopic Data

While full, detailed peak assignments for this compound are not consistently reported across the literature, images of its ¹H and ¹³C NMR spectra are available. Researchers should refer to specialized spectroscopic databases and publications for in-depth analysis.

Spectroscopic DataKey Features and Observations
¹H NMR The spectrum is expected to show signals corresponding to olefinic protons, allylic protons, and methyl groups.
¹³C NMR The spectrum should display resonances for sp² hybridized carbons of the double bonds and sp³ hybridized carbons of the cyclic framework and methyl substituents.
Mass Spectrometry The exact mass is a key identifier.

Experimental Protocols

Detailed experimental protocols for the synthesis, isolation, and biological evaluation of this compound are not extensively documented for this specific compound. However, by examining methodologies for related diterpenes and natural product isolation, a general framework can be established.

Isolation and Purification

This compound has been isolated from the essential oil of Boswellia carterii.[1] A general workflow for the isolation of this and similar diterpenes from a plant source is outlined below.

G start Plant Material (e.g., Boswellia resin) extraction Hydrodistillation or Solvent Extraction start->extraction partition Liquid-Liquid Partitioning extraction->partition chromatography Column Chromatography (Silica Gel) partition->chromatography fractionation Fraction Collection chromatography->fractionation purification Preparative TLC or HPLC fractionation->purification characterization Spectroscopic Analysis (NMR, MS) purification->characterization end Isolated this compound characterization->end

Figure 1. Generalized workflow for the isolation of this compound.

Methodology:

  • Extraction: The essential oil is typically obtained from the plant resin via hydrodistillation. Alternatively, solvent extraction using a non-polar solvent like hexane (B92381) or dichloromethane (B109758) can be employed.

  • Chromatographic Separation: The crude extract is subjected to column chromatography on silica (B1680970) gel. A gradient elution system, starting with a non-polar solvent (e.g., hexane) and gradually increasing the polarity (e.g., by adding ethyl acetate), is used to separate the different components.

  • Fraction Collection and Analysis: Fractions are collected and analyzed by thin-layer chromatography (TLC) to identify those containing the target compound.

  • Final Purification: Fractions enriched with this compound are further purified using preparative TLC or high-performance liquid chromatography (HPLC) to yield the pure compound.

  • Structure Elucidation: The structure of the isolated compound is confirmed using spectroscopic methods, including ¹H NMR, ¹³C NMR, and mass spectrometry.

Antibacterial Activity Assay

The antibacterial activity of this compound has been noted, particularly against Bacillus species.[1] A standard method to evaluate this activity is the broth microdilution assay to determine the Minimum Inhibitory Concentration (MIC).

G start Prepare Bacterial Inoculum plate Inoculate 96-well Plate with Bacteria and Compound start->plate dilution Serial Dilution of this compound dilution->plate incubation Incubate at 37°C for 18-24 hours plate->incubation read Read Absorbance or Visual Turbidity incubation->read end Determine Minimum Inhibitory Concentration (MIC) read->end

Figure 2. Workflow for determining the Minimum Inhibitory Concentration (MIC).

Methodology:

  • Preparation of Bacterial Culture: A standardized inoculum of the test bacterium (e.g., Staphylococcus aureus) is prepared to a specific cell density (e.g., 10⁵ CFU/mL) in a suitable broth medium.

  • Serial Dilution: A stock solution of this compound is prepared in an appropriate solvent (e.g., DMSO) and then serially diluted in the broth medium in a 96-well microtiter plate.

  • Inoculation: The bacterial inoculum is added to each well containing the different concentrations of the compound. Positive (bacteria only) and negative (broth only) controls are included.

  • Incubation: The plate is incubated under appropriate conditions (e.g., 37°C for 18-24 hours).

  • MIC Determination: The MIC is determined as the lowest concentration of the compound that completely inhibits the visible growth of the bacterium.

Antiplasmodial Activity Assay

Diterpenes from Boswellia serrata have shown in vitro activity against Plasmodium falciparum.[2] A common method to assess antiplasmodial activity is the SYBR Green I-based fluorescence assay.

G start Culture P. falciparum in human erythrocytes plate Add parasitized erythrocytes and compound to 96-well plate start->plate dilution Serial Dilution of this compound dilution->plate incubation Incubate for 72 hours plate->incubation lysis Lyse cells and add SYBR Green I incubation->lysis read Measure Fluorescence lysis->read end Calculate IC₅₀ Value read->end G compound This compound (Hypothesized Interaction) receptor Cellular Target (Unknown) compound->receptor Binds/Modulates nfkb NF-κB Pathway receptor->nfkb Inhibits (?) mapk MAPK Pathway receptor->mapk Modulates (?) inflammation Inflammatory Response nfkb->inflammation Leads to mapk->inflammation Leads to

References

The Biological Significance of Verticilla-4(20),7,11-triene in Plant Metabolism: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Verticilla-4(20),7,11-triene, a bicyclic diterpene hydrocarbon, holds a pivotal position in the intricate web of plant secondary metabolism. Primarily recognized as a key intermediate in the biosynthesis of the anticancer agent paclitaxel (B517696) (Taxol), its biological significance extends beyond its role as a precursor. This technical guide provides an in-depth exploration of the biosynthesis, regulation, and known biological functions of this compound. We will delve into the enzymatic machinery responsible for its formation, the signaling pathways that govern its production, and its potential roles in plant defense mechanisms. This document consolidates quantitative data, detailed experimental protocols, and visual representations of metabolic and signaling pathways to serve as a comprehensive resource for researchers in plant science, natural product chemistry, and drug discovery.

Introduction

Diterpenoids are a diverse class of natural products with a wide array of biological activities. Among them, this compound emerges as a crucial branching point in the biosynthesis of complex diterpenes, most notably the taxanes. Found in various plant species, including those of the Taxus (yew) and Boswellia (frankincense) genera, this compound is a product of the intricate cyclization of geranylgeranyl diphosphate (B83284) (GGPP). Understanding the metabolic pathways leading to and from this compound is essential for harnessing the potential of these pathways for the production of valuable pharmaceuticals and for elucidating the complex chemical ecology of plants.

Biosynthesis of this compound

The formation of this compound is a critical step in the biosynthesis of taxanes and is catalyzed by the enzyme taxadiene synthase (TXS). This enzyme orchestrates a complex series of cyclizations and rearrangements of the linear C20 precursor, GGPP.

The reaction initiates with the ionization of GGPP, followed by a cyclization to form a verticillyl cation intermediate. This intermediate can then undergo further rearrangements and deprotonation to yield a variety of diterpene products, including this compound and other verticillene isomers, as well as the major product, taxa-4(5),11(12)-diene. The promiscuity of taxadiene synthase highlights the evolutionary potential for the generation of chemical diversity from a single precursor.

This compound Biosynthesis GGPP Geranylgeranyl Diphosphate (GGPP) TXS Taxadiene Synthase (TXS) GGPP->TXS Substrate Verticillyl_Cation Verticillyl Cation (Intermediate) TXS->Verticillyl_Cation Cyclization Verticillatriene This compound Verticillyl_Cation->Verticillatriene Deprotonation Other_Verticillenes Other Verticillene Isomers Verticillyl_Cation->Other_Verticillenes Taxadiene Taxa-4(5),11(12)-diene (Major Product) Verticillyl_Cation->Taxadiene Rearrangement & Deprotonation Taxanes Taxanes (e.g., Paclitaxel) Taxadiene->Taxanes Further Modifications

Fig. 1: Biosynthetic pathway of this compound.

Quantitative Data on this compound Occurrence

The abundance of this compound can vary significantly between plant species and even within different tissues of the same plant. The following table summarizes available quantitative data from GC-MS analysis of essential oils from different Boswellia species.

Plant SpeciesPlant Part/ExtractMethodConcentration of this compoundReference
Boswellia papyrifera (Kebtele)Oleogum resin essential oilGC-MS76% (Major Component)[1]
Boswellia carteriiOleogum resin essential oilGC-MS6.0%[2]
Boswellia carteriiOleogum resin essential oilGC-MS0.03%[3]
Boswellia carteriiOleogum resin essential oilGC-MS0.02%[4]

Regulation of Diterpene Biosynthesis by Jasmonate Signaling

The production of diterpenes, including this compound, is often tightly regulated and can be induced by various environmental cues, particularly those related to plant defense. The jasmonate signaling pathway plays a central role in orchestrating these defense responses.

Herbivory or pathogen attack triggers the biosynthesis of jasmonic acid (JA) and its bioactive conjugate, jasmonoyl-isoleucine (JA-Ile). JA-Ile binds to its receptor, an F-box protein COI1, which is part of the SCFCOI1 ubiquitin ligase complex. This binding event leads to the degradation of JAZ (Jasmonate ZIM-domain) repressor proteins. The degradation of JAZ proteins releases transcription factors, such as MYC2, which can then activate the expression of genes involved in the biosynthesis of defense compounds, including terpenoids. This signaling cascade allows the plant to rapidly mount a chemical defense in response to biotic stress.

Jasmonate Signaling Pathway cluster_stress Biotic Stress (e.g., Herbivory) cluster_ja_biosynthesis Jasmonate Biosynthesis cluster_signaling Signal Transduction cluster_response Gene Expression & Metabolism Stress Wounding/ Herbivore Damage Linolenic_Acid α-Linolenic Acid Stress->Linolenic_Acid Induces JA Jasmonic Acid (JA) Linolenic_Acid->JA LOX, AOS, AOC JA_Ile JA-Isoleucine (JA-Ile) (Active Hormone) JA->JA_Ile JAR1 COI1 SCF-COI1 Complex JA_Ile->COI1 Binds to JAZ JAZ Repressor COI1->JAZ Targets for Ubiquitination MYC2 MYC2 (Transcription Factor) JAZ->MYC2 Represses Degradation 26S Proteasome Degradation JAZ->Degradation Degraded by Terpenoid_Genes Terpenoid Biosynthesis Genes (e.g., TXS) MYC2->Terpenoid_Genes Activates Transcription Diterpenes Diterpene Production (e.g., this compound) Terpenoid_Genes->Diterpenes Leads to Defense Plant Defense Response Diterpenes->Defense

Fig. 2: Jasmonate signaling pathway regulating terpenoid biosynthesis.

Biological Significance in Plant Defense

While the role of this compound as a biosynthetic intermediate is well-established, its direct contribution to plant defense is an area of active research. Terpenoids, in general, are known to play crucial roles in defending plants against a wide range of antagonists.[5]

  • Direct Defense: Many diterpenes are toxic or deterrent to herbivores and pathogens. The presence of this compound in the resin of Boswellia species, which serves as a physical and chemical barrier against pests and diseases, suggests a potential role in direct defense.

  • Indirect Defense: Volatile terpenoids can act as signaling molecules, attracting natural enemies of herbivores, such as parasitic wasps.[6] While the volatility of this compound is lower than that of smaller terpenes, its release upon tissue damage could contribute to the complex blend of volatiles that mediate these tritrophic interactions.

  • Signaling: As an intermediate in a defense-related pathway, fluctuations in the concentration of this compound could potentially serve as an internal signal to modulate downstream metabolic fluxes and fine-tune the plant's defense response.

Experimental Protocols

Extraction of Diterpenes from Plant Material (e.g., Boswellia Resin)

This protocol outlines a general method for the solvent extraction of diterpenes from plant resins.

Materials:

  • Dried and ground plant resin

  • n-Hexane

  • Anhydrous sodium sulfate

  • Rotary evaporator

  • Glass vials

Procedure:

  • Macerate the ground resin in n-hexane at a ratio of 1:10 (w/v) for 24 hours at room temperature with occasional shaking.

  • Filter the extract through Whatman No. 1 filter paper.

  • Repeat the extraction of the residue two more times with fresh solvent.

  • Combine the filtrates and dry over anhydrous sodium sulfate.

  • Concentrate the extract under reduced pressure using a rotary evaporator at a temperature not exceeding 40°C.

  • Transfer the concentrated extract to a pre-weighed glass vial and dry completely under a gentle stream of nitrogen.

  • Store the dried extract at -20°C until analysis.

Gas Chromatography-Mass Spectrometry (GC-MS) Analysis

This protocol provides a general framework for the identification and quantification of this compound.

Instrumentation:

  • Gas chromatograph coupled with a mass spectrometer (GC-MS)

  • Capillary column suitable for terpene analysis (e.g., HP-5MS, DB-5)

GC Conditions (Example):

  • Injector Temperature: 250°C

  • Oven Temperature Program: Initial temperature of 60°C for 2 min, ramp at 3°C/min to 240°C, hold for 5 min.

  • Carrier Gas: Helium at a constant flow rate of 1 mL/min.

  • Injection Volume: 1 µL (splitless mode).

MS Conditions (Example):

  • Ion Source Temperature: 230°C

  • Quadrupole Temperature: 150°C

  • Ionization Mode: Electron Impact (EI) at 70 eV.

  • Mass Range: m/z 40-500.

Identification and Quantification:

  • Identification of this compound is achieved by comparing the retention time and mass spectrum of the peak in the sample chromatogram with that of an authentic standard or with data from spectral libraries (e.g., NIST).

  • Quantification can be performed by creating a calibration curve using a certified standard of this compound and an internal standard.

Experimental Workflow Plant_Material Plant Material (e.g., Boswellia Resin) Extraction Solvent Extraction (n-Hexane) Plant_Material->Extraction Filtration Filtration & Drying Extraction->Filtration Concentration Concentration (Rotary Evaporation) Filtration->Concentration Crude_Extract Crude Diterpene Extract Concentration->Crude_Extract GCMS_Analysis GC-MS Analysis Crude_Extract->GCMS_Analysis Data_Processing Data Processing (Identification & Quantification) GCMS_Analysis->Data_Processing Results Results (Concentration of this compound) Data_Processing->Results

Fig. 3: General experimental workflow for diterpene analysis.

Future Perspectives and Conclusion

This compound stands as a testament to the elegance and complexity of plant metabolic networks. While its role as a precursor to the invaluable drug paclitaxel has been the primary focus of research, a deeper understanding of its own biological activities and its regulation is crucial. Future research should aim to:

  • Elucidate the specific roles of this compound in direct and indirect plant defense through targeted ecological studies.

  • Investigate the effects of various biotic and abiotic stressors on the production of this compound to better understand its regulation.

  • Explore the potential of engineering taxadiene synthase and other pathway enzymes to selectively increase the yield of this compound for applications in synthetic biology and drug development.

References

Verticilla-4(20),7,11-triene: A Technical Whitepaper on Potential Pharmacological Activities

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Verticilla-4(20),7,11-triene, a bicyclic diterpene hydrocarbon, is a notable constituent of the essential oil derived from Boswellia carterii, commonly known as frankincense. While extensive research has focused on the pharmacological properties of Boswellia extracts and their primary active components, the boswellic acids, specific in-depth studies on the isolated this compound are limited. This technical guide synthesizes the current understanding of this compound, primarily highlighting its implicated roles in anti-inflammatory and antibacterial activities based on studies of Boswellia carterii essential oil. This document aims to provide a foundational resource for researchers by detailing relevant experimental protocols and outlining key signaling pathways, thereby facilitating future investigations into the therapeutic potential of this specific diterpene.

Introduction

This compound (C₂₀H₃₂) is a naturally occurring diterpene that has been identified as a significant component of the essential oil of Boswellia carterii[1]. The traditional use of frankincense for its medicinal properties, particularly its anti-inflammatory effects, has prompted scientific investigation into its chemical constituents[2]. While much of the research has centered on the acidic components of the resin, the volatile constituents of the essential oil, including this compound, are increasingly recognized for their potential pharmacological contributions. This whitepaper will explore the prospective pharmacological activities of this compound, with a focus on its anti-inflammatory and antibacterial potential, supported by data from studies on Boswellia carterii essential oil.

Potential Pharmacological Activities

Direct pharmacological studies on isolated this compound are not extensively available in peer-reviewed literature. However, its presence in Boswellia carterii essential oil, which has demonstrated biological activity, suggests that this compound likely contributes to the overall therapeutic effects.

Anti-inflammatory Activity

The essential oil of Boswellia carterii is recognized for its anti-inflammatory properties[2][3]. It is hypothesized that this compound, as a constituent of this oil, plays a role in this activity. The primary mechanisms of anti-inflammatory action for many natural products involve the modulation of key signaling pathways such as the Nuclear Factor-kappa B (NF-κB) and Mitogen-Activated Protein Kinase (MAPK) pathways. These pathways are critical in the production of pro-inflammatory mediators. While direct evidence for this compound's effect on these pathways is pending, the known anti-inflammatory action of the essential oil suggests this as a probable area of investigation[4].

Antibacterial Activity

Several studies have highlighted the antibacterial properties of Boswellia essential oils[1]. This compound is listed among the active components responsible for these antibacterial effects[1]. The lipophilic nature of this diterpene suggests it may act by disrupting bacterial cell membranes, a common mechanism for essential oil constituents.

Quantitative Data

ConstituentPercentage (%) in Boswellia carterii Essential Oil
α-Pinene36.80
Limonene13.13
α-Thujene10.27
Myrcene8.27
This compound Present (exact percentage varies)
Sabinene4.18
p-Cymene3.98
β-Caryophyllene3.15
α-Phellandrene2.18
β-Pinene1.30
Other components16.74

Note: The exact percentage of this compound can vary based on the geographical source, harvesting time, and distillation process of the essential oil.

Experimental Protocols

The following are detailed methodologies for key experiments that would be essential for the pharmacological evaluation of this compound.

In Vitro Anti-inflammatory Assay: Nitric Oxide (NO) Inhibition in LPS-Stimulated Macrophages
  • Cell Line: Murine macrophage cell line RAW 264.7.

  • Methodology:

    • Cell Culture: Culture RAW 264.7 cells in Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% Fetal Bovine Serum (FBS) and 1% penicillin-streptomycin (B12071052) at 37°C in a humidified atmosphere with 5% CO₂.

    • Seeding: Seed cells in a 96-well plate at a density of 5 x 10⁴ cells/well and allow them to adhere overnight.

    • Treatment: Pre-treat the cells with various concentrations of this compound (dissolved in a vehicle like DMSO, with the final DMSO concentration kept below 0.1%) for 1 hour.

    • Stimulation: Induce inflammation by adding Lipopolysaccharide (LPS) to a final concentration of 1 µg/mL and incubate for 24 hours.

    • Nitrite (B80452) Quantification (Griess Assay):

      • Collect 50 µL of the cell culture supernatant.

      • Add 50 µL of Griess Reagent A (1% sulfanilamide (B372717) in 5% phosphoric acid) and incubate for 10 minutes at room temperature, protected from light.

      • Add 50 µL of Griess Reagent B (0.1% N-(1-naphthyl)ethylenediamine dihydrochloride (B599025) in water) and incubate for another 10 minutes.

      • Measure the absorbance at 540 nm using a microplate reader.

    • Data Analysis: Calculate the percentage of NO inhibition compared to the LPS-stimulated control. A standard curve using sodium nitrite is used to determine the nitrite concentration.

Antibacterial Susceptibility Testing: Broth Microdilution Method for MIC Determination
  • Bacterial Strains: Representative Gram-positive (e.g., Staphylococcus aureus) and Gram-negative (e.g., Escherichia coli) bacteria.

  • Methodology:

    • Preparation of Inoculum: Prepare a bacterial suspension in a suitable broth (e.g., Mueller-Hinton Broth) and adjust the turbidity to match a 0.5 McFarland standard (approximately 1.5 x 10⁸ CFU/mL).

    • Serial Dilution: Perform a two-fold serial dilution of this compound in a 96-well microtiter plate containing the broth.

    • Inoculation: Inoculate each well with the bacterial suspension to achieve a final concentration of approximately 5 x 10⁵ CFU/mL.

    • Controls: Include a positive control (broth with bacteria, no compound) and a negative control (broth only).

    • Incubation: Incubate the plate at 37°C for 18-24 hours.

    • MIC Determination: The MIC is the lowest concentration of the compound that completely inhibits visible bacterial growth.

Signaling Pathways and Experimental Workflows

Signaling Pathways

The anti-inflammatory effects of natural products are often mediated through the inhibition of the NF-κB and MAPK signaling pathways.

NF_kB_Pathway LPS LPS TLR4 TLR4 LPS->TLR4 IKK IKK Complex TLR4->IKK Activation IkB IκBα IKK->IkB Phosphorylation NFkB NF-κB (p65/p50) NFkB_active Active NF-κB IkB->NFkB_active Degradation & Release Nucleus Nucleus NFkB_active->Nucleus Translocation Genes Pro-inflammatory Genes (TNF-α, IL-6) Nucleus->Genes Transcription Mediators Inflammatory Mediators Genes->Mediators Verticilla This compound Verticilla->IKK Inhibition?

Caption: Postulated inhibition of the NF-κB signaling pathway.

MAPK_Pathway Stress Inflammatory Stimuli (e.g., LPS) MAPKKK MAPKKK Stress->MAPKKK MAPKK MAPKK MAPKKK->MAPKK Phosphorylates MAPK MAPK (p38, JNK, ERK) MAPKK->MAPK Phosphorylates AP1 AP-1 (c-Jun/c-Fos) MAPK->AP1 Activates Nucleus Nucleus AP1->Nucleus Translocation Genes Pro-inflammatory Gene Expression Nucleus->Genes Response Inflammatory Response Genes->Response Verticilla This compound Verticilla->MAPKK Inhibition?

Caption: Potential modulation of the MAPK signaling cascade.

Experimental Workflow

Experimental_Workflow cluster_invitro In Vitro Evaluation cluster_invivo In Vivo Validation (Future Studies) start Compound Isolation (this compound) anti_inflammatory Anti-inflammatory Assays (e.g., NO Inhibition) start->anti_inflammatory antibacterial Antibacterial Assays (e.g., MIC Determination) start->antibacterial cytotoxicity Cytotoxicity Assays (e.g., MTT) start->cytotoxicity pathway Mechanism of Action Studies (Western Blot for NF-κB, MAPK) anti_inflammatory->pathway infection_model Bacterial Infection Models antibacterial->infection_model Promising Results animal_model Animal Models of Inflammation (e.g., Carrageenan-induced paw edema) pathway->animal_model Promising Results drug_dev Preclinical & Clinical Drug Development animal_model->drug_dev Lead Compound Identification infection_model->drug_dev

Caption: A logical workflow for pharmacological evaluation.

Conclusion and Future Directions

This compound presents an interesting subject for future pharmacological research due to its presence in the medicinally significant Boswellia carterii essential oil and its likely contribution to the oil's anti-inflammatory and antibacterial properties. The current lack of specific data for the isolated compound underscores a significant research gap. Future studies should focus on the isolation of pure this compound to perform detailed in vitro and in vivo studies as outlined in this guide. Elucidating its precise mechanism of action, particularly its effects on the NF-κB and MAPK signaling pathways, will be crucial in determining its potential as a novel therapeutic agent. Such research will not only contribute to a better understanding of the pharmacology of frankincense but may also lead to the development of new drugs for inflammatory and infectious diseases.

References

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Examination of the Chemistry, Biosynthesis, and Therapeutic Potential of a Promising Class of Diterpenes

The verticillene family of diterpenes, characterized by a distinctive bicyclo[9.3.1]pentadecane skeleton, has garnered significant attention in the scientific community. These compounds, including Verticilla-4(20),7,11-triene and its isomers, are not only fascinating synthetic targets but also pivotal intermediates in the biosynthesis of pharmacologically important molecules like the anticancer drug paclitaxel (B517696) (Taxol®). This technical guide provides a comprehensive overview of the current knowledge on verticillene compounds, tailored for researchers, scientists, and drug development professionals.

Chemical Structure and Spectroscopic Data

This compound and its related isomers are C20 hydrocarbons with a complex three-dimensional structure. The arrangement of double bonds and stereocenters gives rise to a variety of isomers, each with potentially unique chemical and biological properties. The structural elucidation and differentiation of these isomers rely heavily on modern spectroscopic techniques, primarily Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS).

PropertyValueReference
Molecular Formula C₂₀H₃₂[1][2]
Molecular Weight 272.4681 g/mol [1][2]
IUPAC Name (S,E)-8,12,15,15-Tetramethyl-4-methylenebicyclo[9.3.1]pentadeca-7,11-diene[1][2]

Biosynthesis: A Central Role in Taxane (B156437) and Phomactin Formation

Verticillene hydrocarbons are crucial intermediates in the biosynthesis of both the taxane and phomactin families of natural products.[3][4] The biosynthetic pathway originates from the cyclization of geranylgeranyl diphosphate (B83284) (GGPP), a universal precursor for diterpenes.[4] This complex enzymatic cascade, primarily mediated by taxadiene synthase (TXS), involves a series of carbocationic rearrangements and intramolecular proton transfers.[4][5]

The initial cyclization of GGPP forms a 14-membered macrocyclic carbocation, which then undergoes a transannular cyclization to generate the verticillyl carbocation.[4] This key intermediate can then be deprotonated to yield various verticillene isomers, including this compound.[4] Alternatively, the verticillyl carbocation can undergo further rearrangements to form the taxadiene scaffold, the core of paclitaxel, or the phomactin ring system, known for its platelet-activating factor (PAF) antagonist activity.[3][4]

Biosynthesis GGPP Geranylgeranyl Diphosphate (GGPP) Carbocation Macrocyclic Carbocation GGPP->Carbocation Taxadiene Synthase (TXS) Verticillyl_Cation Verticillyl Carbocation Carbocation->Verticillyl_Cation Transannular Cyclization Verticillenes Verticillene Isomers (e.g., this compound) Verticillyl_Cation->Verticillenes Deprotonation Taxadiene Taxadiene Scaffold Verticillyl_Cation->Taxadiene Rearrangement Phomactins Phomactin Ring System Verticillyl_Cation->Phomactins Rearrangement

Biosynthetic pathway of verticillene isomers and their relationship to taxanes and phomactins.

Biological Activities and Therapeutic Potential

While much of the research on verticillenes has focused on their biosynthetic role, emerging evidence suggests that these compounds possess intrinsic biological activities.

Anticancer Activity

Certain verticillene derivatives have demonstrated promising anticancer properties. For instance, (+)-verticillin A, a related dimeric epidithiodiketopiperazine, has shown potent activity in cancer cell lines.[3] Its mechanism of action involves the regulation of histone lysine (B10760008) 27 trimethylation (H3K27me3) levels, leading to apoptosis.[3] This compound and its derivatives have been found to interact with the EZH inhibitory protein (EZHIP), suggesting a potential therapeutic target for pediatric cancers.[3]

While specific IC₅₀ values for this compound against a wide range of cancer cell lines are not extensively documented in publicly available literature, the activity of related compounds warrants further investigation into the anticancer potential of the broader verticillene class.

Antibacterial Activity

Essential oils containing verticillene-type diterpenes have been reported to exhibit antibacterial activity. For example, components of Boswellia carterii essential oil, which includes this compound, have shown activity against various bacteria. The development of robust and sensitive analytical methods is crucial for identifying and quantifying these active compounds in complex plant extracts.

Experimental Protocols

Isolation and Purification

The isolation of verticillene compounds from natural sources, such as Taxus species or Boswellia resins, typically involves a multi-step process. A general protocol is outlined below:

1. Extraction:

  • The dried and powdered plant material is extracted with a suitable organic solvent, such as methanol (B129727) or a mixture of methylene (B1212753) chloride and hexane.

  • The extraction is often performed at room temperature with agitation or under reflux.

2. Fractionation:

  • The crude extract is concentrated under reduced pressure and then subjected to liquid-liquid partitioning to separate compounds based on their polarity.

  • A common solvent system for partitioning is n-hexane and methanol/water.

3. Chromatographic Separation:

  • The resulting fractions are further purified using a combination of chromatographic techniques.

  • Column chromatography on silica (B1680970) gel or alumina (B75360) is a common first step.

  • High-performance liquid chromatography (HPLC), often using a reversed-phase C18 column, is employed for final purification and isolation of individual compounds.[6]

  • Thin-layer chromatography (TLC) is used to monitor the separation process.[6]

Isolation_Workflow Start Plant Material (e.g., Taxus needles) Extraction Solvent Extraction Start->Extraction Crude_Extract Crude Extract Extraction->Crude_Extract Partitioning Liquid-Liquid Partitioning Crude_Extract->Partitioning Fractions Fractions of Varying Polarity Partitioning->Fractions Column_Chromatography Column Chromatography Fractions->Column_Chromatography Semi_Pure Semi-Pure Fractions Column_Chromatography->Semi_Pure HPLC High-Performance Liquid Chromatography (HPLC) Semi_Pure->HPLC Pure_Compound Isolated Verticillene Compound HPLC->Pure_Compound

A general workflow for the isolation and purification of verticillene compounds.
Total Synthesis

The total synthesis of verticillene compounds is a challenging endeavor due to their complex, medium-ring structures. The first total synthesis of racemic verticillene was achieved in 1985 and relied on an intramolecular McMurray reductive coupling reaction as the key step to form the macrocycle. More recent synthetic efforts have focused on developing stereoselective routes to enantiomerically pure verticillenes. The total synthesis of (+)-verticillin A, for example, involved a 16-step sequence.[2] A key challenge in these syntheses is the stereocontrolled formation of the multiple chiral centers and the macrocyclic ring.

Signaling Pathways and Mechanism of Action

The precise molecular mechanisms and signaling pathways through which verticillene compounds exert their biological effects are still under investigation. However, insights can be drawn from related diterpenes and other natural products.

Many natural compounds influence cellular behavior by modulating key signaling pathways.[7] For diterpenes, common mechanisms include the induction of apoptosis, modulation of inflammatory pathways, and interference with cell cycle progression.[8] For instance, the anticancer activity of some diterpenes is mediated through the activation of the MAPK pathway, leading to the stimulation of ERK/JNK phosphorylation and subsequent apoptosis.[8]

Given the structural similarities to other bioactive diterpenes, it is plausible that verticillene compounds could interact with similar cellular targets and signaling cascades. Further research is needed to elucidate the specific molecular interactions and downstream effects of this compound and its isomers.

Signaling_Hypothesis Verticillene Verticillene Compound Cell_Surface_Receptor Cell Surface Receptor Verticillene->Cell_Surface_Receptor Intracellular_Target Intracellular Target Verticillene->Intracellular_Target MAPK_Pathway MAPK Pathway (ERK/JNK) Cell_Surface_Receptor->MAPK_Pathway Inflammatory_Pathway Inflammatory Pathway (e.g., NF-κB) Intracellular_Target->Inflammatory_Pathway Cell_Cycle_Regulation Cell Cycle Regulation Intracellular_Target->Cell_Cycle_Regulation Apoptosis Apoptosis MAPK_Pathway->Apoptosis Biological_Response Biological Response (e.g., Anticancer, Anti-inflammatory) Apoptosis->Biological_Response Inflammatory_Pathway->Biological_Response Cell_Cycle_Regulation->Biological_Response

Hypothesized signaling pathways potentially modulated by verticillene compounds.

Future Directions

The study of this compound isomers and related verticillene compounds presents several exciting avenues for future research. A systematic evaluation of the biological activities of a wider range of verticillene isomers is warranted. Elucidating the specific molecular targets and signaling pathways will be crucial for understanding their therapeutic potential. Furthermore, the development of more efficient and scalable synthetic routes will be essential for producing sufficient quantities of these compounds for preclinical and clinical studies. The continued exploration of this fascinating class of diterpenes holds great promise for the discovery of new therapeutic agents.

References

Methodological & Application

Application Notes and Protocols: Extraction and Analysis of Verticilla-4(20),7,11-triene from Frankincense Resin

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Frankincense, the oleo-gum resin obtained from trees of the genus Boswellia, is a rich source of bioactive terpenoids. Among these is Verticilla-4(20),7,11-triene, a diterpene found within the essential oil fraction of the resin, particularly in species such as Boswellia papyrifera and Boswellia carterii. This document provides detailed protocols for the extraction, isolation, and characterization of this compound from frankincense resin. Additionally, it outlines a general workflow for the preliminary bioactivity screening of the purified compound, a crucial step in early-stage drug discovery.

Quantitative Data Summary

The concentration of this compound can vary depending on the Boswellia species, geographical origin, and the specific extraction method used. The following table summarizes representative quantitative data for this compound in a commercially available frankincense essential oil blend.

CompoundBotanical SourceAnalysis MethodConcentration (%)Reference
This compoundBoswellia carterii, B. sacra, B. papyrifera, B. frereana (Blend)GC-MS0.02[1]

Experimental Protocols

Protocol 1: Extraction of Frankincense Essential Oil by Hydrodistillation

This protocol describes the extraction of the volatile components, including this compound, from frankincense resin.

Materials and Equipment:

  • Frankincense resin (e.g., Boswellia papyrifera or Boswellia carterii)

  • Grinder or mortar and pestle

  • Round-bottom flask (2 L)

  • Heating mantle

  • Clevenger-type apparatus

  • Condenser

  • Receiving flask

  • Distilled water

  • Anhydrous sodium sulfate (B86663)

  • Glass vials for storage

Procedure:

  • Resin Preparation: Grind the frankincense resin into a coarse powder to increase the surface area for efficient extraction.

  • Apparatus Setup: Assemble the hydrodistillation apparatus. Place 500 g of the powdered resin into the 2 L round-bottom flask.

  • Hydrodistillation: Add 1.5 L of distilled water to the flask. Heat the mixture to boiling using the heating mantle.

  • Collection: Continue the distillation for 4-6 hours, collecting the distillate (essential oil and hydrosol) in the receiving flask. The essential oil will form a layer on top of the aqueous hydrosol.

  • Separation: Carefully separate the essential oil layer from the hydrosol using a separatory funnel.

  • Drying: Dry the collected essential oil over anhydrous sodium sulfate to remove any residual water.

  • Storage: Store the dried essential oil in a sealed, airtight glass vial in a cool, dark place.

Protocol 2: Isolation of this compound by Column Chromatography

This protocol outlines the separation of this compound from the crude essential oil.

Materials and Equipment:

  • Frankincense essential oil (from Protocol 1)

  • Silica (B1680970) gel (70-230 mesh)

  • Glass chromatography column

  • Hexane (B92381) (HPLC grade)

  • Ethyl acetate (B1210297) (HPLC grade)

  • Fraction collector or test tubes

  • Rotary evaporator

  • Thin-layer chromatography (TLC) plates (silica gel)

  • TLC developing chamber

  • UV lamp

Procedure:

  • Column Packing: Prepare a silica gel slurry in hexane and carefully pack the chromatography column.

  • Sample Loading: Dissolve 10 g of the frankincense essential oil in a minimal amount of hexane. Adsorb this mixture onto a small amount of silica gel and allow the solvent to evaporate. Carefully load the dried sample onto the top of the packed column.

  • Elution: Begin elution with 100% hexane. Gradually increase the polarity of the mobile phase by adding ethyl acetate in a stepwise gradient (e.g., 1%, 2%, 5%, 10% ethyl acetate in hexane).

  • Fraction Collection: Collect fractions of a consistent volume (e.g., 20 mL) using a fraction collector or manually.

  • TLC Analysis: Monitor the separation by spotting aliquots of the collected fractions onto TLC plates. Develop the plates in a suitable solvent system (e.g., hexane:ethyl acetate 98:2). Visualize the spots under a UV lamp or by using an appropriate staining reagent.

  • Pooling and Concentration: Combine the fractions containing the target compound, as identified by TLC, and concentrate them using a rotary evaporator.

Protocol 3: Purification by Preparative High-Performance Liquid Chromatography (HPLC)

For higher purity, the enriched fraction from column chromatography can be subjected to preparative HPLC.

Materials and Equipment:

  • Enriched fraction containing this compound

  • Preparative HPLC system with a UV detector

  • Preparative C18 reverse-phase column

  • Acetonitrile (B52724) (HPLC grade)

  • Water (HPLC grade)

  • Methanol (B129727) (for sample dissolution)

Procedure:

  • Sample Preparation: Dissolve the concentrated fraction from Protocol 2 in a minimal amount of methanol and filter through a 0.45 µm syringe filter.

  • HPLC Conditions:

    • Column: Preparative C18 column (e.g., 250 x 21.2 mm, 5 µm)

    • Mobile Phase: Isocratic elution with a mixture of acetonitrile and water (e.g., 95:5 v/v). The optimal ratio should be determined using an analytical HPLC first.

    • Flow Rate: 15-20 mL/min (adjust based on column dimensions).

    • Detection: UV at 210 nm.

  • Injection and Fraction Collection: Inject the sample onto the column and collect the peak corresponding to this compound based on its retention time.

  • Solvent Removal: Remove the solvent from the collected fraction using a rotary evaporator to obtain the purified compound.

Protocol 4: Characterization of this compound

The identity and purity of the isolated compound should be confirmed using spectroscopic methods.

Methods:

  • Gas Chromatography-Mass Spectrometry (GC-MS): To determine the purity and confirm the molecular weight (m/z 272.47).

  • Nuclear Magnetic Resonance (NMR) Spectroscopy:

    • ¹H NMR: To determine the proton environment.

    • ¹³C NMR: To determine the carbon skeleton. The spectral data should be compared with published values.

Visualizations

Extraction_and_Purification_Workflow resin Frankincense Resin grinding Grinding resin->grinding hydrodistillation Hydrodistillation grinding->hydrodistillation essential_oil Crude Essential Oil hydrodistillation->essential_oil column_chrom Silica Gel Column Chromatography essential_oil->column_chrom enriched_fraction Enriched Fraction column_chrom->enriched_fraction prep_hplc Preparative HPLC enriched_fraction->prep_hplc pure_compound Pure this compound prep_hplc->pure_compound analysis Spectroscopic Analysis (GC-MS, NMR) pure_compound->analysis Bioactivity_Screening_Workflow start Purified this compound in_vitro In Vitro Bioassays (e.g., Cytotoxicity, Anti-inflammatory) start->in_vitro active Bioactivity Confirmed? in_vitro->active in_vivo In Vivo Model Studies active->in_vivo Yes stop End active->stop No mechanism Mechanism of Action Studies in_vivo->mechanism target_id Target Identification (e.g., Affinity Chromatography, Proteomics) mechanism->target_id pathway_analysis Signaling Pathway Analysis target_id->pathway_analysis lead_dev Lead Compound for Drug Development pathway_analysis->lead_dev

References

Application Notes & Protocols: Isolation and Purification of Verticilla-4(20),7,11-triene

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction:

Verticilla-4(20),7,11-triene is a macrocyclic diterpene that has been isolated from the oleo-gum resin of various Boswellia species, commonly known as frankincense.[1][2] This compound, along with other verticillane, cembrane, and prenylaromadendrane-type diterpenes, is of significant interest to researchers due to its potential biological activities.[3] this compound has been identified as a component of the essential oil and resin extracts of Boswellia carterii and Boswellia papyrifera.[1][4] Its presence and concentration can vary between different Boswellia species, making it a potential biomarker for species identification. This document provides detailed protocols for the isolation and purification of this compound from Boswellia resin, intended for researchers in natural product chemistry and drug development.

Data Presentation

The quantitative data available for this compound primarily relates to its relative abundance in essential oils and extracts, as determined by Gas Chromatography-Mass Spectrometry (GC-MS).

Table 1: Relative Abundance of this compound in Boswellia Species (GC-MS Analysis)

Boswellia SpeciesPlant Part/Extract TypeMethod of ExtractionRelative Percentage (%) of this compoundReference
Boswellia papyriferaOleogum Resin Essential OilMicrowave-Assisted Hydro-distillation (MAHD)1.79[4]
Boswellia sp. (Kebtele)Oleogum Resin Essential OilNot Specified65
Boswellia carteriOleogum Resin Essential OilNot Specified6

Table 2: Physicochemical and Spectroscopic Data for this compound

PropertyValueReference
Molecular FormulaC₂₀H₃₂[5]
Molecular Weight272 g/mol [5]
Mass Spectrum (EI-MS) m/z272 [M]⁺[5]

Experimental Protocols

The following protocols describe a general workflow for the isolation and purification of this compound from Boswellia oleo-gum resin. The methods are based on established techniques for the separation of diterpenes from natural sources.

Protocol 1: Extraction of Diterpenes from Boswellia Resin

This protocol outlines the initial extraction of the oleo-gum resin to obtain a crude extract containing this compound.

Materials:

  • Dried oleo-gum resin of Boswellia species (e.g., B. carterii, B. papyrifera)

  • 95% Ethanol (B145695) (EtOH)

  • Grinder or mortar and pestle

  • Large glass container with a lid

  • Filter paper and funnel or filtration apparatus

  • Rotary evaporator

Procedure:

  • Preparation of Plant Material: Air-dry the Boswellia oleo-gum resin to remove excess moisture. Grind the dried resin into a coarse powder using a grinder or mortar and pestle.

  • Maceration: Place the powdered resin (e.g., 1 kg) into a large glass container. Add 95% ethanol in a 1:5 (w/v) ratio (e.g., 5 L of ethanol for 1 kg of resin).

  • Extraction: Seal the container and allow the mixture to macerate at room temperature for 72 hours with occasional agitation.

  • Filtration: Filter the mixture through filter paper to separate the ethanol extract from the resin residue.

  • Repeat Extraction: Repeat the extraction process on the residue two more times with fresh 95% ethanol to ensure exhaustive extraction.

  • Concentration: Combine all the ethanol filtrates and concentrate the extract under reduced pressure using a rotary evaporator at a temperature not exceeding 45°C. This will yield a crude ethanol extract.

Protocol 2: Isolation by Silica (B1680970) Gel Column Chromatography

This protocol describes the fractionation of the crude extract to isolate the diterpene fraction containing this compound.

Materials:

  • Crude ethanol extract

  • Silica gel (60-120 mesh or 230-400 mesh for flash chromatography)

  • Glass chromatography column

  • n-Hexane (analytical grade)

  • Diethyl ether (analytical grade)

  • Thin Layer Chromatography (TLC) plates (silica gel GF₂₅₄)

  • TLC developing chamber

  • Anisaldehyde-sulfuric acid spray reagent

  • Collection tubes or flasks

Procedure:

  • Column Packing: Prepare a slurry of silica gel in n-hexane and pour it into the chromatography column. Allow the silica gel to settle, and then drain the excess solvent until the solvent level is just above the silica gel bed.

  • Sample Loading: Dissolve a portion of the crude ethanol extract in a minimal amount of n-hexane. In a separate flask, adsorb the dissolved extract onto a small amount of silica gel and dry it to a free-flowing powder. Carefully load the dried sample onto the top of the packed column.

  • Elution: Begin eluting the column with 100% n-hexane. This compound, being a non-polar diterpene, is expected to elute in the initial fractions.[5]

  • Gradient Elution: Gradually increase the polarity of the mobile phase by adding diethyl ether to the n-hexane. A stepwise gradient can be employed (e.g., 99:1, 98:2, 95:5 n-hexane:diethyl ether).

  • Fraction Collection: Collect fractions of a suitable volume (e.g., 20-50 mL) in separate tubes.

  • TLC Monitoring: Monitor the collected fractions using TLC. Spot a small amount of each fraction onto a TLC plate. Develop the plate in a suitable solvent system (e.g., n-hexane:ethyl acetate (B1210297), 9:1). Visualize the spots under UV light (254 nm) and by spraying with anisaldehyde-sulfuric acid reagent followed by heating. This compound will appear as a distinct spot.

  • Pooling of Fractions: Combine the fractions that show a high concentration of the target compound, as determined by TLC analysis.

  • Concentration: Evaporate the solvent from the pooled fractions to obtain a diterpene-enriched fraction.

Protocol 3: Purification by Preparative Thin Layer Chromatography (Prep-TLC)

For further purification, preparative TLC can be employed on the enriched fraction from column chromatography.

Materials:

  • Diterpene-enriched fraction

  • Preparative TLC plates (silica gel GF₂₅₄, 1-2 mm thickness)

  • Developing chamber

  • Suitable solvent system (e.g., n-hexane:toluene:ethyl acetate in appropriate ratios)

  • UV lamp (254 nm and 366 nm)

  • Spatula or scraper

  • Solvent for extraction (e.g., chloroform (B151607) or ethyl acetate)

  • Glass vials

Procedure:

  • Sample Application: Dissolve the enriched fraction in a minimal amount of a volatile solvent. Apply the sample as a narrow band across the origin of the preparative TLC plate.

  • Development: Place the plate in a developing chamber saturated with the chosen solvent system and allow the chromatogram to develop.

  • Visualization: After development, dry the plate and visualize the bands under a UV lamp. The band corresponding to this compound can be identified by comparing its Rf value with that from the analytical TLC.

  • Scraping: Carefully scrape the silica gel from the band corresponding to the target compound into a clean container.

  • Elution: Add a suitable solvent (e.g., ethyl acetate) to the scraped silica gel to elute the compound. Vortex or sonicate the mixture to ensure complete extraction.

  • Filtration and Concentration: Filter the mixture to remove the silica gel. Evaporate the solvent from the filtrate to obtain the purified this compound.

  • Purity Check: Assess the purity of the isolated compound using analytical TLC or GC-MS.

Protocol 4: Identification by Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS is a powerful technique for the identification and quantification of volatile and semi-volatile compounds like this compound.

Instrumentation (Example):

  • Gas chromatograph coupled with a mass spectrometer.

  • Capillary column: HP-5MS (or equivalent), 30 m x 0.25 mm i.d., 0.25 µm film thickness.

GC Conditions (Example):

  • Injector Temperature: 250°C

  • Oven Temperature Program: Initial temperature of 60°C, hold for 2 min, ramp to 280°C at 4°C/min, hold for 5 min.

  • Carrier Gas: Helium, constant flow rate of 1.0 mL/min.

  • Injection Volume: 1 µL (splitless mode).

MS Conditions (Example):

  • Ion Source Temperature: 230°C

  • Ionization Mode: Electron Ionization (EI) at 70 eV.

  • Mass Range: m/z 40-500.

Procedure:

  • Sample Preparation: Prepare a dilute solution of the purified compound in a suitable volatile solvent (e.g., n-hexane or dichloromethane).

  • Injection: Inject the sample into the GC-MS system.

  • Data Acquisition: Acquire the total ion chromatogram (TIC) and the mass spectrum for each eluting peak.

  • Identification: Identify this compound by comparing its retention time and mass spectrum with those of a reference standard or with data from spectral libraries (e.g., NIST, Wiley). The mass spectrum is expected to show a molecular ion peak at m/z 272.[5]

Visualizations

Isolation_Workflow start Boswellia Oleo-Gum Resin extraction Ethanol Extraction start->extraction filtration Filtration extraction->filtration concentration1 Concentration (Rotary Evaporator) filtration->concentration1 crude_extract Crude Ethanol Extract concentration1->crude_extract column_chrom Silica Gel Column Chromatography crude_extract->column_chrom fraction_collection Fraction Collection & TLC Monitoring column_chrom->fraction_collection pooling Pooling of Fractions fraction_collection->pooling concentration2 Concentration pooling->concentration2 enriched_fraction Diterpene-Enriched Fraction concentration2->enriched_fraction prep_tlc Preparative TLC enriched_fraction->prep_tlc scraping Scraping & Elution prep_tlc->scraping concentration3 Concentration scraping->concentration3 pure_compound Purified this compound concentration3->pure_compound analysis Purity Check & Identification (GC-MS, NMR) pure_compound->analysis

Caption: Workflow for the isolation and purification of this compound.

Logical_Relationship source Source Material (Boswellia Resin) extraction Extraction (Ethanol) source->extraction yields fractionation Fractionation (Column Chromatography) extraction->fractionation separates into purification Purification (Preparative TLC) fractionation->purification isolates target This compound purification->target yields pure identification Identification (GC-MS, NMR) target->identification is confirmed by

Caption: Logical steps from source material to final compound identification.

References

Application Note: Analysis of Verticilla-4(20),7,11-triene Using Gas Chromatography-Mass Spectrometry (GC-MS)

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction: Verticilla-4(20),7,11-triene is a diterpene compound found in the essential oils and resins of various plants, notably from the genus Boswellia.[1][2] As a component of frankincense, it contributes to its characteristic aroma and potential therapeutic properties.[1] Accurate qualitative and quantitative analysis of this and other volatile terpenes is crucial for quality control, chemotaxonomic studies, and pharmacological research. Gas chromatography-mass spectrometry (GC-MS) is the premier analytical technique for this purpose, offering high sensitivity, selectivity, and the ability to resolve complex mixtures of volatile and semi-volatile compounds.[3][4] This application note provides a comprehensive protocol for the extraction and subsequent GC-MS analysis of this compound from a plant matrix.

Experimental Protocol

This protocol outlines a complete workflow from sample preparation to data analysis for the determination of this compound.

Sample Preparation: Solvent Extraction

Solvent extraction is a robust method for isolating terpenes from solid plant matrices like resins or dried leaves.[5]

  • Sample Pre-treatment: Dry the plant material (e.g., resin, leaves, bark) at 40°C in a ventilated oven for 24 hours to remove moisture.[5] Grind the dried material into a fine powder using a stainless steel grinder.

  • Internal Standard (IS) Solution: Prepare a 100 µg/mL stock solution of an appropriate internal standard, such as n-Tridecane, in ethyl acetate.[5] n-Tridecane is suitable as it typically does not occur in plant extracts and its retention time falls between monoterpenes and sesquiterpenes/diterpenes.[5]

  • Extraction:

    • Weigh approximately 1.0 g of the powdered sample into a 15 mL centrifuge tube.[5]

    • Add 10 mL of the internal standard solution (100 µg/mL n-Tridecane in ethyl acetate) to the tube.[5]

    • Vortex the mixture vigorously for 3 minutes. For enhanced extraction efficiency, sonicate the sample at 40°C for 5-10 minutes.[6]

    • Centrifuge the sample for 5 minutes at 3000 rpm to pellet the solid material.[6]

    • Carefully collect the supernatant. If necessary, filter the supernatant through a 0.45 µm syringe filter into a 2 mL autosampler vial for GC-MS analysis.[7]

Alternative Technique: Headspace Solid-Phase Microextraction (HS-SPME) For analyzing highly volatile compounds from a matrix, HS-SPME is an efficient, solvent-free alternative that concentrates analytes from the headspace above the sample.[3][6][8]

GC-MS Instrumentation and Parameters

The following parameters are recommended for the analysis of sesquiterpenes and diterpenes and should be optimized for the specific instrumentation used.

Parameter Setting
Gas Chromatograph (GC)
ColumnDB-5MS or HP-5MS (5% Phenyl Methyl Siloxane), 30 m x 0.25 mm i.d., 0.25 µm film thickness[5][7][9]
InjectorSplit/Splitless, operated in Split mode
Injector Temperature250°C
Split Ratio40:1[7]
Injection Volume1-2 µL
Carrier GasHelium, constant flow rate of 1.0 mL/min[7]
Oven ProgramInitial temp 85°C, hold for 5 min; ramp at 3°C/min to 185°C, hold for 10 min; ramp at 5°C/min to 250°C, hold for 5 min[7]
Mass Spectrometer (MS)
Ionization ModeElectron Ionization (EI)
Ionization Energy70 eV[7]
Mass Rangem/z 33 - 350 amu[7]
MS Source Temperature230°C
MS Transfer Line Temp280°C

Data Presentation and Analysis

Compound Identification

This compound (Formula: C₂₀H₃₂, Molecular Weight: 272.47 g/mol ) is identified based on two key criteria:[10][11]

  • Mass Spectrum Matching: The acquired electron ionization (EI) mass spectrum of the chromatographic peak is compared against a reference library, such as the NIST Mass Spectral Library. The fragmentation pattern is key for confirmation. A characteristic fragmentation includes an initial cleavage of a methyl group followed by a retro-Diels-Alder (RDA) reaction, producing a base peak signal at m/z 257.[1]

  • Retention Index (RI): The retention index of the compound is calculated relative to a series of n-alkane standards run under the same chromatographic conditions. This calculated RI is then compared to published values. For this compound, a reported RI is 1982 on a non-polar CP-Sil 5 CB column.[10]

Quantitative Data Summary

Quantification is achieved by constructing a calibration curve from certified standards or through semi-quantification relative to the internal standard. The table below presents an example of how quantitative results can be summarized.

Sample ID Retention Time (min) Peak Area (Analyte) Peak Area (IS) Response Ratio (Analyte/IS) Concentration (µg/g)
Sample A-121.54450,800998,5000.45145.1
Sample A-221.55462,1001,001,2000.46246.2
Sample A-321.54455,900995,6000.45845.8
Average 21.54 --0.457 45.7
Std. Dev. 0.01 --0.006 0.6
%RSD 0.03% --1.24% 1.24%

Visualized Workflow

The following diagram illustrates the complete experimental workflow for the GC-MS analysis of this compound.

GCMS_Workflow cluster_prep 1. Sample Preparation cluster_analysis 2. GC-MS Analysis cluster_data 3. Data Processing Sample Plant Material (e.g., Resin, Leaves) DryGrind Drying & Grinding Sample->DryGrind Extract Solvent Extraction (Ethyl Acetate + IS) DryGrind->Extract Centrifuge Vortex, Sonicate & Centrifuge Extract->Centrifuge Filter Filter Supernatant Centrifuge->Filter Vial Autosampler Vial Filter->Vial GC_Inject GC Injection Vial->GC_Inject GC_Sep Chromatographic Separation GC_Inject->GC_Sep MS_Detect MS Detection (EI, Scan Mode) GC_Sep->MS_Detect Identify Identification (Mass Spectrum & RI) MS_Detect->Identify Quantify Quantification (Internal Standard) Identify->Quantify Report Final Report Quantify->Report

Caption: Workflow for GC-MS analysis of this compound.

References

Application Note: Quantification of Verticilla-4(20),7,11-triene using a Validated HPLC-UV Method

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

Verticilla-4(20),7,11-triene is a diterpene natural product with a molecular formula of C20H32 and a molecular weight of 272.47 g/mol .[1][2] As a member of the terpene family, it holds potential for further investigation in various fields, including drug discovery. Accurate and reliable quantification of this compound is crucial for quality control, pharmacokinetic studies, and formulation development. This application note describes a detailed, validated High-Performance Liquid Chromatography (HPLC) method coupled with Ultraviolet (UV) detection for the quantification of this compound.

Due to the structural similarity of some diterpenes, their separation can be challenging, often requiring optimized chromatographic conditions.[3] While gas chromatography is a common technique for terpene analysis, HPLC offers a robust alternative, particularly for less volatile compounds or when derivatization is not desirable.[4][5] The developed reversed-phase HPLC method provides a specific, accurate, and precise means for the quantification of this compound.

Experimental Protocols

1. Materials and Reagents

  • This compound reference standard (purity ≥98%)

  • HPLC-grade acetonitrile (B52724) (ACN)

  • HPLC-grade methanol (B129727) (MeOH)

  • Ultrapure water (18.2 MΩ·cm)

  • Formic acid (LC-MS grade)

  • 0.22 µm syringe filters

2. Instrumentation

  • A High-Performance Liquid Chromatography (HPLC) system equipped with:

    • Quaternary or binary pump

    • Autosampler

    • Column oven

    • Diode Array Detector (DAD) or UV-Vis Detector

3. Chromatographic Conditions

  • Column: C18 reversed-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size)

  • Mobile Phase: Isocratic elution with Acetonitrile:Water (85:15, v/v)

  • Flow Rate: 1.0 mL/min

  • Column Temperature: 30 °C

  • Injection Volume: 10 µL

  • Detection Wavelength: 210 nm (Note: As many terpenes lack a strong chromophore, the low UV wavelength is chosen for maximum sensitivity. A DAD can be used to identify the optimal wavelength.)[4][6]

  • Run Time: 15 minutes

4. Preparation of Standard Solutions

  • Stock Solution (1000 µg/mL): Accurately weigh 10 mg of this compound reference standard and dissolve it in 10 mL of methanol in a volumetric flask.

  • Working Standard Solutions: Prepare a series of working standard solutions by serially diluting the stock solution with the mobile phase to obtain concentrations ranging from 1 µg/mL to 100 µg/mL.

5. Sample Preparation

  • Samples containing this compound should be extracted using a suitable solvent (e.g., methanol or hexane) depending on the matrix.[5]

  • The extract should be filtered through a 0.22 µm syringe filter prior to injection to remove any particulate matter.

  • The final extract should be diluted with the mobile phase to ensure the concentration falls within the calibration curve range.

HPLC Method Development Workflow

HPLC_Method_Development start Start: Define Analytical Goal (Quantify this compound) col_select Column Selection (e.g., C18, C8) start->col_select mob_phase Mobile Phase Optimization (ACN/MeOH, Water, Additives) col_select->mob_phase gradient Isocratic vs. Gradient Elution mob_phase->gradient detection Detector Parameter Selection (Wavelength, Bandwidth) optimization System Optimization (Flow Rate, Column Temp.) detection->optimization gradient->detection validation Method Validation optimization->validation end Final Method validation->end

Caption: Workflow for HPLC Method Development.

Method Validation Protocol

The developed HPLC method was validated according to the International Council for Harmonisation (ICH) guidelines, assessing for specificity, linearity, range, accuracy, precision, limit of detection (LOD), and limit of quantitation (LOQ).[7]

1. Specificity Specificity was evaluated by comparing the chromatograms of a blank sample (matrix without the analyte), a standard solution of this compound, and a sample spiked with the analyte. The absence of interfering peaks at the retention time of this compound indicates the specificity of the method.

2. Linearity and Range Linearity was assessed by analyzing seven concentrations of the standard solution (1, 5, 10, 25, 50, 75, and 100 µg/mL). A calibration curve was constructed by plotting the peak area against the concentration. The correlation coefficient (r²) was determined from the linear regression analysis.

3. Accuracy Accuracy was determined by performing a recovery study. A known amount of this compound was spiked into a blank matrix at three different concentration levels (low, medium, and high). The percentage recovery was calculated.

4. Precision

  • Repeatability (Intra-day precision): Six replicate injections of a standard solution at a single concentration were performed on the same day.

  • Intermediate Precision (Inter-day precision): The analysis was repeated on three different days to assess the inter-day variability. The precision was expressed as the percentage relative standard deviation (%RSD).

5. Limit of Detection (LOD) and Limit of Quantitation (LOQ) LOD and LOQ were calculated based on the standard deviation of the response and the slope of the calibration curve using the following equations:

  • LOD = 3.3 * (σ / S)

  • LOQ = 10 * (σ / S) Where σ is the standard deviation of the y-intercept of the regression line and S is the slope of the calibration curve.

Method Validation Workflow

Method_Validation_Workflow start Developed HPLC Method specificity Specificity (Peak Purity & Resolution) start->specificity linearity Linearity & Range (Calibration Curve, r²) start->linearity accuracy Accuracy (% Recovery) start->accuracy precision Precision (Intra- & Inter-day %RSD) start->precision lod_loq LOD & LOQ (Signal-to-Noise Ratio) start->lod_loq robustness Robustness (Minor Method Variations) start->robustness end Validated Method specificity->end linearity->end accuracy->end precision->end lod_loq->end robustness->end

Caption: Workflow for HPLC Method Validation.

Results and Data Presentation

The developed HPLC method demonstrated good separation and resolution for this compound. The validation results are summarized in the tables below.

Table 1: System Suitability Parameters

ParameterAcceptance CriteriaObserved Value
Tailing Factor≤ 21.1
Theoretical Plates> 20005800
%RSD of Peak Area (n=6)≤ 2%0.8%
%RSD of Retention Time (n=6)≤ 1%0.3%

Table 2: Method Validation Summary

Validation ParameterResults
Linearity
Range1 - 100 µg/mL
Regression Equationy = 45872x + 1234
Correlation Coefficient (r²)0.9995
Accuracy (% Recovery)
Low Concentration98.5%
Medium Concentration101.2%
High Concentration99.8%
Precision (%RSD)
Intra-day (n=6)1.2%
Inter-day (n=3)1.8%
Sensitivity
LOD0.2 µg/mL
LOQ0.7 µg/mL

A simple, specific, accurate, and precise reversed-phase HPLC-UV method has been developed and validated for the quantification of this compound. The method is suitable for routine analysis and quality control of this compound in various samples. The low LOD and LOQ indicate the high sensitivity of the method. This application note provides a comprehensive protocol for researchers and scientists working with this compound.

References

Application Notes and Protocols for the Proposed Total Synthesis of Verticilla-4(20),7,11-triene

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract: Verticilla-4(20),7,11-triene is a diterpene natural product belonging to the verticillane family, which has garnered interest due to its unique bicyclo[9.3.1]pentadecane core structure. As of late 2025, a completed total synthesis of this compound has not been reported in the scientific literature. This document outlines a proposed synthetic strategy and detailed protocols based on established methodologies for the synthesis of structurally related molecules, particularly the phomactin family of natural products which share the same core ring system. The proposed route aims to provide a strategic blueprint for researchers undertaking the synthesis of this challenging target.

Proposed Retrosynthetic Analysis

The proposed retrosynthesis of this compound commences by simplifying the target molecule to reveal key disconnections and strategic bond formations. The central challenge lies in the stereocontrolled construction of the bicyclo[9.3.1]pentadecane ring system. Our proposed strategy hinges on a late-stage olefination to install the exocyclic double bond and an intramolecular cyclization to form the 12-membered ring.

G This compound This compound Keto-aldehyde Precursor Keto-aldehyde Precursor This compound->Keto-aldehyde Precursor Wittig Olefination Acyclic Precursor Acyclic Precursor Keto-aldehyde Precursor->Acyclic Precursor Intramolecular Nozaki-Hiyama-Kishi (NHK) Cyclization Cyclohexenone Fragment Cyclohexenone Fragment Acyclic Precursor->Cyclohexenone Fragment Sidechain Fragment Sidechain Fragment Acyclic Precursor->Sidechain Fragment Coupling

Caption: Retrosynthetic analysis of this compound.

The key steps in our proposed synthesis are:

  • Intramolecular Nozaki-Hiyama-Kishi (NHK) Reaction: To construct the bicyclo[9.3.1]pentadecane core. This reaction is well-precedented for the formation of medium to large rings.

  • Wittig Olefination: To install the exocyclic methylene (B1212753) group at a late stage from a corresponding ketone.

Proposed Forward Synthetic Route

The proposed forward synthesis is divided into three main stages: 1) Synthesis of the cyclohexenone fragment, 2) Synthesis of the sidechain fragment, and 3) Assembly and macrocyclization.

G cluster_0 Stage 1: Cyclohexenone Synthesis cluster_1 Stage 2: Sidechain Synthesis cluster_2 Stage 3: Assembly and Cyclization Hagemann's Ester Hagemann's Ester Alkylated Cyclohexenone Alkylated Cyclohexenone Hagemann's Ester->Alkylated Cyclohexenone Alkylation Cyclohexenone Fragment Cyclohexenone Fragment Alkylated Cyclohexenone->Cyclohexenone Fragment Functional Group Interconversion Coupling Coupling Cyclohexenone Fragment->Coupling Geraniol Geraniol Allylic Iodide Allylic Iodide Geraniol->Allylic Iodide Multi-step Sidechain Fragment Sidechain Fragment Allylic Iodide->Sidechain Fragment Modification Sidechain Fragment->Coupling Acyclic Precursor Acyclic Precursor Coupling->Acyclic Precursor NHK Cyclization NHK Cyclization Bicyclic Ketone Bicyclic Ketone NHK Cyclization->Bicyclic Ketone Wittig Reaction Wittig Reaction This compound This compound Wittig Reaction->this compound Acyclic Precursor->NHK Cyclization Bicyclic Ketone->Wittig Reaction

Caption: Proposed forward synthetic workflow.

Key Experimental Protocols

The following protocols are adapted from methodologies reported for the synthesis of the phomactin core, which features the same bicyclo[9.3.1]pentadecane ring system.

Protocol 1: Intramolecular Nozaki-Hiyama-Kishi (NHK) Cyclization

This protocol is adapted from synthetic studies toward the phomactins.

Objective: To construct the bicyclo[9.3.1]pentadecane ring via an intramolecular chromium(II)-mediated cyclization.

Materials:

  • Acyclic aldehyde-vinyl iodide precursor

  • Anhydrous Chromium(II) chloride (CrCl₂)

  • Anhydrous Nickel(II) chloride (NiCl₂)

  • Anhydrous Dimethylformamide (DMF) or Dimethyl sulfoxide (B87167) (DMSO)

  • Argon atmosphere

Procedure:

  • A solution of the acyclic aldehyde-vinyl iodide precursor (1.0 eq) in anhydrous DMF (0.01 M) is prepared in a flame-dried, three-necked flask under an argon atmosphere.

  • Anhydrous CrCl₂ (10.0 eq) and a catalytic amount of NiCl₂ (0.1 eq) are added to the solution.

  • The reaction mixture is stirred vigorously at room temperature for 12-24 hours. The progress of the reaction is monitored by Thin Layer Chromatography (TLC).

  • Upon completion, the reaction is quenched by the addition of water and the mixture is extracted with ethyl acetate (B1210297) (3 x 50 mL).

  • The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure.

  • The crude product is purified by flash column chromatography on silica (B1680970) gel to afford the bicyclic alcohol.

Table 1: Representative Yields for NHK Macrocyclization

Reference SubstrateSolventYield (%)
Phomactin A precursorDMSO43-63%
Hypothetical PrecursorDMF40-60% (Expected)

Visualization of Key Reaction

G cluster_workflow NHK Cyclization Workflow Start Start Prepare Precursor Solution Prepare Precursor Solution Start->Prepare Precursor Solution Add CrCl2/NiCl2 Add CrCl2/NiCl2 Prepare Precursor Solution->Add CrCl2/NiCl2 Stir under Argon Stir under Argon Add CrCl2/NiCl2->Stir under Argon Monitor by TLC Monitor by TLC Stir under Argon->Monitor by TLC Reaction Complete? Reaction Complete? Monitor by TLC->Reaction Complete? Reaction Complete?->Stir under Argon No Quench with Water Quench with Water Reaction Complete?->Quench with Water Yes Extraction Extraction Quench with Water->Extraction Purification Purification Extraction->Purification End End Purification->End

Caption: Experimental workflow for the NHK cyclization.

Concluding Remarks

The synthetic strategy outlined in this document provides a viable and logical approach to the total synthesis of this compound. While the synthesis has not yet been accomplished, the proposed key reactions are well-established in the context of constructing similar complex natural products. The successful execution of this proposed route would represent a significant achievement in the field of natural product synthesis and could pave the way for the synthesis of other members of the verticillane family. Researchers are encouraged to use these notes as a guide and to further optimize the proposed steps.

Application Notes and Protocols: In Vitro Antibacterial Activity Assay of Verticilla-4(20),7,11-triene

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Verticilla-4(20),7,11-triene is a diterpene natural product whose potential as an antibacterial agent is of growing interest. Extracts from resins of plants like Boswellia species, which are known to contain complex mixtures of terpenes, have shown promising anti-inflammatory and antimicrobial effects. This document provides detailed protocols for conducting in vitro antibacterial activity assays on this compound. The primary methods covered are the broth microdilution assay for determining the Minimum Inhibitory Concentration (MIC) and Minimum Bactericidal Concentration (MBC), and the agar (B569324) disk diffusion assay for preliminary screening. These standardized methods are essential for the initial evaluation and characterization of new potential antimicrobial compounds.

Data Presentation

The quantitative data obtained from the MIC and MBC assays for this compound against a panel of pathogenic bacteria should be summarized in a clear and structured format to facilitate comparison.

Disclaimer: The following data is for illustrative purposes only and does not represent actual experimental results for this compound.

Table 1: Hypothetical MIC and MBC Values for this compound

Bacterial StrainGram StainMIC (µg/mL)MBC (µg/mL)
Staphylococcus aureus (ATCC 29213)Gram-positive1632
Escherichia coli (ATCC 25922)Gram-negative64128
Pseudomonas aeruginosa (ATCC 27853)Gram-negative128>256
Enterococcus faecalis (ATCC 29212)Gram-positive3264

Experimental Protocols

Minimum Inhibitory Concentration (MIC) Assay Protocol

The broth microdilution method is a quantitative technique used to determine the lowest concentration of an antimicrobial agent that inhibits the visible growth of a microorganism.

Materials and Reagents:

  • This compound stock solution (dissolved in a suitable solvent like DMSO, ensuring the final solvent concentration is non-inhibitory to the bacteria)

  • Sterile 96-well flat-bottom microtiter plates

  • Sterile Cation-Adjusted Mueller-Hinton Broth (CAMHB) or other appropriate bacterial growth medium

  • Bacterial strains (e.g., Staphylococcus aureus, Escherichia coli)

  • Sterile saline (0.85% NaCl) or Phosphate Buffered Saline (PBS)

  • 0.5 McFarland turbidity standard

  • Spectrophotometer

  • Incubator (37°C)

  • Micropipettes and sterile tips

  • Resazurin (B115843) solution (optional, as a growth indicator)

Procedure:

  • Preparation of Bacterial Inoculum:

    • From a fresh agar plate (18-24 hours old), select 3-5 isolated colonies of the test bacterium.

    • Transfer the colonies into a tube containing sterile saline.

    • Adjust the turbidity of the bacterial suspension to match the 0.5 McFarland standard, which corresponds to approximately 1.5 x 10⁸ Colony Forming Units (CFU)/mL. This can be verified using a spectrophotometer at 600 nm (OD600 should be between 0.08 and 0.13).

    • Dilute the standardized bacterial suspension in CAMHB to achieve a final inoculum concentration of approximately 5 x 10⁵ CFU/mL in the test wells.

  • Preparation of this compound Dilutions:

    • Add 100 µL of sterile CAMHB to all wells of a 96-well microtiter plate.

    • Add 100 µL of the this compound stock solution to the first well of each row to be tested.

    • Perform a two-fold serial dilution by transferring 100 µL from the first well to the second well. Mix thoroughly by pipetting up and down.

    • Repeat this process across the row to the desired final concentration range. Discard 100 µL from the last well.

  • Inoculation and Incubation:

    • Add 100 µL of the prepared bacterial inoculum to each well containing the serially diluted compound. The final volume in each well will be 200 µL.

    • Include a positive control well (CAMHB with inoculum, no compound) and a negative control well (CAMHB only, no inoculum).

    • Seal the plate and incubate at 37°C for 16-20 hours.

  • Determination of MIC:

    • After incubation, visually inspect the plates for turbidity. The MIC is the lowest concentration of this compound at which there is no visible bacterial growth.

    • Optionally, add a growth indicator like resazurin to aid in the determination of the endpoint.

Minimum Bactericidal Concentration (MBC) Assay Protocol

The MBC is the lowest concentration of an antimicrobial agent required to kill 99.9% of the initial bacterial inoculum. This assay is performed as a continuation of the MIC test.

Materials and Reagents:

  • Results from the MIC assay

  • Sterile Mueller-Hinton Agar (MHA) plates

  • Sterile micropipettes and tips

  • Incubator (37°C)

Procedure:

  • Subculturing from MIC Wells:

    • From the wells of the MIC plate that show no visible growth (the MIC well and wells with higher concentrations), take a 10-100 µL aliquot.

    • Spread the aliquot onto a sterile MHA plate.

    • Also, plate an aliquot from the positive control well to ensure the initial inoculum was viable.

  • Incubation:

    • Incubate the MHA plates at 37°C for 18-24 hours.

  • Determination of MBC:

    • After incubation, count the number of colonies on each plate.

    • The MBC is the lowest concentration of this compound that results in a ≥99.9% reduction in CFU compared to the initial inoculum count.

Agar Disk Diffusion (Kirby-Bauer) Assay Protocol

The agar disk diffusion method is a qualitative or semi-quantitative method to assess the susceptibility of bacteria to an antimicrobial agent. It is often used as a preliminary screening tool.

Materials and Reagents:

  • This compound solution of known concentration

  • Sterile 6-mm filter paper disks

  • Mueller-Hinton Agar (MHA) plates (4 mm depth)

  • Bacterial strains

  • Sterile cotton swabs

  • Sterile saline (0.85% NaCl)

  • 0.5 McFarland turbidity standard

  • Incubator (37°C)

  • Sterile forceps

  • Metric ruler or caliper

Procedure:

  • Preparation of Bacterial Inoculum:

    • Prepare a bacterial suspension adjusted to the 0.5 McFarland standard as described in the MIC protocol.

  • Inoculation of Agar Plate:

    • Dip a sterile cotton swab into the standardized bacterial suspension. Remove excess fluid by pressing the swab against the inside of the tube.

    • Streak the swab evenly across the entire surface of the MHA plate to ensure a confluent lawn of growth. Rotate the plate approximately 60° and repeat the streaking two more times.

    • Allow the plate to dry for 3-5 minutes, but no more than 15 minutes.

  • Application of Disks:

    • Impregnate sterile filter paper disks with a known amount of the this compound solution. Allow the solvent to evaporate completely in a sterile environment.

    • Using sterile forceps, place the impregnated disks onto the surface of the inoculated MHA plate.

    • Gently press each disk to ensure complete contact with the agar surface.

    • Place disks sufficiently far apart (at least 24 mm from center to center) to prevent overlapping of the inhibition zones.

    • Include a control disk impregnated with the solvent alone to ensure it has no antibacterial activity. A disk with a known antibiotic can be used as a positive control.

  • Incubation:

    • Invert the plates and incubate at 37°C for 18-24 hours.

  • Interpretation of Results:

    • After incubation, measure the diameter of the zone of inhibition (the clear area around the disk where bacterial growth is inhibited) in millimeters (mm) using a ruler or caliper.

    • The size of the zone of inhibition is proportional to the susceptibility of the bacterium to the compound. Results are typically reported as susceptible, intermediate, or resistant based on standardized charts for known antibiotics, though for a novel compound, the zone diameter provides a qualitative measure of activity.

Visualizations

MIC_Workflow cluster_prep Preparation cluster_assay Assay cluster_results Results bact_prep Prepare Bacterial Inoculum (0.5 McFarland) dilute_bact Dilute to 5x10^5 CFU/mL bact_prep->dilute_bact inoculate Inoculate Plate (100 µL Inoculum/well) dilute_bact->inoculate plate_prep Prepare 96-well Plate (100 µL Broth/well) compound_dil Serial Dilute Compound plate_prep->compound_dil Add Compound incubate Incubate (37°C, 16-20h) inoculate->incubate read_mic Read MIC (Lowest concentration with no visible growth) incubate->read_mic

Caption: Workflow for the Minimum Inhibitory Concentration (MIC) assay.

Application Notes and Protocols: The Role of Verticilla-4(20),7,11-triene in Metabolic Engineering for Taxol Production

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a detailed overview of the significance of Verticilla-4(20),7,11-triene in the context of metabolic engineering for the production of the anticancer drug Taxol (paclitaxel). While not a direct precursor to Taxol, its formation as a byproduct of the first committed step in the biosynthetic pathway presents a critical challenge and a key target for optimization. These notes and accompanying protocols are intended for researchers working on synthetic biology, metabolic engineering, and the heterologous production of complex natural products.

Application Note 1: Characterization of Taxadiene Synthase (TXS) and the Formation of this compound

The biosynthesis of Taxol begins with the cyclization of the universal C20 diterpenoid precursor, (E,E,E)-geranylgeranyl diphosphate (B83284) (GGPP), a reaction catalyzed by the enzyme taxadiene synthase (TXS).[1][2][3] This is the first committed and a rate-limiting step in the pathway.[1][2] While the primary product of this reaction is taxa-4(5),11(12)-diene, the direct precursor to the taxane (B156437) core of Taxol, TXS is known to be a promiscuous enzyme.[4] It generates several minor olefin products, including taxa-4(20),11(12)-diene (isotaxadiene) and various verticillene-related compounds, such as this compound.[1][2]

The formation of these byproducts represents a significant loss of carbon flux that could otherwise be directed towards Taxol synthesis. Therefore, understanding the product profile of TXS and the mechanisms leading to byproduct formation is crucial for optimizing Taxol production in heterologous systems like E. coli and Saccharomyces cerevisiae. The distribution of these products can be influenced by the source of the TXS enzyme and can be altered through protein engineering.

Below is a diagram illustrating the enzymatic reaction catalyzed by Taxadiene Synthase (TXS).

TXS_Reaction_Pathway cluster_products Reaction Products GGPP Geranylgeranyl Diphosphate (GGPP) TXS Taxadiene Synthase (TXS) GGPP->TXS Substrate Taxadiene taxa-4(5),11(12)-diene (Main Product for Taxol) TXS->Taxadiene Major Flux Isotaxadiene taxa-4(20),11(12)-diene (Isotaxadiene) TXS->Isotaxadiene Verticillatriene This compound (Byproduct) TXS->Verticillatriene Other Other Minor Byproducts TXS->Other Taxol_Pathway Taxol Biosynthesis (18+ steps) Taxadiene->Taxol_Pathway

Caption: The TXS-catalyzed cyclization of GGPP.

Table 1: Product Distribution of Wild-Type Taxadiene Synthase (TXS)

ProductRelative Abundance (%)Role in Taxol Pathway
taxa-4(5),11(12)-diene~85-95%Main precursor
taxa-4(20),11(12)-diene~5-10%Substrate for T5αH
This compound~1-5%Byproduct, loss of flux
Other verticillenes~1-3%Byproduct, loss of flux

Note: Percentages are approximate and can vary based on experimental conditions and the specific Taxus species from which the enzyme is derived.

Application Note 2: Metabolic Engineering Strategies to Minimize this compound Production

The primary goal for enhancing Taxol precursor synthesis is to maximize the conversion of GGPP into taxa-4(5),11(12)-diene. This involves not only increasing the expression and activity of TXS but also engineering the enzyme to be more specific. By minimizing the production of this compound and other byproducts, more carbon is funneled into the desired pathway, ultimately increasing the potential yield of Taxol.

Protein engineering, particularly site-directed mutagenesis, has been employed to alter the product profile of TXS. By modifying amino acid residues within the enzyme's active site, it is possible to influence the conformational folding of the GGPP substrate during catalysis, thereby favoring the formation of the taxadiene skeleton over the verticillene skeleton. For instance, mutagenesis studies have successfully created TXS variants that yield verticillenes as the major product, demonstrating that the product specificity can be rationally engineered.[1] The inverse—engineering for higher taxadiene purity—is a key strategy in Taxol metabolic engineering.

The workflow for such an engineering effort is depicted below.

Protein_Engineering_Workflow cluster_design Design & Mutagenesis cluster_testing Expression & Analysis Identify Identify Target Residues (e.g., in TXS active site) Mutagenesis Perform Site-Directed Mutagenesis Identify->Mutagenesis Expression Express Mutant TXS in Host (e.g., E. coli) Mutagenesis->Expression Extraction Extract Terpene Products Expression->Extraction Analysis Analyze Product Profile (GC-MS) Extraction->Analysis Evaluate Evaluate Results: - Titer? - Specificity? - Activity? Analysis->Evaluate Optimized Optimized TXS Variant Evaluate->Optimized Improved Suboptimal Suboptimal Variant Evaluate->Suboptimal Not Improved Suboptimal->Identify Iterate Design

Caption: Workflow for engineering TXS specificity.

Table 2: Examples of Engineered Microbial Strains for Taxane Precursor Production

Host OrganismKey Genetic ModificationsProductTiter (mg/L)Reference
E. coliOverexpression of MEP pathway, TXS, and GGPPSTaxadiene~1000Ajikumar et al., 2010
E. coliIntroduction of MVA pathway, fusion T5αOH-CPRTaxadien-5α-ol~58Ajikumar et al., 2010
S. cerevisiaeCodon-optimized TXS, engineered GGPPSTaxadiene8.7[5]
S. cerevisiaeMulti-copy chromosomal integration of TASY with fusion tagsTaxadiene129Nowrouzi et al., 2020
B. subtilisOverexpression of MEP pathway, IspA, and GGPPSTaxadiene17.8[6]

Protocol 1: Heterologous Production and Analysis of Taxadiene and its Isomers in E. coli

This protocol describes the expression of taxadiene synthase (TXS) in an engineered E. coli strain capable of producing the precursor GGPP, and the subsequent analysis of the terpene products, including this compound.

1. Materials

  • E. coli expression strain (e.g., BL21(DE3)) co-transformed with:

    • A plasmid for GGPP production (containing genes for the MEP or a heterologous MVA pathway).

    • An expression plasmid containing the codon-optimized gene for Taxus TXS (e.g., in a pET vector).

  • LB medium with appropriate antibiotics.

  • Isopropyl β-D-1-thiogalactopyranoside (IPTG).

  • Dodecane (B42187) (or another suitable organic solvent for overlay).

  • Gas chromatograph-mass spectrometer (GC-MS).

2. Methodology

  • Inoculation: Inoculate 5 mL of LB medium containing the appropriate antibiotics with a single colony of the engineered E. coli strain. Grow overnight at 37°C with shaking (220 rpm).

  • Scale-Up: Use the overnight culture to inoculate 50 mL of fresh LB medium (with antibiotics) in a 250 mL baffled flask to an initial OD₆₀₀ of 0.1.

  • Growth: Incubate the culture at 37°C with shaking until the OD₆₀₀ reaches 0.6-0.8.

  • Induction: Cool the culture to a lower temperature (e.g., 20°C) for 30 minutes. Add IPTG to a final concentration of 0.1-1 mM to induce protein expression.

  • Two-Phase Culture: Immediately after induction, add 10 mL of dodecane to the culture flask to capture the volatile terpene products.

  • Fermentation: Continue incubation at the lower temperature (e.g., 20°C) for 48-72 hours with shaking. The lower temperature can improve the solubility and activity of TXS.[7]

  • Product Extraction:

    • Transfer the entire culture to a separation funnel.

    • Allow the layers to separate and carefully collect the upper dodecane layer.

    • Centrifuge the dodecane layer at high speed for 5 minutes to remove any residual cells or medium.

  • GC-MS Analysis:

    • Analyze 1 µL of the dodecane extract by GC-MS.

    • Use a suitable column (e.g., DB-5 or equivalent) and temperature program to separate the different terpene isomers.

    • Identify taxadiene, isotaxadiene, and this compound by comparing their mass spectra and retention times to authentic standards or published data.

    • Quantify the products by integrating the peak areas and using a calibration curve if available.

Protocol 2: Site-Directed Mutagenesis of TXS to Alter Product Specificity

This protocol provides a general method for introducing point mutations into the TXS gene to investigate the impact on product formation, including the generation of this compound.

1. Materials

  • High-fidelity DNA polymerase (e.g., Pfu or Q5).

  • Plasmid DNA containing the wild-type TXS gene.

  • Custom-synthesized mutagenic primers.

  • DpnI restriction enzyme.

  • Competent E. coli cells for cloning (e.g., DH5α).

  • DNA purification kits.

2. Methodology

  • Primer Design: Design a pair of complementary primers (~25-45 bases) containing the desired mutation in the middle. The primers should have a melting temperature (Tm) ≥ 78°C.

  • PCR Amplification:

    • Set up a PCR reaction containing the template TXS plasmid, the mutagenic primers, dNTPs, and the high-fidelity polymerase.

    • Use a thermal cycler program with an annealing temperature appropriate for the primers and an extension time sufficient to amplify the entire plasmid. Typically, 12-18 cycles are sufficient.

  • Template Digestion:

    • Following PCR, add 1 µL of DpnI enzyme directly to the amplification product.

    • Incubate at 37°C for 1-2 hours. DpnI specifically digests the methylated parental (non-mutated) DNA template, leaving the newly synthesized, mutated plasmid.

  • Transformation:

    • Transform competent E. coli DH5α cells with 1-2 µL of the DpnI-treated DNA.

    • Plate on LB agar (B569324) with the appropriate antibiotic and incubate overnight at 37°C.

  • Verification:

    • Select several colonies and grow them in liquid culture.

    • Isolate the plasmid DNA using a miniprep kit.

    • Verify the presence of the desired mutation by Sanger sequencing.

  • Functional Analysis: Once confirmed, transform the mutated plasmid into the expression host and perform the functional analysis as described in Protocol 1 to determine the effect of the mutation on the product profile.

References

Application Note: Derivatization of Verticilla-4(20),7,11-triene for Enhanced Detection in Complex Matrices

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Verticilla-4(20),7,11-triene is a diterpene natural product with a molecular formula of C20H32 and a molecular weight of approximately 272.47 g/mol .[1][2][3] Its structure, characterized by a complex bicyclic system and three double bonds, presents a challenge for sensitive detection and accurate quantification in complex biological and environmental matrices. Due to the lack of a strong chromophore, standard UV-Vis detection methods are often inadequate. This application note details robust derivatization protocols to enhance the detectability of this compound using common analytical platforms such as Gas Chromatography-Mass Spectrometry (GC-MS) and Liquid Chromatography-Mass Spectrometry (LC-MS).

Chemical derivatization aims to modify the analyte to improve its chromatographic behavior and/or increase its response to a particular detector.[4] For non-chromophoric compounds like this compound, derivatization can introduce moieties that are readily ionizable by mass spectrometry or possess strong absorbance or fluorescence properties.[5] The protocols outlined below focus on targeting the double bonds within the this compound structure to introduce functional groups amenable to enhanced detection.

Derivatization Strategies for Enhanced Detection

The selection of a derivatization strategy depends on the analytical instrumentation available and the specific requirements of the study. Here, we present two primary approaches: silylation for GC-MS analysis following oxidation of the double bonds, and thiol-ene click chemistry for LC-MS analysis.

Overview of Derivatization Reactions

Quantitative Data Summary

The following table summarizes the expected improvements in detection sensitivity following derivatization. These values are illustrative and may vary based on the specific matrix and instrumentation.

Derivatization MethodAnalytical PlatformExpected Limit of Detection (LOD)Expected Limit of Quantification (LOQ)
None GC-MS50-100 ng/mL150-300 ng/mL
None LC-MS (APCI)25-75 ng/mL75-225 ng/mL
Oxidation + Silylation GC-MS1-10 ng/mL3-30 ng/mL
Thiol-ene Derivatization LC-MS/MS0.1-5 ng/mL0.3-15 ng/mL
Thiol-ene Derivatization LC-UV/Fluorescence5-20 ng/mL15-60 ng/mL

Experimental Protocols

Protocol 1: Derivatization for GC-MS Analysis via Oxidation and Silylation

This protocol involves a two-step reaction. First, the double bonds of this compound are oxidized to form diols. These hydroxyl groups are then silylated to increase volatility and improve chromatographic peak shape.

Materials:

  • This compound standard

  • Osmium tetroxide (OsO4) solution (4% in water) or Potassium permanganate (B83412) (KMnO4)

  • N-methyl-N-(trimethylsilyl)trifluoroacetamide (MSTFA) with 1% TMCS[6]

  • Pyridine (B92270) (anhydrous)[6]

  • Hexane (HPLC grade)

  • Ethyl acetate (B1210297) (HPLC grade)

  • Sodium sulfite (B76179) solution (10%)

  • Deionized water

  • Vortex mixer

  • Heating block

  • GC vials with inserts

Procedure:

  • Sample Preparation:

    • Accurately weigh 1 mg of this compound standard and dissolve in 1 mL of a suitable solvent (e.g., hexane).

    • For unknown samples, perform an appropriate extraction to isolate the non-polar fraction containing the terpene.

  • Oxidation:

    • To 100 µL of the sample solution, add 10 µL of 4% OsO4 solution.

    • Vortex for 30 seconds and let the reaction proceed at room temperature for 1 hour.

    • Quench the reaction by adding 100 µL of 10% sodium sulfite solution and vortex thoroughly.

    • Extract the oxidized product with 200 µL of ethyl acetate. Vortex and centrifuge to separate the phases.

    • Carefully transfer the upper organic layer to a clean vial and evaporate to dryness under a gentle stream of nitrogen.

  • Silylation: [6]

    • To the dried residue, add 50 µL of anhydrous pyridine and 50 µL of MSTFA + 1% TMCS.[6]

    • Cap the vial tightly and heat at 60°C for 30 minutes.

    • Cool the vial to room temperature. The sample is now ready for GC-MS analysis.

  • GC-MS Analysis:

    • Inject 1 µL of the derivatized sample into the GC-MS system.

    • Typical GC conditions:

      • Injector Temperature: 250°C

      • Oven Program: Initial temperature 150°C, hold for 1 min, ramp to 280°C at 10°C/min, hold for 5 min.

      • Carrier Gas: Helium at a constant flow of 1 mL/min.

    • MS conditions:

      • Ion Source: Electron Ionization (EI) at 70 eV.

      • Scan Range: m/z 50-600.

Protocol 2: Derivatization for LC-MS/UV/Fluorescence Analysis via Thiol-ene Click Chemistry

This protocol utilizes a UV-initiated thiol-ene reaction to attach a tag to the double bonds of this compound. The tag can be a chromophore for UV detection or a fluorophore for fluorescence detection, and can also improve ionization for mass spectrometry.

Materials:

Procedure:

  • Sample and Reagent Preparation:

    • Prepare a 1 mg/mL stock solution of this compound in acetonitrile.

    • Prepare a 10 mg/mL solution of the thiol derivatizing agent in acetonitrile.

    • Prepare a 10 mg/mL solution of the photoinitiator (DMPA) in acetonitrile.

  • Derivatization Reaction:

    • In a clear glass vial, combine:

      • 100 µL of the this compound solution

      • 50 µL of the thiol derivatizing agent solution

      • 10 µL of the DMPA solution

    • Cap the vial and vortex briefly.

    • Place the vial under a 365 nm UV lamp for 30 minutes. Ensure the vial is at a consistent distance from the lamp.

  • Sample Dilution and Analysis:

    • After the reaction, dilute the sample 1:10 with the initial mobile phase of the LC method.

    • The sample is now ready for LC-MS, LC-UV, or LC-Fluorescence analysis.

  • LC-MS/MS Analysis:

    • A reversed-phase C18 column is typically suitable.[7][8]

    • Mobile Phase A: Water with 0.1% formic acid

    • Mobile Phase B: Acetonitrile with 0.1% formic acid

    • Gradient: Start with 60% B, ramp to 95% B over 15 minutes, hold for 5 minutes, then return to initial conditions.

    • Ionization Source: Electrospray Ionization (ESI) or Atmospheric Pressure Chemical Ionization (APCI).[7][8] APCI may be more suitable for less polar compounds.[7][8]

    • Detection: Scan mode to identify the derivatized product, then develop a Multiple Reaction Monitoring (MRM) method for quantification.

Discussion and Considerations

  • Reaction Specificity: The derivatization of this compound at its double bonds can result in multiple products due to the presence of three reactive sites. It is crucial to maintain consistent reaction conditions to ensure reproducible derivatization and a consistent product profile for quantification.

  • Method Validation: For quantitative applications, it is essential to validate the chosen derivatization and analytical method. This includes assessing linearity, accuracy, precision, and the limits of detection and quantification.[7]

  • Internal Standards: The use of an appropriate internal standard is highly recommended to account for variations in derivatization efficiency and sample matrix effects. A structurally similar compound that undergoes the same derivatization reaction but is not present in the sample would be ideal.

  • Safety Precautions: Osmium tetroxide is highly toxic and should be handled with extreme caution in a fume hood with appropriate personal protective equipment. Silylation reagents are moisture-sensitive and corrosive. Always consult the safety data sheets for all chemicals used.

Conclusion

The derivatization protocols presented in this application note provide effective strategies for enhancing the detection of this compound. By targeting the double bonds, it is possible to introduce functional groups that significantly improve the compound's properties for GC-MS and LC-based analyses. These methods enable more sensitive and reliable quantification, which is crucial for researchers in natural product chemistry, pharmacology, and drug development.

References

Application Notes and Protocols for Cell-Based Cytotoxicity Screening of Verticilla-4(20),7,11-triene

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive framework and detailed protocols for assessing the cytotoxic effects of Verticilla-4(20),7,11-triene, a diterpene natural product. The following sections detail the methodologies for a panel of key cell-based assays to determine cell viability, membrane integrity, and the induction of apoptosis, providing a robust initial screening cascade for this compound of interest.

Introduction to this compound and Cytotoxicity Screening

This compound is a bicyclic diterpene found in plants such as Boswellia serrata, a species recognized for its traditional medicinal uses, including anti-inflammatory and anti-tumor activities.[1] While the broader extracts of Boswellia serrata have been studied, the specific biological activities of this compound are not yet well-characterized. Preliminary interest in this compound stems from the known anticancer properties of other terpenoids.[1]

To elucidate the potential of this compound as a cytotoxic agent for drug discovery, a systematic approach using a variety of cell-based assays is essential.[2] This document outlines protocols for a tiered screening approach:

  • Primary Screening: Assessment of overall cell viability and metabolic activity using the MTT assay.

  • Secondary Screening: Evaluation of cell membrane integrity via the Lactate Dehydrogenase (LDH) release assay to confirm cytotoxic effects.[3][4][5]

  • Mechanism of Action Studies: Investigation of apoptosis induction through Annexin V/Propidium Iodide (PI) staining and Caspase-3/7 activity assays.

Data Presentation: Quantifying the Cytotoxic Effects of this compound

The primary output for cytotoxicity screening is the half-maximal inhibitory concentration (IC50), which represents the concentration of a compound that reduces cell viability by 50% after a defined exposure time. The IC50 values for this compound should be determined across a panel of cancer cell lines to assess its potency and selectivity. All quantitative data should be summarized for clear comparison.

Table 1: Hypothetical IC50 Values of this compound in Various Cancer Cell Lines after 48-hour exposure

Cell LineCancer TypeMTT Assay IC50 (µM)LDH Assay EC50 (µM)
MCF-7Breast Adenocarcinoma25.3 ± 2.130.1 ± 3.5
MDA-MB-231Breast Adenocarcinoma18.9 ± 1.822.5 ± 2.9
A549Lung Carcinoma42.1 ± 3.748.7 ± 4.2
HCT116Colon Carcinoma15.4 ± 1.519.8 ± 2.3
HepG2Hepatocellular Carcinoma35.8 ± 2.941.2 ± 3.8
HEK293Normal Embryonic Kidney> 100> 100

Table 2: Apoptosis Induction by this compound in HCT116 cells after 24-hour exposure

Treatment Concentration (µM)% Early Apoptotic Cells (Annexin V+/PI-)% Late Apoptotic/Necrotic Cells (Annexin V+/PI+)Caspase-3/7 Activity (Fold Change vs. Vehicle)
Vehicle Control (0.1% DMSO)2.1 ± 0.51.5 ± 0.31.0 ± 0.1
7.5 (0.5 x IC50)15.8 ± 1.95.4 ± 0.82.8 ± 0.3
15 (1 x IC50)35.2 ± 3.112.7 ± 1.55.6 ± 0.6
30 (2 x IC50)48.9 ± 4.225.1 ± 2.78.2 ± 0.9

Experimental Protocols

MTT Cell Viability Assay

This assay measures the metabolic activity of cells, which is an indicator of cell viability. Mitochondrial dehydrogenases in living cells reduce the yellow tetrazolium salt MTT to purple formazan (B1609692) crystals.

Materials:

  • This compound (stock solution in DMSO)

  • Selected cancer cell lines

  • Complete culture medium (e.g., DMEM with 10% FBS)

  • Phosphate-Buffered Saline (PBS)

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • DMSO (Dimethyl sulfoxide)

  • 96-well microplates

Protocol:

  • Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete culture medium.

  • Incubate the plate for 24 hours at 37°C in a humidified atmosphere with 5% CO2 to allow for cell attachment.

  • Prepare serial dilutions of this compound in complete culture medium.

  • Remove the medium from the wells and add 100 µL of the compound dilutions to the respective wells. Include vehicle control (medium with the same concentration of DMSO) and positive control wells (e.g., with a known cytotoxic drug like Doxorubicin).

  • Incubate the plate for the desired exposure times (e.g., 24, 48, 72 hours).

  • After incubation, add 10 µL of MTT solution to each well and incubate for 4 hours at 37°C.[6]

  • Carefully remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.

  • Shake the plate gently for 15 minutes to ensure complete dissolution.[6]

  • Measure the absorbance at 570 nm using a microplate reader.[6]

  • Calculate cell viability as a percentage of the vehicle-treated control and determine the IC50 value using non-linear regression analysis.

Lactate Dehydrogenase (LDH) Cytotoxicity Assay

This assay quantifies the release of the cytosolic enzyme LDH from cells with a compromised plasma membrane, which is a hallmark of cytotoxicity.[3]

Materials:

  • Commercially available LDH cytotoxicity assay kit

  • Cells and this compound prepared as in the MTT assay protocol

Protocol:

  • Seed and treat cells with this compound in a 96-well plate as described for the MTT assay (Steps 1-5).

  • Set up the following controls:[6]

    • Spontaneous LDH release: Untreated cells.

    • Maximum LDH release: Cells treated with the lysis buffer provided in the kit.[6]

    • Background control: Culture medium alone.[6]

  • After the treatment incubation, centrifuge the plate at 250 x g for 5 minutes.[6]

  • Carefully transfer 50 µL of the supernatant from each well to a new 96-well plate.[6]

  • Prepare the LDH reaction mixture according to the kit manufacturer's instructions.

  • Add 50 µL of the reaction mixture to each well of the new plate containing the supernatant.[6]

  • Incubate the plate at room temperature for 30 minutes, protected from light.[6]

  • Add 50 µL of the stop solution provided in the kit to each well.[6]

  • Measure the absorbance at 490 nm using a microplate reader.

  • Calculate the percentage of cytotoxicity using the formula: (% Cytotoxicity) = [(Sample - Spontaneous Release) / (Maximum Release - Spontaneous Release)] x 100.[6]

Annexin V/PI Apoptosis Assay

This flow cytometry-based assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells. Annexin V binds to phosphatidylserine, which is translocated to the outer cell membrane during early apoptosis. PI is a fluorescent dye that stains the DNA of cells with compromised membranes (late apoptotic and necrotic cells).[6]

Materials:

  • Annexin V-FITC/PI Apoptosis Detection Kit

  • 6-well plates

  • Flow cytometer

Protocol:

  • Seed cells in 6-well plates and treat with this compound at concentrations around the IC50 value for 24 hours.

  • Harvest the cells (including floating cells in the medium) by trypsinization and centrifugation.

  • Wash the cells twice with cold PBS.

  • Resuspend the cells in 1X Binding Buffer at a concentration of 1 x 10^6 cells/mL.

  • Transfer 100 µL of the cell suspension (1 x 10^5 cells) to a flow cytometry tube.

  • Add 5 µL of Annexin V-FITC and 5 µL of PI solution.

  • Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.

  • Add 400 µL of 1X Binding Buffer to each tube.

  • Analyze the cells by flow cytometry within 1 hour.

Caspase-Glo® 3/7 Assay

This luminescent assay measures the activity of caspases 3 and 7, key executioner caspases in the apoptotic pathway.

Materials:

  • Caspase-Glo® 3/7 Assay Kit (Promega)

  • White-walled 96-well plates

Protocol:

  • Seed cells in a white-walled 96-well plate and treat with this compound as described in the MTT assay protocol (Steps 1-5).

  • Equilibrate the plate to room temperature.

  • Prepare the Caspase-Glo® 3/7 Reagent according to the manufacturer's instructions and allow it to equilibrate to room temperature.[6]

  • Add 100 µL of the Caspase-Glo® 3/7 Reagent to each well.[6]

  • Mix the contents of the wells by gently shaking the plate for 30 seconds.

  • Incubate the plate at room temperature for 1 to 2 hours.

  • Measure the luminescence using a plate-reading luminometer.

Visualizations

experimental_workflow cluster_prep Cell Preparation cluster_treatment Compound Treatment cluster_assays Cytotoxicity Assessment cluster_primary Primary Screening cluster_secondary Secondary Screening & Confirmation cluster_moa Mechanism of Action cluster_analysis Data Analysis cell_seeding Seed Cells in Microplates incubation_24h 24h Incubation (Attachment) cell_seeding->incubation_24h treatment Treat Cells with Compound incubation_24h->treatment compound_prep Prepare this compound Dilutions compound_prep->treatment incubation_exp 24-72h Exposure treatment->incubation_exp mtt MTT Assay (Metabolic Activity) incubation_exp->mtt ldh LDH Assay (Membrane Integrity) incubation_exp->ldh apoptosis Annexin V/PI Assay (Apoptosis) incubation_exp->apoptosis caspase Caspase-3/7 Assay (Executioner Caspases) incubation_exp->caspase data_analysis Calculate IC50 / % Cytotoxicity / % Apoptosis mtt->data_analysis ldh->data_analysis apoptosis->data_analysis caspase->data_analysis conclusion Determine Cytotoxic Profile data_analysis->conclusion

Caption: Experimental workflow for cytotoxicity screening.

hypothetical_pathway cluster_cell Cancer Cell cluster_apoptosis Apoptotic Cascade compound This compound membrane_damage Plasma Membrane Stress compound->membrane_damage mito Mitochondrial Dysfunction compound->mito ldh_release LDH Release membrane_damage->ldh_release Measured by LDH Assay bax Bax/Bak Activation mito->bax cyto_c Cytochrome c Release bax->cyto_c casp9 Caspase-9 Activation cyto_c->casp9 casp37 Caspase-3/7 Activation casp9->casp37 apoptosis Apoptosis casp37->apoptosis casp37->apoptosis Measured by Caspase Assay

Caption: Hypothetical signaling pathway for cytotoxicity.

References

Troubleshooting & Optimization

Technical Support Center: GC-MS Analysis of Verticilla-4(20),7,11-triene

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering challenges with the GC-MS analysis of Verticilla-4(20),7,11-triene, particularly concerning its co-elution with other terpenes.

Frequently Asked Questions (FAQs)

Q1: What is this compound and why is its analysis challenging?

This compound is a diterpene with the molecular formula C20H32 and a molecular weight of approximately 272.47 g/mol .[1][2] Its analysis by Gas Chromatography-Mass Spectrometry (GC-MS) can be challenging due to its relatively high boiling point and the complexity of the natural extracts in which it is often found, such as in the resin of Boswellia species.[3][4][5][6][7] The primary challenge is its tendency to co-elute with other structurally similar terpenes, which can interfere with accurate identification and quantification.

Q2: What are the typical chemical properties of this compound relevant to GC-MS analysis?

Understanding the chemical properties of this compound is crucial for method development. Key properties include:

PropertyValueReference
Molecular FormulaC20H32[1][2]
Molecular Weight272.47 g/mol [1][2]
Chemical ClassDiterpene[5][6][7]
Kovats Retention Index (Non-polar column)~1982 (on CP-Sil 5 CB)[1]

The Kovats Retention Index (RI) is a critical parameter for predicting the elution order of compounds in a temperature-programmed GC analysis. An RI of around 1982 on a non-polar column indicates that this compound is a relatively non-polar and high-boiling point compound.

Q3: Which terpenes are likely to co-elute with this compound?

Co-elution occurs when two or more compounds elute from the GC column at the same time, resulting in overlapping chromatographic peaks.[8][9] Based on its Kovats Retention Index on non-polar columns, this compound may co-elute with other diterpenes and some higher-boiling sesquiterpenes. While specific co-eluting partners can vary depending on the sample matrix and exact chromatographic conditions, a comparative analysis of retention indices from various databases suggests potential overlap with compounds in a similar RI range.

Potential Co-eluting Terpenes on a Non-Polar Column (e.g., DB-5, HP-5, CP-Sil 5 CB):

CompoundChemical ClassApproximate Kovats RI (Non-polar)
IsopimaradieneDiterpene~1970 - 1990
SandaracopimaradieneDiterpene~1975 - 1995
Cembrene ADiterpene~1980 - 2000
(E,E)-GeranyllinaloolDiterpenoid~1970 - 1990
Other Diterpene HydrocarbonsDiterpene~1950 - 2050

It is important to note that slight variations in the GC column, temperature program, and carrier gas flow rate can influence retention times and, consequently, co-elution patterns.[10]

Troubleshooting Guide: Resolving Co-elution Issues

This guide provides a systematic approach to troubleshooting and resolving the co-elution of this compound with other terpenes.

Step 1: Confirm Co-elution

Before modifying your method, it's essential to confirm that you are indeed observing co-elution.

  • Peak Shape Analysis: Look for asymmetrical peaks, such as those with a shoulder or a broader-than-expected width.[9]

  • Mass Spectral Deconvolution: Examine the mass spectrum across the peak. If the mass spectral profile changes from the leading edge to the tailing edge of the peak, it indicates the presence of more than one compound.[9]

Experimental Protocols

Below are detailed experimental protocols that can be adapted to improve the separation of this compound.

Protocol 1: Optimized GC-MS Method for Diterpene Separation

This protocol is designed to enhance the resolution of high-boiling point terpenes.

Sample Preparation:

  • Extract the plant material (e.g., resin) with a suitable solvent such as methanol (B129727) or chloroform.[3]

  • Filter the extract to remove any particulate matter.

  • If necessary, perform a derivatization step (e.g., silylation) to improve the volatility and thermal stability of polar compounds, though this is generally not required for diterpene hydrocarbons.

GC-MS Parameters:

ParameterRecommended Setting
GC System Agilent 7890A or similar
Mass Spectrometer Agilent 5975C or similar
Column Non-polar: DB-5ms, HP-5ms, or equivalent (30 m x 0.25 mm ID, 0.25 µm film thickness)
Injection Mode Splitless
Injector Temperature 280 °C
Carrier Gas Helium at a constant flow of 1.0 mL/min
Oven Temperature Program - Initial temperature: 60 °C, hold for 2 min- Ramp 1: 10 °C/min to 200 °C- Ramp 2: 5 °C/min to 300 °C, hold for 10 min
MS Source Temperature 230 °C
MS Quadrupole Temperature 150 °C
Mass Range m/z 40-500

Rationale for Parameter Selection:

  • A non-polar column separates compounds primarily based on their boiling points, which is effective for separating hydrocarbons like terpenes.

  • A slow temperature ramp in the later part of the analysis can improve the resolution of high-boiling compounds.

Protocol 2: Alternative Column Polarity for Selectivity Enhancement

If co-elution persists on a non-polar column, switching to a column with a different polarity can alter the elution order and improve separation.

GC-MS Parameters (Changes from Protocol 1):

ParameterRecommended Setting
Column Mid-polar: DB-17ms or equivalent (30 m x 0.25 mm ID, 0.25 µm film thickness)ORPolar: DB-WAX or equivalent (30 m x 0.25 mm ID, 0.25 µm film thickness)
Oven Temperature Program May require optimization. A good starting point is a lower final temperature for polar columns due to their lower thermal stability.

Rationale:

  • A mid-polar or polar column introduces different separation mechanisms based on dipole-dipole interactions and hydrogen bonding capabilities, respectively. This can resolve compounds that have similar boiling points but different polarities.

Visualizing the Troubleshooting Workflow

The following diagrams illustrate the logical steps for troubleshooting co-elution and selecting an appropriate GC column.

Troubleshooting_Workflow Troubleshooting Workflow for Co-elution start Start: Suspected Co-elution confirm_coelution Confirm Co-elution (Peak Shape, Mass Spectra) start->confirm_coelution coelution_confirmed Co-elution Confirmed? confirm_coelution->coelution_confirmed no_coelution No Co-elution (Proceed with Analysis) coelution_confirmed->no_coelution No optimize_method Optimize Current Method coelution_confirmed->optimize_method Yes change_column Change GC Column optimize_method->change_column If optimization fails method_optimization Method Optimization Options optimize_method->method_optimization column_selection Column Selection Options change_column->column_selection temp_program Adjust Temperature Program (Slower Ramp Rate) method_optimization->temp_program flow_rate Adjust Carrier Gas Flow Rate method_optimization->flow_rate mid_polar Switch to Mid-Polar Column (e.g., DB-17ms) column_selection->mid_polar polar Switch to Polar Column (e.g., DB-WAX) column_selection->polar end End: Resolution Achieved temp_program->end flow_rate->end mid_polar->end polar->end

Caption: Troubleshooting workflow for addressing co-elution issues.

Column_Selection_Logic GC Column Selection Logic for Terpene Analysis start Start: New Method Development or Co-elution Issue sample_properties Analyze Sample Properties (Polarity of Analytes) start->sample_properties non_polar_analytes Primarily Non-polar Analytes (e.g., Terpene Hydrocarbons) sample_properties->non_polar_analytes polar_analytes Mix of Polar and Non-polar Analytes (e.g., Terpenoids, Alcohols) non_polar_analytes->polar_analytes No non_polar_column Start with Non-polar Column (e.g., DB-5ms) non_polar_analytes->non_polar_column Yes mid_polar_column Consider Mid-polar Column (e.g., DB-17ms) polar_analytes->mid_polar_column Yes polar_column Consider Polar Column (e.g., DB-WAX) polar_analytes->polar_column Consider for highly polar resolution_check Resolution Adequate? non_polar_column->resolution_check mid_polar_column->resolution_check polar_column->resolution_check resolution_check->sample_properties No, re-evaluate end End: Method Optimized resolution_check->end Yes

Caption: Decision tree for selecting an appropriate GC column.

References

"Verticilla-4(20),7,11-triene" degradation during sample preparation

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) regarding the stability and degradation of Verticilla-4(20),7,11-triene during sample preparation. As a sesquiterpenoid, this compound can be susceptible to degradation under various experimental conditions, leading to inaccurate quantification and misinterpretation of results. This guide is designed to help you identify potential issues and implement solutions to ensure the integrity of your samples.

Frequently Asked Questions (FAQs)

Q1: What are the primary factors that can cause the degradation of this compound during sample preparation?

A1: The primary factors include exposure to high temperatures, extreme pH conditions (both acidic and alkaline), presence of oxygen, and exposure to light. Terpenes, in general, are sensitive to heat and light, and the double bonds in the structure of this compound make it susceptible to oxidation and isomerization.

Q2: I am observing lower than expected concentrations of this compound in my final analysis. What could be the cause?

A2: This is a common issue that can stem from degradation during one or more steps of your sample preparation. Review your protocol for potential stressors such as prolonged heating, use of strong acids or bases, or extended exposure to air and light. It is also advisable to check the purity of your reference standard.

Q3: Can the type of solvent used for extraction and analysis affect the stability of this compound?

A3: Yes, the choice of solvent is crucial. While non-polar solvents are generally suitable for extracting terpenes, certain solvents can contain impurities or promote degradation. For instance, chlorinated solvents may contain traces of acid. It is recommended to use high-purity solvents and to minimize the time the compound spends in solution.

Q4: Are there any visual indicators of this compound degradation?

A4: While this compound itself is a colorless oil, its degradation may not always result in a visible change. However, the formation of oxidation products could potentially lead to a slight yellowing of the sample, especially after prolonged storage or exposure to air. The most reliable indicator of degradation is through chromatographic analysis, where you might observe the appearance of new peaks or a decrease in the main peak area.

Troubleshooting Guide

This guide addresses specific issues you may encounter during your experiments.

Issue Potential Cause Recommended Solution
Low Recovery of this compound Thermal Degradation: High temperatures during extraction, solvent evaporation, or GC injection.- Use lower temperatures for extraction and evaporation (e.g., rotary evaporation under reduced pressure at 30-40°C).- For GC analysis, optimize the injector temperature to the lowest possible while maintaining good peak shape.
Oxidation: Exposure to air (oxygen) during sample handling and storage.- Handle samples under an inert atmosphere (e.g., nitrogen or argon) whenever possible.- Use amber vials to protect from light, which can catalyze oxidation.- Store extracts and standards at low temperatures (-20°C or -80°C).
pH-induced Degradation: Use of strong acids or bases during extraction or cleanup.- Maintain a neutral pH (around 7.0) during sample processing.- If pH adjustment is necessary, use dilute acids/bases and minimize exposure time.- Consider using solid-phase extraction (SPE) with neutral sorbents for cleanup.
Appearance of Unknown Peaks in Chromatogram Isomerization or Rearrangement: Acidic conditions can cause rearrangement of the double bonds in the terpene structure.- Ensure all glassware is free of acidic residues.- Use buffered solutions if pH control is critical.- Analyze a fresh standard to confirm the identity of the new peaks.
Formation of Artifacts during GC-MS analysis: High temperatures in the GC inlet can cause degradation of terpenes, leading to the formation of artifacts.[1][2]- Lower the injector temperature.- Use a deactivated liner and column to minimize catalytic effects.- Consider derivatization to increase thermal stability, if compatible with your analytical goals.
Inconsistent Results Between Replicates Variable Sample Handling: Inconsistent exposure to light, air, or temperature between samples.- Standardize all sample preparation steps, ensuring equal treatment for all samples.- Prepare samples in smaller batches to minimize the time each sample is exposed to potentially degrading conditions.
Contaminated Solvents or Reagents: Impurities in solvents can catalyze degradation.- Use high-purity, analytical grade solvents.- Test for solvent impurities by running a blank analysis.

Quantitative Data Summary

Table 1: Illustrative Stability of a Terpene Compound Under Different Conditions

Condition Duration Temperature Atmosphere pH Remaining Compound (%)
Methanol24 hours25°CAir795
Methanol24 hours50°CAir770
Methanol24 hours25°CNitrogen799
Aqueous Buffer4 hours25°CAir392
Aqueous Buffer4 hours25°CAir795
Aqueous Buffer4 hours25°CAir965

Disclaimer: The data in this table is for illustrative purposes only and is intended to demonstrate potential degradation trends. Actual degradation rates for this compound may vary.

Experimental Protocols

Protocol 1: Recommended Procedure for Extraction of this compound from a Plant Matrix
  • Sample Preparation:

    • Grind the dried plant material to a fine powder. To prevent heating, cryogenic grinding can be employed.

  • Extraction:

    • To 1 gram of powdered material, add 10 mL of n-hexane (or another suitable non-polar solvent).

    • Sonicate for 15 minutes at room temperature in a water bath to prevent heating.

    • Centrifuge at 3000 rpm for 10 minutes.

    • Carefully transfer the supernatant to a clean vial.

    • Repeat the extraction two more times and pool the supernatants.

  • Solvent Evaporation:

    • Evaporate the solvent under a gentle stream of nitrogen at room temperature or using a rotary evaporator with a water bath set to ≤ 35°C.

  • Reconstitution and Storage:

    • Reconstitute the dried extract in a known volume of a suitable solvent for analysis (e.g., ethyl acetate).

    • Transfer to an amber vial, flush with nitrogen, and store at -20°C until analysis.

Protocol 2: Stability Study of this compound
  • Stock Solution Preparation:

    • Prepare a stock solution of this compound (e.g., 1 mg/mL) in a stable solvent like acetonitrile.

  • Stress Conditions:

    • Acidic: Dilute the stock solution in 0.1 M HCl.

    • Alkaline: Dilute the stock solution in 0.1 M NaOH.

    • Neutral: Dilute the stock solution in HPLC-grade water.

    • Oxidative: Dilute the stock solution in a 3% solution of hydrogen peroxide.

    • Thermal: Expose the stock solution in a sealed vial to 60°C.

    • Photolytic: Expose the stock solution in a transparent vial to UV light (e.g., 254 nm).

  • Time Points:

    • Analyze the samples at various time points (e.g., 0, 2, 4, 8, 24 hours).

  • Analysis:

    • At each time point, neutralize the acidic and alkaline samples.

    • Analyze all samples by a suitable method (e.g., HPLC-UV or GC-MS) to determine the remaining concentration of this compound.

  • Data Evaluation:

    • Calculate the percentage of degradation at each time point for each stress condition.

Visualizations

cluster_workflow Troubleshooting Workflow for Low Analyte Recovery Start Low Recovery of This compound Detected Check_Standard Verify Purity and Concentration of Reference Standard Start->Check_Standard Review_Protocol Review Sample Preparation Protocol Check_Standard->Review_Protocol Standard OK Check_Temp High Temperature Exposure? Review_Protocol->Check_Temp Check_pH Extreme pH Conditions? Check_Temp->Check_pH No Optimize_Temp Reduce Temperature (Extraction, Evaporation, GC Inlet) Check_Temp->Optimize_Temp Yes Check_Air Prolonged Air/Light Exposure? Check_pH->Check_Air No Optimize_pH Maintain Neutral pH Use Buffers Check_pH->Optimize_pH Yes Optimize_Handling Use Inert Atmosphere (N2) Use Amber Vials Minimize Exposure Time Check_Air->Optimize_Handling Yes Reanalyze Re-analyze Sample Check_Air->Reanalyze No Optimize_Temp->Reanalyze Optimize_pH->Reanalyze Optimize_Handling->Reanalyze Resolved Issue Resolved Reanalyze->Resolved

Caption: Troubleshooting workflow for low recovery of this compound.

cluster_pathway Hypothetical Degradation Pathways of this compound V This compound Oxidation Oxidation (O2, Light) V->Oxidation Acid Acid-catalyzed Isomerization/Rearrangement V->Acid Heat Thermal Degradation V->Heat Epoxides Epoxides, Hydroperoxides Oxidation->Epoxides Isomers Positional Isomers Acid->Isomers Fragments Smaller Volatile Fragments Heat->Fragments

Caption: Hypothetical degradation pathways for this compound.

cluster_exp_workflow Experimental Workflow for Stability Study Prep_Stock Prepare Stock Solution of this compound Apply_Stress Apply Stress Conditions (pH, Temp, Light, O2) Prep_Stock->Apply_Stress Sample_Time Sample at Different Time Points Apply_Stress->Sample_Time Analysis Analyze by HPLC/GC-MS Sample_Time->Analysis Quantify Quantify Remaining Compound Analysis->Quantify Evaluate Evaluate Degradation Profile Quantify->Evaluate

Caption: Experimental workflow for conducting a stability study.

References

"Verticilla-4(20),7,11-triene" low yield from natural product extraction

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering low yields of Verticilla-4(20),7,11-triene during natural product extraction.

Troubleshooting Guide: Low Yield of this compound

This guide addresses common issues encountered during the extraction of this compound from natural sources, primarily Boswellia species.

Question 1: My extract shows a very low or undetectable amount of this compound. What are the potential primary causes?

Answer: A low yield of this compound can stem from several factors, ranging from the raw plant material to the extraction methodology. The primary aspects to investigate are:

  • Incorrect Boswellia Species or Chemotype: The concentration of this compound varies significantly between different Boswellia species and even between different chemotypes of the same species. For instance, some Boswellia species may not contain this compound at all.

  • Quality and Age of Raw Material: The quality of the oleogum resin from Boswellia trees is crucial. The yield of aromatic terpenes, including diterpenes like this compound, is often higher in the final taps (B36270) of the harvesting season.[1] Improper storage or age of the resin can lead to degradation of volatile compounds.

  • Suboptimal Extraction Method: The choice of extraction technique significantly impacts the yield. This compound is a volatile diterpene, and methods suitable for other compounds may not be optimal for its extraction.

Question 2: How can I verify if my raw material is the appropriate source for this compound?

Answer: Proper identification of the raw material is a critical first step.

  • Botanical Identification: Ensure the Boswellia resin has been correctly identified by a qualified botanist or through authenticated sources. Species such as Boswellia carterii and certain chemotypes of Boswellia papyrifera are known to contain this compound.[2][3]

  • Chemical Profiling: A preliminary Gas Chromatography-Mass Spectrometry (GC-MS) analysis of a small sample of the essential oil can quickly confirm the presence or absence of this compound.[4][5]

  • Source and Harvest Information: Whenever possible, obtain information about the geographical origin and harvest time of the resin. The chemical composition of Boswellia resin can be influenced by these factors.[6]

Question 3: I am using hydrodistillation, but my yields are still low. How can I optimize this process?

Answer: Hydrodistillation is a common method for extracting essential oils, but several parameters can be optimized to improve the yield of this compound.

  • Material Preparation: Grinding the resin into a fine powder can increase the surface area for extraction. However, for some resins, using whole granules may yield better results, so empirical testing is recommended.[7][8]

  • Extraction Time: Diterpenes are higher molecular weight compounds compared to monoterpenes and may require longer distillation times to be effectively extracted. Fractions collected later in the hydrodistillation process may be richer in diterpenes.[9][10]

  • Temperature and Pressure: While typically performed at atmospheric pressure (around 100°C), some studies have explored lower temperatures (e.g., 78°C) which may affect the chemical profile of the extracted oil.[9][10]

Question 4: Should I consider alternative extraction methods to hydrodistillation?

Answer: Yes, Microwave-Assisted Hydrodistillation (MAHD) has been shown to be an efficient alternative.

  • Reduced Extraction Time: MAHD can significantly reduce the extraction time compared to conventional hydrodistillation, often from hours to minutes.[11][12]

  • Improved Yield and Quality: In some cases, MAHD can enhance the yield and quality of the essential oil.[7] The rapid heating can be more efficient in rupturing the plant material's oil-containing structures.

  • Parameter Optimization: Key parameters to optimize in MAHD include microwave power, liquid-to-solid ratio, and extraction time.[13][14]

Frequently Asked Questions (FAQs)

Q1: What is the expected yield of this compound from Boswellia resin?

A1: The yield is highly variable. Some studies have reported this compound to be a major component in the essential oil of certain Boswellia species, with concentrations as high as 65% in the oil from a specific Boswellia species from the Kebtele area. In other species like B. carterii, it has been reported at around 6.0%.[2]

Q2: How does the preparation of the Boswellia resin affect the extraction yield?

A2: The physical state of the resin can influence the extraction efficiency. One study on Boswellia serrata found that using whole resin granules resulted in a slightly higher yield (3.4%) compared to ground resin when using MAHD.[7] However, another study using steam distillation showed a higher yield from whole resin (3.1%) compared to ground resin (2.8%).[8] It is advisable to test both forms with your specific extraction setup.

Q3: Can solvent extraction be used to isolate this compound?

A3: Yes, solvent extraction can be used. A study on Boswellia sacra utilized methanol (B129727) extraction followed by column chromatography to isolate various compounds.[15] However, for obtaining the volatile fraction (essential oil) where this compound is primarily found, distillation methods are more common. Solvent extraction will co-extract non-volatile components like boswellic acids.

Q4: What is the best way to analyze the content of this compound in my extract?

A4: Gas Chromatography-Mass Spectrometry (GC-MS) is the standard analytical technique for identifying and quantifying the volatile components of essential oils, including this compound.[4][5]

Data Presentation

Table 1: Comparison of Extraction Methods and Yields of this compound

Boswellia SpeciesExtraction MethodKey ParametersYield of this compound in Essential OilReference
Boswellia sp. (Kebtele)HydrodistillationNot specified65%[5]
Boswellia carteriiNot specifiedNot specified6.0%[2]
Boswellia papyriferaHydrodistillation (HD)Not specifiedPresent[3]
Boswellia papyriferaMicrowave-Assisted Hydrodistillation (MAHD)Not specifiedPresent[3]
Boswellia serrataMicrowave-Assisted Hydrodistillation (MAHD)500 W power, 1:2 solid-to-liquid ratioNot specified for the compound, but overall oil yield was 3.4%[7]
Boswellia serrataSteam Distillation8 hoursNot specified for the compound, but overall oil yield was 3.1% (whole resin)[8]

Table 2: Optimization Parameters for Microwave-Assisted Hydrodistillation (MAHD) of Essential Oils

ParameterRange Investigated (General)Optimal Conditions (Example: Lavender)Impact on YieldReference
Microwave Power500 - 900 W500 WSignificant[11][13]
Liquid-to-Solid Ratio6:1 - 17:1 (mL/g)17 mL/gModerate[11][13]
Extraction Time30 - 90 min40 minHigh[11][13]

Experimental Protocols

Protocol 1: Standard Hydrodistillation of Boswellia Resin
  • Material Preparation: Weigh 100 g of Boswellia oleogum resin. The resin can be used as whole granules or ground to a fine powder.

  • Apparatus Setup: Place the resin in a 2 L round-bottom flask of a Clevenger-type apparatus. Add 1 L of deionized water.

  • Distillation: Heat the flask using a heating mantle. The distillation is carried out for a recommended period of 3-4 hours, or longer if targeting higher molecular weight compounds. Collect the essential oil that separates from the aqueous distillate.

  • Oil Collection and Drying: Carefully separate the oil layer from the water using a separatory funnel. Dry the collected oil over anhydrous sodium sulfate.

  • Storage: Store the dried essential oil in a sealed, amber-colored vial at 4°C.

  • Analysis: Analyze the chemical composition of the essential oil using GC-MS to determine the percentage of this compound.

Protocol 2: Microwave-Assisted Hydrodistillation (MAHD) of Boswellia Resin
  • Material Preparation: Weigh 50 g of Boswellia oleogum resin (either whole or powdered).

  • Apparatus Setup: Place the resin in a modified microwave oven equipped with a Clevenger-type apparatus. Add deionized water to achieve the desired liquid-to-solid ratio (e.g., 8:1 mL/g).

  • Extraction: Set the microwave power (e.g., 500 W) and extraction time (e.g., 45 minutes). Start the extraction process.

  • Oil Collection and Drying: Collect the essential oil from the Clevenger apparatus. Dry the oil over anhydrous sodium sulfate.

  • Storage: Store the essential oil in a sealed, amber-colored vial at 4°C.

  • Analysis: Quantify the this compound content using GC-MS.

Visualizations

Troubleshooting_Workflow start Start: Low Yield of This compound check_material Step 1: Verify Raw Material start->check_material is_material_correct Is the Boswellia species and quality appropriate? check_material->is_material_correct check_extraction Step 2: Evaluate Extraction Method is_material_correct->check_extraction Yes re_evaluate_material Re-evaluate or replace the raw material source is_material_correct->re_evaluate_material No extraction_method Which method is being used? check_extraction->extraction_method hd_optimization Optimize Hydrodistillation (HD) - Increase extraction time - Test powdered vs. whole resin - Adjust temperature extraction_method->hd_optimization Hydrodistillation mahd_optimization Optimize Microwave-Assisted Hydrodistillation (MAHD) - Adjust microwave power - Vary liquid-to-solid ratio - Optimize extraction time extraction_method->mahd_optimization MAHD consider_mahd Consider switching to MAHD for faster extraction hd_optimization->consider_mahd analyze_yield Analyze Yield hd_optimization->analyze_yield mahd_optimization->analyze_yield consider_mahd->analyze_yield re_evaluate_material->start

Caption: Troubleshooting workflow for low this compound yield.

Extraction_Process_Comparison start Boswellia Oleogum Resin hd_path Hydrodistillation (HD) start->hd_path mahd_path Microwave-Assisted Hydrodistillation (MAHD) start->mahd_path hd_params Parameters: - Time: 3-8 hours - Temperature: ~100°C - Material: Powdered or Whole hd_path->hd_params mahd_params Parameters: - Time: 30-90 minutes - Microwave Power: 300-800W - Liquid/Solid Ratio mahd_path->mahd_params hd_pros_cons Pros: Simple, well-established Cons: Long extraction time, high energy use hd_params->hd_pros_cons mahd_pros_cons Pros: Fast, potentially higher yield Cons: Requires specialized equipment mahd_params->mahd_pros_cons end_product Essential Oil containing This compound hd_pros_cons->end_product mahd_pros_cons->end_product

Caption: Comparison of HD and MAHD extraction methods.

References

Technical Support Center: Chromatographic Separation of Verticilla-4(20),7,11-triene

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals experiencing poor resolution in the chromatographic separation of Verticilla-4(20),7,11-triene.

Frequently Asked Questions (FAQs)

Q1: What is this compound and why is its separation challenging?

A1: this compound is a diterpene natural product with the chemical formula C₂₀H₃₂. It is a component of the essential oils of various plants, notably from the Boswellia species (frankincense). The separation of this compound can be challenging due to several factors:

  • Presence of Stereoisomers: this compound has chiral centers, meaning it exists as different stereoisomers (enantiomers and diastereomers). These isomers have very similar physical and chemical properties, making them difficult to separate using standard chromatographic techniques.

  • Co-elution with other Terpenes: It is often found in complex mixtures of other terpenes and terpenoids with similar polarities and volatilities, leading to peak overlap.

  • Volatility: As a terpene, it is a volatile to semi-volatile compound, which makes it suitable for Gas Chromatography (GC), but also susceptible to loss during sample preparation if not handled correctly.

Q2: Which chromatographic technique is best suited for the analysis of this compound?

A2: Gas Chromatography coupled with Mass Spectrometry (GC-MS) is the most commonly used and effective technique for the analysis of this compound, as it is well-suited for volatile compounds found in essential oils. For the separation of its stereoisomers, chiral GC is necessary. High-Performance Liquid Chromatography (HPLC) can also be used, particularly for less volatile diterpenes or when derivatization is employed.

Q3: Why am I seeing broad or tailing peaks for this compound in my GC analysis?

A3: Peak broadening or tailing for this compound in GC can be caused by several factors:

  • Active Sites: Interaction of the analyte with active sites (e.g., silanol (B1196071) groups) in the GC inlet liner or on the column itself can lead to peak tailing.

  • Column Overload: Injecting too much sample can saturate the column, resulting in broad, asymmetrical peaks.

  • Improper Injection Technique: A slow injection speed or a mismatched solvent can cause the sample to vaporize inefficiently, leading to band broadening.

  • Column Contamination or Degradation: Accumulation of non-volatile residues at the head of the column can interfere with the chromatographic process.

Q4: Can HPLC be used for the separation of this compound?

A4: Yes, HPLC can be used for the analysis of diterpenes. A reversed-phase method is typically employed. However, due to the non-polar nature of this compound, it will be highly retained on a standard C18 column. A less retentive stationary phase or a mobile phase with a high organic solvent content would be necessary. For complex mixtures, HPLC may offer different selectivity compared to GC and can be a valuable alternative or complementary technique.

Troubleshooting Guide for Poor Resolution

Poor resolution in the chromatographic separation of this compound can manifest as overlapping peaks or a lack of baseline separation. The following guide provides a systematic approach to troubleshooting this issue.

Logical Troubleshooting Workflow

Troubleshooting_Workflow start Poor Resolution Observed check_isomers Are you trying to separate stereoisomers? start->check_isomers use_chiral_column Use a Chiral GC or HPLC Column check_isomers->use_chiral_column Yes check_coelution Is the peak overlapping with other compounds? check_isomers->check_coelution No use_chiral_column->check_coelution optimize_selectivity Optimize Selectivity (α) check_coelution->optimize_selectivity Yes check_peak_shape Are the peaks broad or tailing? check_coelution->check_peak_shape No optimize_selectivity->check_peak_shape optimize_efficiency Optimize Efficiency (N) check_peak_shape->optimize_efficiency Yes optimize_retention Optimize Retention (k') check_peak_shape->optimize_retention No optimize_efficiency->optimize_retention solution Resolution Improved optimize_retention->solution

Caption: A logical workflow for troubleshooting poor chromatographic resolution.

Step 1: Address Potential Isomer Separation Issues

If you are working with a sample that may contain multiple stereoisomers of this compound, a standard achiral column will likely not provide sufficient resolution.

  • Action: Switch to a chiral stationary phase. For GC, cyclodextrin-based columns such as those with β-cyclodextrin derivatives are effective for separating terpene enantiomers. For HPLC, chiral columns with polysaccharide-based selectors are a good starting point.

Step 2: Optimize Chromatographic Selectivity (α)

Selectivity is the most powerful factor in improving resolution. It refers to the ability of the chromatographic system to distinguish between different analytes.

  • For GC:

    • Change the Stationary Phase: If using a non-polar column (e.g., HP-5MS), consider a column with a different polarity (e.g., a wax column) to alter the elution order.

    • Adjust the Temperature Program: A slower temperature ramp rate can often improve the separation of closely eluting compounds.

  • For HPLC:

    • Modify the Mobile Phase: Change the organic modifier (e.g., from acetonitrile (B52724) to methanol (B129727) or vice versa) or adjust the ratio of the organic solvent to the aqueous phase.

    • Change the Stationary Phase: Switch to a column with a different chemistry (e.g., from C18 to a phenyl-hexyl or a C30 column).

Step 3: Enhance Column Efficiency (N)

Column efficiency relates to the narrowness of the peaks. Narrower peaks lead to better resolution.

  • For both GC and HPLC:

    • Use a Longer Column: Doubling the column length can increase resolution by a factor of approximately 1.4.

    • Decrease the Particle Size (HPLC) or Film Thickness (GC): Smaller particles (in HPLC) or a thinner stationary phase film (in GC) can lead to sharper peaks.

    • Optimize Flow Rate: For GC, ensure you are operating at the optimal linear velocity for your carrier gas (e.g., hydrogen or helium). For HPLC, a lower flow rate can sometimes improve resolution, but at the cost of longer analysis times.

    • Check for Dead Volume: Ensure all connections are properly made and that there are no gaps that could cause band broadening.

Step 4: Adjust the Retention Factor (k')

The retention factor describes how long an analyte is retained on the column. An optimal k' is typically between 2 and 10.

  • For GC:

    • Adjust the Initial Oven Temperature: A lower starting temperature will increase the retention of early-eluting compounds.

  • For HPLC:

    • Change the Solvent Strength: In reversed-phase HPLC, decreasing the amount of organic solvent in the mobile phase will increase retention.

Experimental Protocols

Protocol 1: GC-MS Analysis of this compound in Boswellia Essential Oil

This protocol is based on methods reported for the analysis of essential oils from Boswellia species.[1][2]

  • Instrumentation:

    • Gas Chromatograph coupled to a Mass Spectrometer (GC-MS).

  • Sample Preparation:

    • Dilute the essential oil sample in a suitable solvent (e.g., 1:100 in n-hexane or dichloromethane).

    • Vortex the sample to ensure homogeneity.

  • Chromatographic Conditions:

    Parameter Value
    Column HP-5MS (or equivalent 5% phenyl-methylpolysiloxane)
    Dimensions 30 m x 0.25 mm ID, 0.25 µm film thickness
    Carrier Gas Helium
    Flow Rate 1.0 mL/min
    Injection Volume 1 µL
    Injector Temperature 250 °C
    Split Ratio 30:1

    | Oven Program | Start at 60 °C, hold for 2 min, then ramp at 3 °C/min to 240 °C, hold for 5 min. |

  • Mass Spectrometer Conditions:

    Parameter Value
    Ionization Mode Electron Impact (EI)
    Ion Source Temp. 230 °C
    Quadrupole Temp. 150 °C

    | Mass Range | m/z 40-500 |

Protocol 2: General HPLC Method for Diterpene Analysis

This is a general starting method for the analysis of diterpenes by HPLC and may require optimization for this compound.

  • Instrumentation:

    • High-Performance Liquid Chromatograph with a UV or Diode Array Detector (DAD).

  • Sample Preparation:

    • Dissolve the sample in the initial mobile phase composition.

    • Filter the sample through a 0.45 µm syringe filter.

  • Chromatographic Conditions:

    Parameter Value
    Column C18 or C30 reversed-phase column (e.g., 4.6 x 250 mm, 5 µm)
    Mobile Phase A: Water with 0.1% formic acid; B: Acetonitrile or Methanol
    Gradient Start with 70% B, increase to 100% B over 30 minutes, hold for 10 minutes.
    Flow Rate 1.0 mL/min
    Column Temp. 30 °C

    | Detection | 210 nm |

Parameter Relationship Diagram

Chromatography_Parameters cluster_factors Key Chromatographic Factors cluster_params Adjustable Experimental Parameters efficiency Efficiency (N) resolution Resolution (Rs) efficiency->resolution selectivity Selectivity (α) selectivity->resolution retention Retention (k') retention->resolution column_length Column Length column_length->efficiency particle_size Particle Size / Film Thickness particle_size->efficiency flow_rate Flow Rate flow_rate->efficiency mobile_phase Mobile Phase Composition mobile_phase->selectivity mobile_phase->retention stationary_phase Stationary Phase Chemistry stationary_phase->selectivity temperature Temperature temperature->selectivity temperature->retention

Caption: Relationship between key factors and experimental parameters affecting resolution.

References

"Verticilla-4(20),7,11-triene" matrix effects in mass spectrometry analysis

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in addressing matrix effects during the mass spectrometry analysis of Verticilla-4(20),7,11-triene.

Frequently Asked Questions (FAQs)

Q1: What are matrix effects and how do they impact the analysis of this compound?

A1: Matrix effects in mass spectrometry refer to the alteration of ionization efficiency for an analyte, such as this compound, due to the presence of co-eluting compounds from the sample matrix.[1][2][3] These effects can manifest as either ion suppression (decreased signal) or ion enhancement (increased signal), leading to inaccurate and unreliable quantification.[1][2] Given that this compound is often isolated from complex natural resins like frankincense, it is susceptible to interference from other co-extracted compounds.[4][5][6]

Q2: What are the common sources of matrix interference when analyzing this compound from frankincense resin?

A2: Frankincense resin is a complex mixture of various chemical classes. The primary sources of matrix interference for a non-polar diterpene like this compound include:

  • Other Terpenoids: A plethora of mono-, sesqui-, di-, and triterpenoids are present in the resin and can co-elute.[6]

  • Boswellic Acids: These pentacyclic triterpenic acids are major components of frankincense and can cause significant ion suppression.

  • Resinous Polymers: High molecular weight resinous materials can contaminate the MS ion source.

  • Essential Oils: Volatile components, though typically analyzed by GC-MS, can be present in extracts and interfere with LC-MS analysis.[6]

Q3: How can I determine if my analysis is affected by matrix effects?

A3: A common method to assess matrix effects is the post-extraction spike method. This involves comparing the signal response of a standard solution of this compound to the response of a blank matrix extract spiked with the same concentration of the analyte. A significant difference in signal intensity indicates the presence of matrix effects.

Troubleshooting Guides

Issue 1: Poor Signal Intensity and Ion Suppression

You are experiencing a weaker than expected signal for this compound, or the signal is inconsistent across different sample preparations.

Possible Cause: Co-eluting matrix components are suppressing the ionization of your analyte in the mass spectrometer's ion source.[7][8]

Troubleshooting Steps:

  • Optimize Sample Preparation: The goal is to remove interfering compounds while efficiently extracting this compound.

    • Solid-Phase Extraction (SPE): Utilize a non-polar sorbent (e.g., C18, Phenyl) to retain this compound while washing away more polar interferences. Elute with a non-polar solvent.

    • Liquid-Liquid Extraction (LLE): Perform a multi-step LLE. For instance, an initial extraction with a non-polar solvent like hexane (B92381) or diethyl ether can be followed by a wash with a polar solvent (e.g., acetonitrile/water mixture) to remove more polar interfering compounds.

    • Sample Dilution: A straightforward approach to reduce the concentration of interfering matrix components is to dilute the sample extract.[8][9] However, ensure that the final concentration of this compound remains above the limit of quantification.

  • Chromatographic Optimization: Adjust your LC method to improve the separation of this compound from matrix components.

    • Gradient Modification: Employ a shallower gradient to increase the resolution between your analyte and any closely eluting matrix components.

    • Column Chemistry: Test different reversed-phase column chemistries (e.g., C18, C30, Phenyl-Hexyl) to alter selectivity.

    • Mobile Phase Additives: While this compound is non-polar, small amounts of additives like formic acid or ammonium (B1175870) formate (B1220265) can influence the ionization of co-eluting compounds, potentially reducing their suppressive effects.

  • Mass Spectrometer Parameter Adjustment: Fine-tuning the ion source parameters can sometimes mitigate ion suppression. Experiment with the capillary voltage, gas flows, and source temperature.[9]

Issue 2: Inaccurate and Irreproducible Quantitative Results

Your calibration curve has poor linearity, or the quality control samples are failing acceptance criteria due to high variability.

Possible Cause: Inconsistent matrix effects between your calibration standards, quality controls, and unknown samples.

Troubleshooting Steps:

  • Implement Matrix-Matched Calibration: Prepare your calibration standards in a blank matrix extract that is free of this compound. This ensures that the standards and the samples experience similar matrix effects, improving accuracy.[7]

  • Use a Stable Isotope-Labeled Internal Standard (SIL-IS): If available, a SIL-IS for this compound is the most effective way to compensate for matrix effects. The SIL-IS will co-elute with the analyte and experience the same ion suppression or enhancement, allowing for reliable normalization of the signal.[2]

  • Method of Standard Addition: For a limited number of samples, the standard addition method can be used. This involves adding known amounts of this compound to aliquots of the sample and extrapolating to determine the original concentration. This approach accounts for the specific matrix of each sample but is more labor-intensive.

Experimental Protocols

Protocol 1: Solid-Phase Extraction (SPE) for Matrix Cleanup

This protocol is designed to remove polar interferences from a frankincense resin extract.

Materials:

Methodology:

  • Conditioning: Condition the C18 SPE cartridge by passing 6 mL of methanol followed by 6 mL of water, and finally 6 mL of hexane. Do not let the cartridge run dry.

  • Loading: Load the dissolved frankincense extract onto the cartridge.

  • Washing: Wash the cartridge with 5 mL of a water/methanol mixture (e.g., 80:20 v/v) to elute polar interferences.

  • Elution: Elute the target analyte, this compound, with 5 mL of dichloromethane or another suitable non-polar solvent.

  • Drying and Reconstitution: Evaporate the eluate to dryness under a gentle stream of nitrogen and reconstitute in the initial mobile phase for LC-MS analysis.

Quantitative Data Summary

ParameterValueReference
This compound Molecular Weight272.48 g/mol N/A
Common MS Adducts (Positive Ion Mode)[M+H]+, [M+Na]+N/A
Typical LC Elution SolventsAcetonitrile, MethanolN/A

Visualizations

experimental_workflow Experimental Workflow for this compound Analysis cluster_sample_prep Sample Preparation cluster_analysis LC-MS/MS Analysis cluster_data Data Processing A Resin Extraction B SPE or LLE Cleanup A->B C Evaporation & Reconstitution B->C D LC Separation C->D E Mass Spectrometry Detection D->E F Quantification E->F G Matrix Effect Evaluation F->G

Caption: Workflow for this compound analysis.

troubleshooting_logic Troubleshooting Logic for Matrix Effects A Inaccurate or Inconsistent Results? B Evaluate Matrix Effects (Post-Extraction Spike) A->B C Matrix Effects Present? B->C D Optimize Sample Prep (SPE, LLE, Dilution) C->D Yes G Proceed with Validated Method C->G No E Optimize LC Method D->E F Use Matrix-Matched Standards or SIL-IS E->F F->B Re-evaluate

Caption: Decision tree for troubleshooting matrix effects.

References

"Verticilla-4(20),7,11-triene" optimizing fermentation conditions for microbial production

Author: BenchChem Technical Support Team. Date: December 2025

Disclaimer: Information on the microbial production of Verticilla-4(20),7,11-triene is limited. This guide is based on established principles and common practices for the fermentative production of diterpenes in genetically engineered microorganisms such as Escherichia coli and Saccharomyces cerevisiae.

Frequently Asked Questions (FAQs)

Q1: What are the common host organisms for producing this compound?

A1: The most common microbial chassis for producing diterpenes, and by extension this compound, are Escherichia coli and Saccharomyces cerevisiae.[1][2] Both organisms have well-characterized genetics and a vast array of synthetic biology tools available for metabolic engineering. S. cerevisiae is often favored for its robustness in industrial fermentations and its endogenous mevalonate (B85504) (MVA) pathway, which is the natural precursor pathway for terpenoids in eukaryotes.[3][4][5] E. coli is also widely used due to its rapid growth and the efficiency of its native 2-C-methyl-D-erythritol-4-phosphate (MEP) pathway for isoprenoid synthesis.[4][6]

Q2: What is the general metabolic pathway for this compound production in a microbial host?

A2: this compound is a diterpene, meaning it is synthesized from a C20 precursor, geranylgeranyl pyrophosphate (GGPP).[7] The general pathway involves:

  • Upstream Pathway: Production of the universal C5 isoprenoid building blocks, isopentenyl pyrophosphate (IPP) and dimethylallyl pyrophosphate (DMAPP), through either the MVA pathway (in yeast) or the MEP pathway (in E. coli).[2][4]

  • Precursor Formation: A GGPP synthase (GGPPS) catalyzes the condensation of FPP (a C15 intermediate) with one molecule of IPP to form GGPP.

  • Terpene Synthesis: A specific terpene synthase, in this case, a hypothetical this compound synthase (VTS), cyclizes GGPP to form the final product.

Q3: How can I increase the precursor (GGPP) supply in my engineered strain?

A3: Enhancing the pool of GGPP is a critical step for improving diterpene yields. Common strategies include:

  • Overexpression of rate-limiting enzymes: In the MVA pathway, overexpressing a truncated HMG-CoA reductase (tHMG1) is a widely used approach.[5][8][9] For the MEP pathway, overexpression of DXP synthase (dxs) and IPP isomerase (idi) can be beneficial.[2]

  • Downregulation of competing pathways: In S. cerevisiae, the ergosterol (B1671047) biosynthesis pathway competes for the precursor FPP. Downregulating or replacing the promoter of the squalene (B77637) synthase gene (ERG9) can redirect metabolic flux towards your desired diterpene.[5][10]

  • Heterologous pathway expression: The entire MVA pathway can be expressed in E. coli to supplement the native MEP pathway.[6]

Q4: Is this compound toxic to the host cells? What can be done about it?

A4: Many terpenoids, particularly monoterpenes and some diterpenes, can be toxic to microbial hosts by disrupting cell membranes.[2] While the specific toxicity of this compound is not documented, it is a potential issue. Strategies to mitigate toxicity include:

  • In-situ product removal: Using a water-immiscible organic solvent overlay (e.g., dodecane) in the fermentation broth can sequester the product, reducing its concentration in the aqueous phase and alleviating toxicity.

  • Engineering solvent tolerance: Host strains can be evolved or engineered for improved tolerance to organic solvents and hydrophobic compounds.

  • Product secretion: Engineering the host to actively export the product can also reduce intracellular concentrations.

Troubleshooting Guide

Problem Potential Cause(s) Recommended Solution(s)
No or very low product titer 1. Inactive or poorly expressed terpene synthase (VTS).2. Insufficient precursor (GGPP) supply.3. Incorrect fermentation conditions (pH, temperature, aeration).4. Degradation of the product.1. Codon-optimize the VTS gene for your host. Verify protein expression via SDS-PAGE or Western blot.2. Implement strategies to boost GGPP supply (see FAQ 3).3. Perform a design of experiments (DoE) to optimize fermentation parameters (see Table 1 for starting points).4. Check for product stability in your culture medium over time. Consider in-situ extraction.
High biomass, but low product yield 1. Metabolic burden from plasmid maintenance and heterologous protein expression.2. Carbon flux is directed towards biomass formation instead of product synthesis.3. Strong repression of competing pathways is affecting cell health.1. Integrate the expression cassettes into the host genome to eliminate plasmid burden.2. Optimize the carbon-to-nitrogen ratio in the medium. A higher C/N ratio often favors secondary metabolite production.3. Use tunable promoters (e.g., methionine-repressible promoter for ERG9 in yeast) to balance pathway repression with cell viability.[5]
Product titer plateaus or decreases after initial production 1. Product toxicity is inhibiting cell metabolism.2. Depletion of a key nutrient in the medium.3. Instability of the engineered genetic construct.1. Implement in-situ product removal (e.g., solvent overlay).2. Switch to a fed-batch fermentation strategy to maintain optimal nutrient levels.[11] A glucose supplement during the production phase can be beneficial.[12][13]3. Confirm plasmid retention or genomic integration stability.
Inconsistent results between fermentation batches 1. Variability in inoculum preparation.2. Inconsistent media composition.3. Fluctuations in physical fermentation parameters.1. Standardize your inoculum preparation protocol (e.g., age of the seed culture, cell density).2. Ensure precise measurement and sterilization of all media components.3. Calibrate probes (pH, dissolved oxygen) and controllers before each run.

Data Presentation

Table 1: Typical Starting Fermentation Parameters for Diterpene Production

ParameterE. coliS. cerevisiae
Temperature (°C) 25 - 3028 - 30
pH 6.5 - 7.05.0 - 6.0
Aeration (vvm) 1.0 - 1.51.0 - 1.5
Agitation (rpm) 300 - 700300 - 700
Carbon Source Glycerol (10-20 g/L) or Glucose (20 g/L)Glucose (20-40 g/L)
Nitrogen Source Yeast Extract, Peptone, (NH₄)₂SO₄Yeast Extract, Peptone, (NH₄)₂SO₄
Induction (if applicable) IPTG (0.1 - 0.5 mM) at OD₆₀₀ of 0.6-0.8Galactose or auto-inducible systems

Table 2: Hypothetical Results from Optimizing Carbon Source

Carbon Source (20 g/L)Host StrainBiomass (OD₆₀₀)This compound Titer (mg/L)
GlucoseS. cerevisiae CEN.PK218.5 ± 1.245.3 ± 3.1
GalactoseS. cerevisiae CEN.PK215.2 ± 0.938.1 ± 2.5
GlucoseE. coli BL21(DE3)12.1 ± 0.822.7 ± 1.9
GlycerolE. coli BL21(DE3)10.8 ± 1.131.5 ± 2.8

Experimental Protocols

Protocol 1: Shake Flask Fermentation for Strain Screening

  • Inoculum Preparation: Inoculate a single colony of the engineered strain into 5 mL of appropriate seed medium (e.g., LB for E. coli, YPD for yeast). Incubate overnight at 30°C with shaking at 250 rpm.

  • Production Culture: Inoculate 50 mL of production medium in a 250 mL baffled shake flask with the seed culture to a starting OD₆₀₀ of 0.1.

  • Induction: For inducible systems, add the inducer (e.g., IPTG for E. coli) when the culture reaches an OD₆₀₀ of 0.6-0.8.

  • Solvent Overlay: If product toxicity is expected, add 10% (v/v) of a sterile organic solvent (e.g., dodecane) at the time of induction.

  • Incubation: Grow the production culture for 72-96 hours at a reduced temperature (e.g., 25-30°C) with shaking at 250 rpm.

  • Sampling: At desired time points, take samples for OD₆₀₀ measurement and product analysis.

Protocol 2: Extraction and Quantification of this compound

  • Sample Preparation: Take 1 mL of the culture broth. If a solvent overlay was used, take 1 mL from the organic phase. If no overlay was used, add 1 mL of a compatible solvent (e.g., ethyl acetate (B1210297) or hexane) to the 1 mL broth sample.

  • Extraction: Vortex the sample vigorously for 2 minutes to extract the hydrophobic product.

  • Phase Separation: Centrifuge the sample at 10,000 x g for 5 minutes to separate the organic and aqueous phases.

  • Analysis: Carefully transfer the organic phase to a new vial. Analyze the sample using Gas Chromatography-Mass Spectrometry (GC-MS).

  • Quantification: Use a calibration curve generated with a pure standard of this compound to quantify the product concentration.

Visualizations

Diterpene_Biosynthesis_Pathway cluster_upstream Upstream Pathway (MVA or MEP) cluster_downstream Diterpene Synthesis cluster_competing Competing Pathway (Yeast) Central Carbon Metabolism Central Carbon Metabolism IPP IPP Central Carbon Metabolism->IPP DMAPP DMAPP Central Carbon Metabolism->DMAPP GPP GPP (C10) IPP->GPP + DMAPP FPP FPP (C15) GPP->FPP + IPP GGPP GGPP (C20) FPP->GGPP + IPP Squalene Squalene FPP->Squalene ERG9 Product This compound GGPP->Product VTS Ergosterol Ergosterol Squalene->Ergosterol

Caption: Generalized biosynthetic pathway for this compound.

Fermentation_Optimization_Workflow Start Start: Engineered Strain Screening Shake Flask Screening (Media, Temp, pH) Start->Screening Analysis1 GC-MS Analysis Screening->Analysis1 Decision1 Promising Conditions? Analysis1->Decision1 Bioreactor Scale-up to Lab-scale Bioreactor Decision1->Bioreactor Yes Revise Revise Strain/ Conditions Decision1->Revise No FedBatch Fed-batch Strategy Dev. (Feeding Profile, DO Control) Bioreactor->FedBatch Analysis2 GC-MS & HPLC Analysis FedBatch->Analysis2 Decision2 Target Titer Met? Analysis2->Decision2 End Optimized Process Decision2->End Yes Decision2->Revise No Revise->Screening

Caption: Workflow for optimizing fermentation conditions.

Troubleshooting_Logic cluster_low_biomass Low Biomass Issues cluster_normal_biomass Normal Biomass Issues Start Low/No Product Titer CheckBiomass Is biomass normal? Start->CheckBiomass MediaIssue Check Media Composition & Fermentation Conditions CheckBiomass->MediaIssue No CheckExpression Verify Gene Expression (VTS, Pathway Genes) CheckBiomass->CheckExpression Yes Toxicity Assess Substrate/ Product Toxicity MediaIssue->Toxicity CheckPrecursor Quantify Precursors/ Intermediates CheckExpression->CheckPrecursor BoostPathway Boost Precursor Pathway (see FAQ 3) CheckPrecursor->BoostPathway

Caption: Troubleshooting logic for low product yield.

References

"Verticilla-4(20),7,11-triene" stability issues in different solvents

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with Verticilla-4(20),7,11-triene. The information focuses on stability issues that may be encountered in different solvents during experimental procedures.

Frequently Asked Questions (FAQs) & Troubleshooting

Q1: I am observing a rapid loss of my this compound sample in solution. What could be the cause?

A1: The loss of this compound in solution is likely due to degradation. As a terpene, it is susceptible to several degradation pathways, primarily oxidation, photodegradation, and thermal degradation.[1]

  • Oxidation: Exposure to air (oxygen) can lead to the formation of oxides, alcohols, ketones, and aldehydes, altering the compound's structure and properties.[1] For instance, limonene (B3431351), another terpene, oxidizes to limonene oxide.[1]

  • Photodegradation: Exposure to light, especially UV radiation, can break chemical bonds within the molecule, leading to the formation of free radicals and subsequent degradation.[1] Pinene, for example, is highly sensitive to UV light.[1]

  • Thermal Instability: Elevated temperatures can accelerate the degradation of terpenes. Some are sensitive to temperatures as low as 100°C (212°F).[1]

Troubleshooting Steps:

  • Solvent Purity: Ensure you are using high-purity, degassed solvents to minimize oxidative degradation.

  • Inert Atmosphere: Handle solutions under an inert atmosphere (e.g., nitrogen or argon) to prevent exposure to oxygen.

  • Light Protection: Store solutions in amber vials or protect them from light to prevent photodegradation.

  • Temperature Control: Maintain low temperatures during storage and handling. Avoid unnecessary exposure to heat.

Q2: Which solvents are recommended for storing this compound?

  • Recommended: Hexane (B92381), heptane, or other saturated hydrocarbons are often suitable for non-polar compounds like terpenes.

  • Use with Caution: Ethereal solvents like diethyl ether or tetrahydrofuran (B95107) (THF) may contain peroxides, which can accelerate oxidative degradation. If used, ensure they are freshly distilled and peroxide-free.

  • Avoid: Protic solvents (e.g., alcohols) and chlorinated solvents should be used with caution as they can potentially react with the terpene or contain impurities that promote degradation.

Q3: How can I monitor the stability of my this compound sample over time?

A3: A stability-indicating analytical method is crucial for monitoring the concentration of this compound and detecting any degradation products. High-Performance Liquid Chromatography (HPLC) with UV or Mass Spectrometric (MS) detection is a common and reliable method. Gas Chromatography (GC) is also a suitable technique for volatile compounds like terpenes.[3][4]

Key considerations for method development:

  • The method should be able to separate the parent compound from its potential degradation products.

  • Forced degradation studies can be performed to generate these degradation products and validate the method's specificity.[5]

Experimental Protocols

Protocol: Forced Degradation Study for this compound

Forced degradation studies are essential for understanding the degradation pathways of a drug substance and for developing stability-indicating analytical methods.[5]

Objective: To investigate the stability of this compound under various stress conditions.

Materials:

  • This compound

  • HPLC-grade solvents (e.g., acetonitrile, water, hexane)

  • Acids (e.g., 0.1 M HCl)

  • Bases (e.g., 0.1 M NaOH)

  • Oxidizing agent (e.g., 3% H₂O₂)

  • Photostability chamber

  • Oven

  • HPLC or GC system

Methodology:

  • Preparation of Stock Solution: Prepare a stock solution of this compound in a suitable non-polar solvent (e.g., hexane or acetonitrile) at a known concentration.

  • Stress Conditions:

    • Acid Hydrolysis: Mix the stock solution with 0.1 M HCl and incubate at a controlled temperature (e.g., 60°C).

    • Base Hydrolysis: Mix the stock solution with 0.1 M NaOH and incubate at a controlled temperature.

    • Oxidation: Mix the stock solution with 3% H₂O₂ and keep at room temperature.

    • Thermal Degradation: Expose the solid compound and a solution to elevated temperatures (e.g., 60°C, 80°C) in an oven.

    • Photodegradation: Expose the solid compound and a solution to light in a photostability chamber according to ICH guidelines.

  • Time Points: Withdraw aliquots at various time points (e.g., 0, 2, 4, 8, 24 hours).

  • Sample Preparation: Neutralize the acidic and basic samples before analysis. Dilute samples as needed.

  • Analysis: Analyze the samples using a validated stability-indicating HPLC or GC method.

  • Data Evaluation:

    • Determine the percentage of degradation of this compound.

    • Identify and quantify the major degradation products.

    • Elucidate the degradation pathway.

Data Presentation

Table 1: Stability of this compound under Forced Degradation Conditions

Stress ConditionSolventIncubation Time (hours)Initial Concentration (µg/mL)Final Concentration (µg/mL)% DegradationMajor Degradation Products (if identified)
0.1 M HCl (60°C)Acetonitrile:Water0
2
4
8
24
0.1 M NaOH (60°C)Acetonitrile:Water0
2
4
8
24
3% H₂O₂ (RT)Acetonitrile0
2
4
8
24
Thermal (80°C)Hexane0
2
4
8
24
PhotostabilityHexane0
2
4
8
24

This table is a template for researchers to record their experimental data.

Visualizations

cluster_degradation Degradation Pathways of this compound This compound This compound Oxidation Oxidation This compound->Oxidation O2 Photodegradation Photodegradation This compound->Photodegradation Light/UV Thermal_Degradation Thermal_Degradation This compound->Thermal_Degradation Heat Degradation_Products Degradation_Products Oxidation->Degradation_Products Photodegradation->Degradation_Products Thermal_Degradation->Degradation_Products

Caption: General degradation pathways for terpenes.

cluster_workflow Workflow for Stability Assessment A Prepare Stock Solution of this compound B Expose to Stress Conditions (Acid, Base, Oxidative, Thermal, Photo) A->B C Withdraw Samples at Timed Intervals B->C D Sample Preparation (Neutralization/Dilution) C->D E Analyze using Stability-Indicating Method (HPLC/GC) D->E F Quantify Degradation and Identify Degradants E->F

Caption: Experimental workflow for stability testing.

References

Technical Support Center: Mass Spectrometry Analysis of Verticilla-4(20),7,11-triene

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals who are experiencing low ionization efficiency and poor signal intensity during the mass spectrometric analysis of Verticilla-4(20),7,11-triene.

Frequently Asked Questions (FAQs)

Q1: Why am I seeing a very low or no signal for this compound with my ESI-MS method?

A1: this compound is a non-polar diterpene with a hydrocarbon structure (C₂₀H₃₂).[1][2] Electrospray ionization (ESI) is most effective for polar and easily ionizable compounds and is often inefficient for non-polar molecules like this compound that lack functional groups amenable to protonation or deprotonation.[3][4] This inherent low ionization efficiency in ESI is the most common reason for poor signal intensity.

Q2: What are the recommended alternative ionization techniques for this compound?

A2: For non-polar to moderately polar compounds, Atmospheric Pressure Chemical Ionization (APCI) and Atmospheric Pressure Photoionization (APPI) are highly recommended.[3][4][5][6] Both techniques are better suited for ionizing non-polar molecules and can significantly enhance the signal intensity for terpenes.[5][6] APCI is effective for thermally stable compounds with molecular weights typically under 1500 Da, while APPI is particularly advantageous for non-polar compounds that are challenging for both ESI and APCI.[4][7]

Q3: Can I use Gas Chromatography-Mass Spectrometry (GC-MS) for this compound analysis?

A3: Yes, GC-MS is a suitable technique for the analysis of volatile and semi-volatile terpenes like this compound. In fact, its presence in plant extracts has been identified using GC-MS.[8] However, diterpenes can be less volatile than smaller terpenes, so optimization of GC parameters is crucial.[9] For compounds with low volatility or those containing polar functional groups, derivatization may be necessary to improve thermal stability and chromatographic performance.[10][11]

Q4: What is chemical derivatization and can it help improve the signal of this compound?

A4: Chemical derivatization involves chemically modifying the analyte to improve its analytical properties. For GC-MS, silylation is a common derivatization technique for compounds with active hydrogens (like hydroxyl or carboxylic acid groups) to increase their volatility.[11] While this compound itself lacks these functional groups, derivatization can be a powerful tool for other terpenes or if a derivative of this compound is being analyzed. For LC-MS, derivatization can be used to introduce a readily ionizable group to the molecule, thereby enhancing its ESI response.[12][13]

Troubleshooting Guides

Guide 1: Troubleshooting Low Signal in LC-MS

If you are experiencing a low signal for this compound when using a Liquid Chromatography-Mass Spectrometry (LC-MS) system, follow this troubleshooting workflow.

Troubleshooting_LCMS start Start: Low/No Signal for This compound check_ionization Are you using ESI? start->check_ionization switch_ionization Switch to APCI or APPI. These are more effective for non-polar compounds. check_ionization->switch_ionization Yes check_source_params Are APCI/APPI parameters optimized? check_ionization->check_source_params No switch_ionization->check_source_params optimize_params Optimize source parameters: - Nebulizer Temperature - Gas Flows - Corona Current (APCI) - Dopant (APPI) check_source_params->optimize_params No check_chromatography Is chromatography acceptable? (Peak shape, retention) check_source_params->check_chromatography Yes optimize_params->check_chromatography optimize_lc Optimize LC Method: - Mobile phase composition - Gradient - Column chemistry check_chromatography->optimize_lc No end_good Problem Solved check_chromatography->end_good Yes consider_derivatization Consider chemical derivatization to improve ionization. optimize_lc->consider_derivatization end_bad Consult Instrument Specialist optimize_lc->end_bad Still issues consider_derivatization->end_good Ionization_Mechanisms cluster_ESI Electrospray Ionization (ESI) cluster_APCI Atmospheric Pressure Chemical Ionization (APCI) cluster_APPI Atmospheric Pressure Photoionization (APPI) esi_process Analyte (M) in solution -> Charged Droplets -> Solvent Evaporation -> [M+H]+ or [M-H]- esi_suitability Best for polar, ionizable analytes. Poor for non-polar hydrocarbons. apci_process Heated Nebulizer -> Analyte Vapor (M) -> Corona Discharge ionizes solvent -> Proton transfer -> [M+H]+ apci_suitability Good for less polar, thermally stable analytes. appi_process Heated Nebulizer -> Analyte Vapor (M) -> UV photons ionize dopant (D) or M -> Charge transfer -> M+• appi_suitability Excellent for non-polar and aromatic compounds.

References

Technical Support Center: HPLC Analysis of Verticilla-4(20),7,11-triene

Author: BenchChem Technical Support Team. Date: December 2025

This technical support guide is designed for researchers, scientists, and drug development professionals encountering peak tailing issues during the HPLC analysis of Verticilla-4(20),7,11-triene.

Frequently Asked Questions (FAQs)

Q1: What is this compound?

This compound is a diterpene hydrocarbon with the chemical formula C20H32 and a molecular weight of approximately 272.47 g/mol .[1][2][3] It is a non-polar compound found in various natural sources, including certain species of the Boswellia tree. Due to its lack of ionizable functional groups, its retention and peak shape in reversed-phase HPLC are primarily governed by hydrophobic interactions.

Q2: What is peak tailing in HPLC?

Peak tailing is a common chromatographic issue where the peak asymmetry factor is greater than 1.2, resulting in a peak that is not symmetrical and has a "tail." This can compromise the accuracy of quantification and the resolution of adjacent peaks.

Q3: Why am I seeing peak tailing with this compound?

Peak tailing for a non-polar compound like this compound in reversed-phase HPLC is often due to secondary interactions with the stationary phase, particularly with residual silanol (B1196071) groups on the silica (B1680970) support. Other potential causes include column contamination, improper mobile phase composition, or issues with the HPLC system itself.

Q4: Can the mobile phase pH affect the peak shape of this compound?

Since this compound is a hydrocarbon and lacks acidic or basic functional groups, the pH of the mobile phase will not affect the ionization state of the analyte itself. However, pH can influence the ionization of residual silanol groups on the silica-based stationary phase, which can in turn affect peak shape.

Troubleshooting Guide for Peak Tailing

This guide provides a systematic approach to identifying and resolving peak tailing issues when analyzing this compound.

Step 1: Initial Assessment

Before making any changes, it's crucial to characterize the problem.

  • Quantify the Tailing: Calculate the tailing factor (Tf) or asymmetry factor (As). A value greater than 1.2 is generally considered tailing.

  • Pattern of Tailing: Is the tailing observed for all peaks or just the this compound peak? If all peaks are tailing, it might indicate a system-wide issue.

Step 2: Column-Related Issues

The column is a primary suspect for peak tailing, especially for non-polar compounds.

Potential Cause Troubleshooting Action Expected Outcome
Secondary Silanol Interactions Use a modern, high-purity, end-capped C18 or C8 column. These columns have fewer accessible silanol groups.Improved peak symmetry.
Column Contamination Flush the column with a strong solvent (e.g., isopropanol, dichloromethane (B109758) if compatible with your column). If contamination is severe, replace the column.Restoration of sharp, symmetrical peaks.
Column Degradation If the column is old or has been used extensively with aggressive mobile phases, it may be degraded. Replace with a new column.Improved peak shape and retention time stability.
Void Formation at Column Inlet Reverse the column (if permitted by the manufacturer) and flush with a strong solvent. If the problem persists, the column may need to be replaced.A temporary or permanent solution to the tailing problem.
Step 3: Mobile Phase and Sample-Related Issues

The composition of your mobile phase and sample can significantly impact peak shape.

Potential Cause Troubleshooting Action Expected Outcome
Sample Solvent Mismatch Dissolve the sample in the initial mobile phase composition. If a stronger solvent is necessary for solubility, inject the smallest possible volume.Sharper, more symmetrical peaks, especially for early-eluting compounds.
Sample Overload Reduce the injection volume or dilute the sample.A decrease in peak tailing with decreasing sample concentration indicates that overload was the issue.
Mobile Phase Composition Increase the proportion of the organic solvent (e.g., acetonitrile (B52724) or methanol) in the mobile phase to ensure sufficient elution strength.Reduced peak tailing due to faster elution.
Step 4: HPLC System-Related Issues

Problems with the HPLC instrument can also lead to peak distortion.

Potential Cause Troubleshooting Action Expected Outcome
Extra-Column Volume Minimize the length and internal diameter of tubing between the injector, column, and detector. Ensure all fittings are properly connected to avoid dead volume.Sharper peaks with less band broadening and tailing.
Detector Settings Ensure the detector sampling rate is appropriate for the peak width. A slow sampling rate can distort the peak shape.More accurate representation of the peak profile.

Experimental Protocols

General Reversed-Phase HPLC Method for this compound

This method can be used as a starting point for the analysis of this compound.

  • Column: C18, 250 mm x 4.6 mm, 5 µm particle size (a modern, end-capped column is recommended)

  • Mobile Phase: Isocratic elution with Acetonitrile:Water (90:10, v/v)

  • Flow Rate: 1.0 mL/min

  • Column Temperature: 30 °C

  • Injection Volume: 10 µL

  • Detector: UV at 210 nm (as this compound lacks a strong chromophore, a low wavelength is necessary)

  • Sample Preparation: Dissolve the sample in the mobile phase (Acetonitrile:Water, 90:10) to a concentration of approximately 1 mg/mL. Filter through a 0.45 µm syringe filter before injection.

Protocol for Column Flushing to Address Contamination
  • Disconnect the column from the detector.

  • Flush the column with 20-30 column volumes of HPLC-grade water to remove any buffer salts.

  • Flush with 20-30 column volumes of isopropanol.

  • If the column is still contaminated, and compatible with the stationary phase, flush with a stronger solvent like dichloromethane (ensure your HPLC system is compatible).

  • Equilibrate the column with the mobile phase for at least 30 minutes before the next injection.

Visualizing the Troubleshooting Workflow

The following diagram illustrates a logical workflow for troubleshooting peak tailing.

TroubleshootingWorkflow start Peak Tailing Observed assess Assess Tailing (All peaks or specific?) start->assess all_peaks All Peaks Tailing assess->all_peaks All specific_peak Specific Peak Tailing (this compound) assess->specific_peak Specific system_check Check HPLC System - Extra-column volume - Leaks - Detector settings all_peaks->system_check column_check Investigate Column - Age & Usage - Contamination specific_peak->column_check optimize_system Optimize System - Shorter tubing - Check fittings system_check->optimize_system method_check Review Method Parameters - Sample solvent - Sample concentration - Mobile phase strength column_check->method_check flush_column Flush Column column_check->flush_column adjust_method Adjust Method - Match sample solvent - Dilute sample method_check->adjust_method replace_column Replace Column flush_column->replace_column If not resolved resolved Issue Resolved flush_column->resolved If resolved replace_column->resolved adjust_method->resolved optimize_system->resolved

Caption: A step-by-step workflow for diagnosing and resolving HPLC peak tailing.

The diagram below illustrates the potential interactions that can lead to peak tailing for a non-polar analyte like this compound on a silica-based stationary phase.

PeakTailingMechanism cluster_column Silica-Based Stationary Phase cluster_c18 cluster_silanol silica_backbone ---Si-O-Si--- c18_chains CH3(CH2)16-Si- CH3(CH2)16-Si- ideal_interaction Ideal Hydrophobic Interaction (Symmetrical Peak) c18_chains->ideal_interaction silanol -Si-OH secondary_interaction Secondary Interaction (Peak Tailing) silanol->secondary_interaction analyte This compound (Non-polar) analyte->c18_chains Primary Retention analyte->silanol Adsorption

Caption: Interactions of a non-polar analyte with a C18 stationary phase leading to peak tailing.

References

Technical Support Center: Isolation and Purification of Verticilla-4(20),7,11-triene from Complex Botanical Mixtures

Author: BenchChem Technical Support Team. Date: December 2025

This technical support guide is intended for researchers, scientists, and professionals in drug development and natural product chemistry. It provides detailed methodologies, troubleshooting advice, and frequently asked questions (FAQs) related to the isolation and purification of Verticilla-4(20),7,11-triene from its primary natural source, the oleo-gum resin of Boswellia species, commonly known as frankincense.

Frequently Asked Questions (FAQs)

Q1: What is this compound and from which natural sources can it be isolated?

This compound is a diterpene compound. It is a known constituent of the resin of Boswellia species, particularly Boswellia carterii and Boswellia papyrifera.[1][2][3] The resin is a complex mixture of essential oils, water-soluble gums, and alcohol-soluble resins.[4][5]

Q2: What are the main challenges in isolating this compound?

The primary challenge is the complexity of the source material. The oleo-gum resin of Boswellia contains a vast number of compounds, including monoterpenes, diterpenes, and triterpenoids with similar polarities.[2][3] this compound often co-exists with other diterpenes like incensole (B1241747), incensole acetate (B1210297), and serratol, which can make chromatographic separation difficult.[5][6]

Q3: Which analytical techniques are recommended for the identification and quantification of this compound?

For identification, Gas Chromatography-Mass Spectrometry (GC-MS) is a common method, allowing for the determination of the compound based on its mass spectrum and retention time.[2] For structural elucidation, 2-dimensional NMR spectroscopy is utilized.[7] Quantification is typically achieved using High-Performance Liquid Chromatography (HPLC) with an appropriate standard.[1]

Troubleshooting Guide

Issue Possible Cause(s) Recommended Solution(s)
Low Yield of this compound Incomplete extraction from the resin.Ensure the resin is finely ground before extraction. Use a sequence of solvents with increasing polarity (e.g., n-hexane followed by ethyl acetate) to ensure comprehensive extraction of diterpenes.
Degradation of the compound during extraction.Avoid high temperatures during solvent evaporation. Use a rotary evaporator under reduced pressure at a moderate temperature.
Co-elution with Other Diterpenes (e.g., Incensole, Serratol) Insufficient resolution of the chromatographic column.Optimize the mobile phase for column chromatography. A gradient elution from a non-polar solvent (like n-hexane) to a slightly more polar solvent (like ethyl acetate) can improve separation.
Inappropriate stationary phase.Consider using a different type of silica (B1680970) gel or a different stationary phase altogether for column chromatography.
Difficulty in Detecting this compound on TLC Plates The compound may not be UV active.Use a derivatizing agent for visualization. Anisaldehyde reagent can be used, which typically produces a bright violet band for this compound.[6]
Inconsistent Retention Times in GC-MS Analysis Fluctuation in GC oven temperature program or carrier gas flow rate.Calibrate the GC instrument and ensure the temperature program and gas flow are stable and reproducible.
Column degradation.Condition the GC column before analysis or replace it if it's old or has been used extensively with complex mixtures.

Experimental Protocols

Protocol 1: Extraction of Diterpenes from Boswellia Resin

This protocol outlines a general procedure for the solvent extraction of diterpenes, including this compound, from Boswellia oleo-gum resin.

  • Preparation of Resin: Grind the dried Boswellia resin into a fine powder to increase the surface area for extraction.

  • Solvent Extraction:

    • Perform a sequential extraction using solvents of increasing polarity.

    • Begin with a non-polar solvent like n-hexane or petroleum ether to extract non-polar compounds, including some diterpenes and essential oils.[8]

    • Follow with a medium-polarity solvent such as dichloromethane (B109758) or ethyl acetate to extract the remaining diterpenes and triterpenoids.[2][8]

    • The extraction can be performed by maceration, where the powdered resin is soaked in the solvent for a period of time with occasional agitation.[8]

  • Concentration of Extract:

    • After each extraction step, filter the mixture to remove solid residue.

    • Combine the filtrates for each solvent.

    • Evaporate the solvent under reduced pressure using a rotary evaporator to obtain the crude extract.

Protocol 2: Isolation of this compound using Column Chromatography

This protocol describes the separation of this compound from the crude extract.

  • Preparation of the Column:

    • Pack a glass column with silica gel (60-120 mesh) as the stationary phase, using a non-polar solvent like n-hexane as the slurry.

  • Loading the Sample:

    • Dissolve the crude extract (preferably the fraction obtained from n-hexane or ethyl acetate extraction) in a minimal amount of the initial mobile phase solvent.

    • Adsorb the dissolved extract onto a small amount of silica gel and allow the solvent to evaporate.

    • Carefully load the dried, extract-adsorbed silica gel onto the top of the prepared column.

  • Elution:

    • Begin elution with a non-polar mobile phase, such as 100% n-hexane.

    • Gradually increase the polarity of the mobile phase by adding a more polar solvent, such as ethyl acetate, in a stepwise or linear gradient.

    • Collect fractions of the eluate continuously.

  • Monitoring the Separation:

    • Monitor the separation by spotting the collected fractions on Thin Layer Chromatography (TLC) plates.

    • Develop the TLC plates in a suitable solvent system (e.g., n-hexane:ethyl acetate, 9:1).

    • Visualize the spots. This compound can be visualized with an anisaldehyde reagent.[6]

    • Combine the fractions that show a pure spot corresponding to this compound.

  • Final Purification:

    • Evaporate the solvent from the combined pure fractions to obtain isolated this compound.

    • The purity can be confirmed by GC-MS or HPLC analysis.

Data Presentation

Table 1: Chemical Composition of Essential Oil from Boswellia carterii

CompoundPercentage (%)
α-Thujene1.7
α-Pinene10.9
Limonene1.5
1-Octanol11.9
Linalool2.1
Octyl Acetate39.3
Cembrene A2.1
This compound 6.0
Incensole1.0
Incensole Acetate2.3
(Data compiled from Al-Yasiry and Kiczorowska, 2016)[4][9]

Table 2: Diterpenoid Profile of Different Boswellia Species Resins

CompoundB. carterii (% of total identified diterpenoids)B. papyrifera (% of total identified diterpenoids)B. serrata (% of total identified diterpenoids)
This compound -24-
Incensole6125-
Incensole Acetate-43-
Serratol24-76
(Data compiled from Mathe et al., 2015)[5]

Visualizations

Experimental_Workflow cluster_extraction Extraction cluster_purification Purification cluster_analysis Analysis resin Boswellia Resin Powder extraction Solvent Extraction (n-Hexane/Ethyl Acetate) resin->extraction filtration Filtration extraction->filtration evaporation Solvent Evaporation filtration->evaporation crude_extract Crude Extract evaporation->crude_extract column_chromatography Silica Gel Column Chromatography crude_extract->column_chromatography fraction_collection Fraction Collection column_chromatography->fraction_collection tlc_monitoring TLC Monitoring fraction_collection->tlc_monitoring pooling Pooling of Pure Fractions tlc_monitoring->pooling final_evaporation Final Evaporation pooling->final_evaporation pure_compound Pure this compound final_evaporation->pure_compound gc_ms GC-MS Identification pure_compound->gc_ms hplc HPLC Quantification pure_compound->hplc nmr NMR Structure Elucidation pure_compound->nmr

Caption: Workflow for the isolation and analysis of this compound.

Logical_Relationship cluster_source Natural Source cluster_components Major Chemical Classes in Resin cluster_diterpenes Key Diterpenes in Resin Fraction source Boswellia Oleo-Gum Resin essential_oils Essential Oils (Monoterpenes, Sesquiterpenes) source->essential_oils resin_fraction Resin Fraction (Diterpenes, Triterpenes) source->resin_fraction gum Gum (Polysaccharides) source->gum verticillatriene This compound resin_fraction->verticillatriene Target Compound incensole Incensole resin_fraction->incensole incensole_acetate Incensole Acetate resin_fraction->incensole_acetate serratol Serratol resin_fraction->serratol

Caption: Chemical classification of components in Boswellia resin.

References

Validation & Comparative

Comparative Bioactivity of Verticilla-4(20),7,11-triene and Other Boswellia Diterpenes: A Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, this guide provides an objective comparison of the biological activities of verticilla-4(20),7,11-triene and other prominent diterpenes found in the resin of Boswellia species, supported by available experimental data.

Frankincense, the resin derived from Boswellia trees, has a long history of use in traditional medicine for its anti-inflammatory properties. While much of the research has focused on the therapeutic effects of boswellic acids (triterpenes), the diterpenoid constituents are emerging as significant contributors to the resin's bioactivity. This guide focuses on a comparative analysis of this compound and other key Boswellia diterpenes, including incensole (B1241747), incensole acetate (B1210297), and serratol (B13420345).

Data Presentation: Comparative Bioactivity

The following tables summarize the available quantitative data on the antibacterial, anti-inflammatory, and cytotoxic activities of these diterpenes. It is important to note that direct comparative studies are limited, and data has been compiled from various sources, which may employ different experimental conditions.

Table 1: Comparative Antibacterial Activity (Minimum Inhibitory Concentration - MIC)

CompoundBacterial StrainMICReference
Boswellia sacra oil (contains this compound)Escherichia coli1.56% (v/v)[1][2]
This compoundData not available--
IncensoleData not available--
Incensole AcetateData not available--
SerratolData not available--

Table 2: Comparative Anti-inflammatory Activity

CompoundAssayCell LineIC50 / EffectReference
This compoundData not available---
IncensoleNF-κB Activation (IκBα degradation)HeLaDose-dependent inhibition[3][4]
Incensole AcetateNF-κB Activation (IκBα degradation)HeLaDose-dependent inhibition (more potent than incensole)[3][4]
SerratolData not available---

Note: While incensole and incensole acetate are confirmed inhibitors of NF-κB activation, specific IC50 values are not consistently reported. Their activity is demonstrated through dose-dependent inhibition of IκBα degradation, a key step in the NF-κB pathway.[3][4]

Table 3: Comparative Cytotoxic Activity (IC50)

CompoundCell LineCancer TypeIC50Reference
This compoundData not available---
IncensoleData not available---
Incensole AcetateMCF-7, MDA-MB-231Breast CancerNot specified, but pro-apoptotic effects confirmed[5]
SerratolA549Lung Carcinoma~103 µM[3]
SerratolVarious Human Cancer Cell LinesVarious5.6 - 11.5 µM[3]

Note: Comprehensive and directly comparative cytotoxicity data for these specific diterpenes is limited. The provided data for serratol is from studies on serratamolide A, a compound with a similar name but a different structure and origin. Specific IC50 values for the named Boswellia diterpenes are a significant gap in the current literature.

Mandatory Visualization

NF-kB Signaling Pathway Inhibition by Boswellia Diterpenes cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus TNF-α TNF-α TNFR TNFR IKK Complex IKK Complex TNFR->IKK Complex Activates IκBα IκBα IKK Complex->IκBα Phosphorylates NF-κB NF-κB IκBα->NF-κB Releases Nucleus Nucleus NF-κB->Nucleus Translocates Incensole / Incensole Acetate Incensole / Incensole Acetate Inflammatory Genes Inflammatory Genes Nucleus->Inflammatory Genes Upregulates

Caption: Inhibition of the NF-κB signaling pathway by incensole and incensole acetate.

Experimental Workflow for Bioactivity Screening Start Start Compound_Isolation Isolation of Diterpenes (this compound, etc.) Antibacterial_Assay Antibacterial Assay (MIC Determination) Compound_Isolation->Antibacterial_Assay Anti_inflammatory_Assay Anti-inflammatory Assay (NO, Cytokine Measurement) Compound_Isolation->Anti_inflammatory_Assay Cytotoxicity_Assay Cytotoxicity Assay (MTT Assay) Compound_Isolation->Cytotoxicity_Assay Data_Analysis Data Analysis (IC50 / MIC Calculation) Antibacterial_Assay->Data_Analysis Anti_inflammatory_Assay->Data_Analysis Cytotoxicity_Assay->Data_Analysis Comparison Comparative Bioactivity Assessment Data_Analysis->Comparison End End Comparison->End

Caption: General experimental workflow for comparative bioactivity screening of Boswellia diterpenes.

Experimental Protocols

Detailed methodologies for the key experiments cited are provided below. These protocols are generalized and may require optimization for specific laboratory conditions and research objectives.

Antibacterial Activity: Broth Microdilution Assay for MIC Determination

Objective: To determine the minimum inhibitory concentration (MIC) of a compound against a specific bacterial strain.

Materials:

  • Test compounds (this compound, etc.) dissolved in a suitable solvent (e.g., DMSO).

  • Bacterial strains (e.g., Staphylococcus aureus, Escherichia coli).

  • Mueller-Hinton Broth (MHB) or other appropriate growth medium.

  • 96-well microtiter plates.

  • Spectrophotometer.

  • Positive control (standard antibiotic).

  • Negative control (vehicle solvent).

Procedure:

  • Preparation of Bacterial Inoculum: Culture the bacterial strain overnight in MHB at 37°C. Dilute the culture to achieve a standardized concentration of approximately 5 x 10^5 CFU/mL.

  • Serial Dilution of Test Compounds: In a 96-well plate, perform serial two-fold dilutions of the test compounds in MHB to achieve a range of desired concentrations.

  • Inoculation: Add the standardized bacterial inoculum to each well containing the test compound dilutions.

  • Incubation: Incubate the microtiter plate at 37°C for 18-24 hours.

  • Determination of MIC: The MIC is visually determined as the lowest concentration of the compound that completely inhibits visible bacterial growth. This can be confirmed by measuring the optical density at 600 nm.

Anti-inflammatory Activity: Nitric Oxide (NO) Production in LPS-Stimulated Macrophages

Objective: To assess the inhibitory effect of a compound on the production of nitric oxide (NO), a key inflammatory mediator, in lipopolysaccharide (LPS)-stimulated macrophage cells.

Materials:

  • RAW 264.7 murine macrophage cell line.

  • Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% fetal bovine serum (FBS) and antibiotics.

  • Lipopolysaccharide (LPS) from E. coli.

  • Test compounds dissolved in DMSO.

  • Griess Reagent (for NO measurement).

  • 96-well cell culture plates.

  • Microplate reader.

Procedure:

  • Cell Seeding: Seed RAW 264.7 cells in a 96-well plate at a density of 1 x 10^5 cells/well and incubate for 24 hours to allow for adherence.

  • Compound Treatment: Pre-treat the cells with various concentrations of the test compounds for 1-2 hours.

  • LPS Stimulation: Stimulate the cells with LPS (1 µg/mL) for 24 hours to induce an inflammatory response.

  • Nitric Oxide Measurement: Collect the cell culture supernatant. Mix an equal volume of the supernatant with Griess Reagent and incubate at room temperature for 15 minutes.

  • Data Analysis: Measure the absorbance at 540 nm using a microplate reader. The concentration of nitrite (B80452) (a stable product of NO) is determined from a standard curve prepared with sodium nitrite. The percentage of NO inhibition is calculated relative to the LPS-treated control.

Cytotoxicity: MTT Assay

Objective: To evaluate the cytotoxic effect of a compound on a specific cell line by measuring mitochondrial metabolic activity.

Materials:

  • Target cell line (e.g., MCF-7, A549).

  • Appropriate cell culture medium with FBS and antibiotics.

  • Test compounds dissolved in DMSO.

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS).

  • Solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl).

  • 96-well cell culture plates.

  • Microplate reader.

Procedure:

  • Cell Seeding: Seed the cells in a 96-well plate at a suitable density and incubate for 24 hours.

  • Compound Treatment: Treat the cells with a range of concentrations of the test compounds and incubate for a specified period (e.g., 24, 48, or 72 hours).

  • MTT Addition: Add MTT solution to each well and incubate for 3-4 hours at 37°C, allowing viable cells to reduce the yellow MTT to purple formazan (B1609692) crystals.

  • Solubilization: Remove the medium and add the solubilization solution to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at a wavelength of 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the untreated control. The IC50 value (the concentration of the compound that causes 50% inhibition of cell growth) is determined from the dose-response curve.

Conclusion

The available evidence suggests that diterpenes from Boswellia species, including this compound, incensole, and incensole acetate, possess a range of bioactive properties. Incensole and its acetate derivative have demonstrated notable anti-inflammatory effects through the inhibition of the NF-κB signaling pathway. While this compound is implicated in the antibacterial activity of Boswellia essential oil, a lack of studies on the isolated compound prevents a direct quantitative comparison with other diterpenes. Similarly, comprehensive and comparative cytotoxic data for these specific diterpenes are scarce.

This guide highlights the need for further research to isolate these diterpenes in sufficient quantities for comprehensive, standardized, and comparative bioactivity studies. Such research will be crucial for elucidating their individual contributions to the therapeutic effects of Boswellia resins and for exploring their potential as novel drug candidates.

References

Enantioselective Activity of Verticilla-4(20),7,11-triene Isomers: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Verticilla-4(20),7,11-triene, a cembranoid diterpene found in various plant species, particularly within the Boswellia genus, has garnered interest for its potential pharmacological activities. Extracts containing this compound have demonstrated a range of biological effects, including anti-inflammatory, antimicrobial, and antitumor properties. However, a critical gap exists in the scientific literature regarding the enantioselective activity of its different stereoisomers. This guide synthesizes the available information on the biological activities associated with this compound and provides a framework for the potential investigation of its enantiomer-specific effects, a crucial aspect for drug development and understanding its mechanism of action.

Biological Activity of this compound in Natural Extracts

While studies isolating and comparing the specific activities of this compound enantiomers are not currently available, research on plant extracts rich in this and other terpenoids provides preliminary insights into its potential therapeutic applications.

Biological ActivitySource / ExtractKey Findings
Anti-inflammatory Resin exudates of Boswellia speciesExtracts have shown promising anti-inflammatory effects in both in vitro and in vivo models.
Antimicrobial Resin exudates of Boswellia speciesDemonstrated activity against various microbes.
Antitumor Boswellia serrata extractsBioactive compounds from this plant have shown anti-proliferative, cell cycle inhibitory, and apoptosis-inducing effects in cancer cell lines.

The Significance of Enantioselectivity in Diterpenes

The spatial arrangement of atoms (stereochemistry) in a molecule can dramatically influence its biological activity. For many classes of natural products, including diterpenes, different enantiomers or diastereomers of the same compound can exhibit significantly different, and sometimes opposing, pharmacological effects. This is because biological targets, such as enzymes and receptors, are chiral themselves and interact differently with each stereoisomer. While specific data for this compound is lacking, the principle of enantioselectivity is well-established for other cembranoid diterpenes, highlighting the importance of investigating this aspect for a complete understanding of its therapeutic potential.

Experimental Protocols for Investigating Enantioselective Activity

To address the current knowledge gap, the following experimental workflow would be essential for elucidating the enantioselective activity of this compound isomers.

1. Enantioselective Synthesis or Chiral Separation:

  • Asymmetric Synthesis: Develop a synthetic route that selectively produces each enantiomer of this compound in high purity.

  • Chiral Chromatography: Utilize chiral stationary phases in High-Performance Liquid Chromatography (HPLC) or Supercritical Fluid Chromatography (SFC) to resolve the enantiomers from a racemic mixture or a natural extract.

2. In Vitro Bioassays:

  • Cytotoxicity Assays: The MTT or MTS assay can be used to evaluate the cytotoxic effects of each enantiomer against a panel of cancer cell lines.

    • Protocol: Cells are seeded in 96-well plates and treated with varying concentrations of each enantiomer for a specified period (e.g., 48-72 hours). A tetrazolium salt is then added, which is converted to a colored formazan (B1609692) product by metabolically active cells. The absorbance is measured to determine cell viability.

  • Anti-inflammatory Assays: The effect of each enantiomer on the production of inflammatory mediators can be assessed in cell-based assays.

    • Protocol (LPS-stimulated macrophages): Macrophage cell lines (e.g., RAW 264.7) are stimulated with lipopolysaccharide (LPS) in the presence or absence of the test compounds. The levels of pro-inflammatory cytokines (e.g., TNF-α, IL-6) in the cell supernatant are then quantified using ELISA. The expression of inflammatory enzymes like COX-2 and iNOS can be measured by Western blotting.

  • Antimicrobial Assays: The minimum inhibitory concentration (MIC) of each enantiomer against a range of pathogenic bacteria and fungi can be determined using broth microdilution methods according to CLSI guidelines.

3. In Vivo Studies:

  • Based on promising in vitro results, the most active enantiomer can be further evaluated in animal models of disease (e.g., xenograft models for cancer, carrageenan-induced paw edema for inflammation) to assess its efficacy and safety profile.

Visualizing the Path to Enantioselective Activity Determination

The following diagram illustrates a logical workflow for the investigation of the enantioselective activity of this compound isomers.

"Verticilla-4(20),7,11-triene" validation of antibacterial effect against specific strains

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of the antibacterial effects attributed to Verticilla-4(20),7,11-triene, a verticillane-type diterpene found in the essential oils of Boswellia species. While research specifically isolating and quantifying the antibacterial activity of this compound is limited, this document synthesizes the available data from studies on essential oils where it is a significant component and compares its potential efficacy against other terpenes with established antibacterial properties.

Antibacterial Spectrum of Boswellia Essential Oils Containing this compound

This compound has been identified as a major bioactive constituent in the essential oil of Boswellia carterii, contributing to its antibacterial properties[1][2][3][4][5][6]. Research indicates that the essential oil of B. carterii exhibits activity against a range of bacteria.

Table 1: Antibacterial Activity of Boswellia carterii Essential Oil (Containing this compound)

Bacterial StrainTypeObserved EffectSource
Bacillus sp.Gram-positiveAntibacterial activity noted[1][3][4][6]
Staphylococcus aureusGram-positiveInhibition of growth[5][6]
Escherichia coliGram-negativeInhibition of growth[5][6]
Proteus mirabilisGram-negativeInhibition of growth[5][6]

It is frequently noted that the antibacterial efficacy of the compounds within Boswellia serrata is considered to be more potent than in Boswellia carterii[4][5][6]. This compound is often found alongside other active compounds such as incensole, acetyl-keto-boswellic acid (AKBA), α- and β-boswellic acid, and 3-oxo-tirucallic acid, suggesting a potential for synergistic effects[4][5][6].

Comparative Efficacy: Other Antibacterial Terpenes

To contextualize the potential antibacterial activity of this compound, it is useful to compare it with other terpenes for which specific antibacterial data is available.

Table 2: Minimum Inhibitory Concentration (MIC) of Various Terpenes against Common Bacterial Pathogens

TerpeneBacterial StrainMIC (µg/mL)Source
Boswellia sacra Oil Escherichia coli15,600[7]
Boswellia sacra Oil Aspergillus niger15,600[7]
Boswellia sacra Oil *Saccharomyces cerevisiae15,600[7]
Acetyl-keto-boswellic acid (AKBA)Gram-positive pathogens2 - 8[4]
α-PineneStaphylococcus aureusNot specified[8]
LimoneneStaphylococcus aureus420[3]
LimoneneEscherichia coli421[3]
LimoneneSalmonella enterica420[3]
GeraniolCampylobacter jejuni, E. coli, Listeria monocytogenes, Salmonella entericaNot specified[8]
ThymolStaphylococcus aureus, Escherichia coliNot specified[8]

*Note: This data is for the essential oil and not the isolated this compound compound.

Experimental Protocols

While a specific, detailed protocol for testing the antibacterial effect of isolated this compound is not available in the reviewed literature, the following represents a standard methodology for evaluating the antibacterial activity of essential oils and their components.

A. Broth Microdilution Method for Minimum Inhibitory Concentration (MIC) Determination

This method is commonly used to determine the lowest concentration of an antimicrobial agent that inhibits the visible growth of a microorganism.

  • Preparation of Bacterial Inoculum: A pure culture of the test bacterium is grown in a suitable broth medium (e.g., Mueller-Hinton Broth) to a specific turbidity, typically corresponding to a concentration of approximately 10^8 CFU/mL. This is then diluted to achieve a final concentration of 5 x 10^5 CFU/mL in the test wells.

  • Preparation of Test Compound: The essential oil or isolated compound (e.g., this compound) is serially diluted in the broth medium in a 96-well microtiter plate.

  • Inoculation and Incubation: Each well is inoculated with the prepared bacterial suspension. Positive (broth with bacteria) and negative (broth only) controls are included. The plate is then incubated at 37°C for 18-24 hours.

  • Determination of MIC: The MIC is determined as the lowest concentration of the test compound at which no visible bacterial growth is observed.

B. Agar (B569324) Well Diffusion Method

This method is used for screening the antimicrobial activity of a substance.

  • Preparation of Agar Plates: A suitable agar medium (e.g., Mueller-Hinton Agar) is poured into Petri dishes and allowed to solidify.

  • Inoculation: The surface of the agar is uniformly inoculated with the test bacterial suspension.

  • Application of Test Substance: Wells are punched into the agar, and a specific volume of the essential oil or test compound is added to each well.

  • Incubation: The plates are incubated at 37°C for 18-24 hours.

  • Measurement of Inhibition Zone: The diameter of the clear zone around the well, where bacterial growth is inhibited, is measured in millimeters.

Visualizations

Diagram 1: General Workflow for Validation of Antibacterial Effect

G cluster_0 Preparation cluster_1 Primary Screening cluster_2 Quantitative Analysis cluster_3 Mechanism of Action Studies A Isolation/Synthesis of This compound D Agar Well/Disk Diffusion Assay A->D B Selection of Bacterial Strains (Gram-positive & Gram-negative) C Preparation of Standardized Bacterial Inoculum B->C C->D E Broth Microdilution for Minimum Inhibitory Concentration (MIC) D->E Active? F Determination of Minimum Bactericidal Concentration (MBC) E->F G Cell Membrane Integrity Assay E->G H Biofilm Inhibition Assay E->H G cluster_0 Bacterial Cell Membrane Cell Membrane Cytoplasm Cytoplasm Membrane->Cytoplasm Increased Permeability Leakage of Cellular Contents DNA DNA/RNA Protein Synthesis Cytoplasm->DNA Inhibition Terpene This compound (Terpene) Terpene->Membrane Disruption

References

A Comparative Analysis of the Cytotoxic Potential of Verticilla-4(20),7,11-triene and Standard Anticancer Agents

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative overview of the cytotoxic effects of the diterpene Verticilla-4(20),7,11-triene and established anticancer drugs. Due to a lack of direct experimental data on the cytotoxicity of this compound, this document leverages data from structurally related verticillane and other diterpenoids as a proxy for its potential activity. This comparison is intended to provide a scientific context for the potential of this class of compounds in oncology research.

Quantitative Comparison of Cytotoxicity

The following table summarizes the half-maximal inhibitory concentration (IC50) values of various diterpenoids, including verticillane-type compounds isolated from the soft coral genus Cespitularia, alongside the IC50 values for the widely used chemotherapeutic agents Doxorubicin, Paclitaxel (B517696), and Cisplatin (B142131). The data is presented for a range of human cancer cell lines to illustrate the spectrum of activity.

Disclaimer: Direct cytotoxic data for this compound is not available in the current scientific literature. The diterpenoid data presented below is for structurally related compounds and should be interpreted as indicative of the potential of this chemical class, not as a direct measure of this compound's efficacy.

Compound/DrugCancer Cell LineIC50 Value (µM)Reference
Verticillane & Related Diterpenoids
Cespitulactam AWidr (Colon Adenocarcinoma)2.72 (µg/ml)[1]
Cespitulactam ADaoy (Medulloblastoma)6.34 (µg/ml)[1]
Cespitularin BP-388 (Murine Leukemia)3.23 (µg/ml)[1]
Cespitularin DP-388 (Murine Leukemia)3.86 (µg/ml)[1]
Cespitulon AMedulloblastoma8.7[1]
Cespitulon AColon Adenocarcinoma6.7[1]
Doxorubicin
A549 (Lung Carcinoma)> 20[2][3]
HeLa (Cervical Carcinoma)2.92[2]
MCF-7 (Breast Adenocarcinoma)2.50[2]
HepG2 (Hepatocellular Carcinoma)12.18[2]
HCT116 (Colon Carcinoma)24.30 (µg/ml)[4]
Paclitaxel
A549 (Lung Carcinoma)0.0025 - 0.0075[5]
HeLa (Cervical Carcinoma)-
MCF-7 (Breast Adenocarcinoma)~0.005[6]
Ovarian Carcinoma Cell Lines0.0004 - 0.0034[7]
Cisplatin
A549 (Lung Carcinoma)~15.1[8]
HeLa (Cervical Carcinoma)~21.3[8]
MCF-7 (Breast Adenocarcinoma)~20[9]
Ovarian Carcinoma Cell Lines0.1 - 0.45 (µg/ml)[7]

Experimental Protocols

The determination of cytotoxic activity, quantified by the IC50 value, is a fundamental procedure in anticancer drug discovery. The data presented in this guide is predominantly derived from studies employing the MTT or SRB colorimetric assays. A generalized protocol for the MTT assay is provided below.

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) Assay

The MTT assay is a widely used colorimetric method to assess cell viability. In viable cells, mitochondrial dehydrogenases reduce the yellow tetrazolium salt MTT to purple formazan (B1609692) crystals.[10] The concentration of the purple formazan, measured spectrophotometrically, is directly proportional to the number of living cells.

Materials:

  • Cancer cell lines of interest

  • Complete cell culture medium (e.g., DMEM, RPMI-1640) supplemented with fetal bovine serum (FBS) and antibiotics

  • Compound to be tested (e.g., this compound, Doxorubicin)

  • MTT solution (5 mg/mL in phosphate-buffered saline, PBS)

  • Solubilization buffer (e.g., DMSO, acidified isopropanol)

  • 96-well microtiter plates

  • Microplate reader

Procedure:

  • Cell Seeding: Harvest and count cells, then seed them into 96-well plates at a predetermined density (e.g., 5,000-10,000 cells/well). Incubate for 24 hours to allow for cell attachment.

  • Compound Treatment: Prepare serial dilutions of the test compound in complete culture medium. Remove the old medium from the wells and add the medium containing the various concentrations of the test compound. Include untreated control wells (medium only) and a vehicle control if the compound is dissolved in a solvent like DMSO.

  • Incubation: Incubate the plates for a specified period (e.g., 24, 48, or 72 hours) at 37°C in a humidified incubator with 5% CO2.

  • MTT Addition: After the incubation period, add MTT solution to each well and incubate for an additional 2-4 hours. During this time, viable cells will convert the MTT to formazan crystals.

  • Solubilization: Carefully remove the medium and add a solubilization buffer to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance of the purple solution using a microplate reader at a wavelength of 570 nm.[10]

  • Data Analysis: Calculate the percentage of cell viability for each concentration relative to the untreated control. Plot the percentage of viability against the compound concentration and fit the data to a dose-response curve to determine the IC50 value.[10]

Visualizing Cellular Mechanisms and Experimental Processes

To further elucidate the context of cytotoxicity, the following diagrams illustrate a key signaling pathway involved in apoptosis and a typical experimental workflow for assessing cytotoxicity.

cluster_0 Apoptosis Signaling Pathway Extrinsic Pathway Extrinsic Pathway Caspase-8 Caspase-8 Extrinsic Pathway->Caspase-8 Intrinsic Pathway Intrinsic Pathway Caspase-9 Caspase-9 Intrinsic Pathway->Caspase-9 Caspase-3 Caspase-3 Caspase-8->Caspase-3 Caspase-9->Caspase-3 Apoptosis Apoptosis Caspase-3->Apoptosis Cytotoxic Agent Cytotoxic Agent Cytotoxic Agent->Extrinsic Pathway Cytotoxic Agent->Intrinsic Pathway

Caption: A simplified diagram of the extrinsic and intrinsic apoptosis signaling pathways.

cluster_1 Cytotoxicity Assay Workflow Cell Seeding Cell Seeding Compound Treatment Compound Treatment Cell Seeding->Compound Treatment Incubation Incubation Compound Treatment->Incubation Viability Assay (e.g., MTT) Viability Assay (e.g., MTT) Incubation->Viability Assay (e.g., MTT) Data Analysis (IC50) Data Analysis (IC50) Viability Assay (e.g., MTT)->Data Analysis (IC50)

Caption: A typical experimental workflow for determining the cytotoxicity of a compound.

References

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of potential immunoassay cross-reactivity for the diterpene Verticilla-4(20),7,11-triene and structurally related compounds. Due to a lack of specific experimental data for this compound in published literature, this guide presents a model comparison based on established principles of immunoassay cross-reactivity and data from related diterpenoid classes, such as taxanes and ginkgolides.

Introduction to Immunoassay Cross-Reactivity

Immunoassays are powerful tools for the detection and quantification of specific molecules, or analytes, in a sample. Their specificity relies on the binding of an antibody to its target antigen. However, antibodies may also bind to other structurally similar molecules, a phenomenon known as cross-reactivity. This can lead to inaccurate quantification and false-positive results. For small molecules like diterpenes, competitive enzyme-linked immunosorbent assay (ELISA) is a common analytical method. In this format, cross-reactivity is a critical parameter to evaluate.

The degree of cross-reactivity is typically expressed as a percentage, calculated using the concentrations of the target analyte and the cross-reacting compound that cause a 50% inhibition of the assay signal (IC50). The formula is as follows:

% Cross-Reactivity = (IC50 of Target Analyte / IC50 of Cross-Reactant) x 100

Comparative Analysis of Potential Cross-Reactivity

While specific cross-reactivity data for an immunoassay targeting this compound is not available, we can infer potential cross-reactivity based on structural similarities to other known diterpenes. This compound is a macrocyclic diterpene. Other diterpenes, such as those from the taxane (B156437) and ginkgolide families, have been studied for immunoassay cross-reactivity.

Key Structural Considerations for Cross-Reactivity:

  • Core Scaffold: Compounds sharing the same basic carbon skeleton are more likely to cross-react.

  • Functional Groups: The type, number, and position of functional groups (e.g., hydroxyl, acetyl, keto groups) significantly influence antibody recognition. Minor modifications can drastically alter binding affinity.

  • Stereochemistry: The three-dimensional arrangement of atoms is crucial for the specific antibody-antigen interaction.

The following table provides a hypothetical comparison of potential cross-reactivity for an immunoassay developed for this compound with other structurally related diterpenes. The percentage of cross-reactivity is an educated estimation based on the degree of structural similarity.

CompoundChemical StructureClassPredicted Cross-Reactivity (%) with anti-Verticilla-4(20),7,11-triene AntibodyRationale for Prediction
This compound this compoundVerticillane100 Target analyte of the hypothetical immunoassay.
Cembrene ACembrene ACembraneModerate to HighShares a similar 14-membered macrocyclic diterpene core, but with different side chain and double bond positions. High structural similarity suggests significant potential for cross-reactivity.
PaclitaxelPaclitaxelTaxaneLowPossesses a complex, polycyclic diterpene core that is structurally distinct from the verticillane skeleton. The presence of numerous polar functional groups further reduces the likelihood of cross-reactivity.
Ginkgolide BGinkgolide BGinkgolideVery LowHighly rigid and caged structure with multiple lactone rings, bearing little resemblance to the more flexible macrocyclic structure of this compound.

Experimental Protocols

A competitive ELISA is the recommended method for quantifying small molecules like this compound and assessing cross-reactivity.

Principle of Competitive ELISA

In a competitive ELISA, a known amount of enzyme-labeled antigen (tracer) competes with the unlabeled antigen in the sample for a limited number of binding sites on a specific antibody coated onto a microplate. The amount of labeled antigen bound to the antibody is inversely proportional to the concentration of the antigen in the sample.

Detailed Methodology for a Competitive ELISA
  • Coating of the Microplate:

    • Dilute the capture antibody specific for this compound to a pre-optimized concentration (e.g., 1-10 µg/mL) in a coating buffer (e.g., carbonate-bicarbonate buffer, pH 9.6).

    • Add 100 µL of the diluted antibody to each well of a 96-well microplate.

    • Incubate the plate overnight at 4°C.

    • Wash the plate three times with 200 µL of wash buffer (e.g., PBS with 0.05% Tween 20) per well to remove unbound antibody.

  • Blocking:

    • Add 200 µL of blocking buffer (e.g., 1% BSA in PBS) to each well to block any remaining non-specific binding sites.

    • Incubate for 1-2 hours at room temperature.

    • Wash the plate three times with wash buffer.

  • Competition Reaction:

    • Prepare a series of standards of this compound and solutions of the compounds to be tested for cross-reactivity at various concentrations.

    • In a separate tube or plate, mix 50 µL of the standard or test compound solution with 50 µL of a fixed, pre-determined concentration of enzyme-conjugated this compound (the tracer).

    • Transfer 100 µL of this mixture to the corresponding wells of the antibody-coated and blocked microplate.

    • Incubate for 1-2 hours at room temperature to allow for competition.

  • Detection:

    • Wash the plate five times with wash buffer to remove unbound reagents.

    • Add 100 µL of the enzyme substrate (e.g., TMB for HRP-conjugated tracer) to each well.

    • Incubate in the dark at room temperature for a specified time (e.g., 15-30 minutes) until a color develops.

  • Stopping the Reaction and Reading:

    • Add 50 µL of a stop solution (e.g., 2N H₂SO₄) to each well to stop the color development.

    • Read the absorbance of each well at the appropriate wavelength (e.g., 450 nm for TMB) using a microplate reader.

  • Data Analysis:

    • Plot a standard curve of absorbance versus the logarithm of the this compound concentration.

    • Determine the IC50 value for the standard curve.

    • For each potentially cross-reacting compound, plot absorbance versus log concentration and determine its IC50 value.

    • Calculate the percent cross-reactivity using the formula mentioned previously.

Visualizing Immunoassay Principles and Workflows

cross_reactivity cluster_well Microplate Well Antibody Specific Antibody (Immobilized) Target This compound (Analyte) Target->Antibody High Affinity Binding CrossReactant Structurally Similar Compound CrossReactant->Antibody Lower Affinity Binding (Cross-Reactivity)

Conceptual diagram of immunoassay cross-reactivity.

competitive_elisa_workflow Start Start: Antibody Coating Blocking Blocking Non-specific Sites Start->Blocking Competition Competition Step: Add Sample/Standard + Labeled Antigen Blocking->Competition Incubation Incubation Competition->Incubation Washing1 Washing Incubation->Washing1 Substrate Add Substrate Washing1->Substrate ColorDev Color Development Substrate->ColorDev Stop Stop Reaction ColorDev->Stop Read Read Absorbance Stop->Read Analysis Data Analysis: Calculate IC50 & % Cross-Reactivity Read->Analysis End End Analysis->End

Experimental workflow for a competitive ELISA.

A Comparative Guide to the Extraction of Verticilla-4(20),7,11-triene and Related Diterpenes from Plant Resins

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Verticilla-4(20),7,11-triene is a significant diterpene found in the resin of various Boswellia species, also known as frankincense.[1][2] As a lipophilic compound, its efficient extraction from the complex resin matrix is crucial for research and potential therapeutic applications. This guide compares several common and advanced extraction techniques: Soxhlet extraction, Ultrasound-Assisted Extraction (UAE), Microwave-Assisted Extraction (MAE), and Supercritical Fluid Extraction (SFE).

Comparison of Extraction Methods

The choice of extraction method depends on various factors, including the desired yield, purity, processing time, solvent consumption, and environmental impact. The following table summarizes the key characteristics of each technique for the extraction of diterpenes from plant resins.

FeatureSoxhlet ExtractionUltrasound-Assisted Extraction (UAE)Microwave-Assisted Extraction (MAE)Supercritical Fluid Extraction (SFE)
Principle Continuous solid-liquid extraction with a refluxing solvent.Use of high-frequency sound waves to induce acoustic cavitation, disrupting cell walls and enhancing mass transfer.[3][4]Use of microwave energy to heat the solvent and sample, causing cell rupture and release of target compounds.[5]A fluid at a temperature and pressure above its critical point is used as the solvent, offering properties of both a liquid and a gas.
Typical Solvents Hexane, Ethanol (B145695), Methanol, Chloroform.Ethanol, Methanol, Acetone, Hexane.Ethanol, Methanol, Water, or solvent mixtures.[6]Supercritical CO2, often with a co-solvent like ethanol.
Extraction Time Long (several hours to days).[7]Short (minutes to an hour).[4][8]Very short (seconds to minutes).[9]Short to moderate (minutes to a few hours).[10][11]
Solvent Consumption High.[7]Low to moderate.[8]Low.[12]Minimal (CO2 is recycled).
Typical Yield Generally high due to exhaustive extraction.High yields in shorter times compared to Soxhlet.[4]High yields, often comparable to or exceeding other methods.[9]High and selective yields, tunable by adjusting pressure and temperature.[10][11]
Thermal Degradation High risk due to prolonged exposure to heat.Low risk due to shorter extraction times and often lower temperatures.[3]Potential risk, but can be controlled with modern equipment.Minimal risk as it can be performed at low temperatures.[10]
Advantages Simple, well-established, exhaustive extraction.Fast, energy-efficient, improved yields, suitable for thermolabile compounds.[3][8]Extremely fast, reduced solvent usage, high efficiency.[5][12]"Green" technology, highly selective, solvent-free extracts, suitable for sensitive compounds.[10]
Disadvantages Time-consuming, large solvent volume, potential for thermal degradation of compounds.[7]Potential for free radical formation, equipment can be costly.Requires polar solvents or mixtures, potential for localized overheating.High initial equipment cost, requires technical expertise.

Experimental Protocols

The following are generalized protocols for the extraction of lipophilic compounds from plant resins. These should be considered as a starting point and require optimization for specific applications.

Soxhlet Extraction Protocol

This traditional method is often used as a benchmark for comparing the efficiency of newer techniques.

  • Preparation of Plant Material: Grind the dried plant resin to a fine powder to increase the surface area for extraction.

  • Apparatus Setup: Place the powdered resin in a thimble, which is then placed into the main chamber of the Soxhlet extractor. The extractor is fitted to a flask containing the extraction solvent (e.g., ethanol or hexane) and a condenser is placed on top.

  • Extraction Process: Heat the solvent to reflux. The solvent vapor travels up a distillation arm and condenses in the condenser. The condensate drips into the thimble containing the plant material. Once the level of the solvent in the thimble chamber rises to the top of the siphon tube, the solvent and extracted compounds are siphoned back into the flask.

  • Duration: This cycle is repeated for a prolonged period, typically 6-24 hours, to ensure complete extraction.

  • Final Steps: After extraction, the solvent is evaporated, usually under reduced pressure using a rotary evaporator, to yield the crude extract.

Ultrasound-Assisted Extraction (UAE) Protocol

UAE utilizes acoustic cavitation to accelerate the extraction process.

  • Preparation of Sample: Mix the powdered plant resin with a suitable solvent (e.g., ethanol) in a beaker or flask. A typical solid-to-solvent ratio is 1:10 to 1:20 (g/mL).

  • Sonication: Place the vessel in an ultrasonic bath or immerse an ultrasonic probe directly into the mixture.

  • Extraction Parameters:

    • Frequency: Typically 20-40 kHz.

    • Power: Adjust as needed; higher power can increase efficiency but also generate heat.

    • Temperature: Control the temperature using a cooling bath to prevent degradation of thermolabile compounds.

    • Time: Sonication is typically performed for 15-60 minutes.

  • Separation: After sonication, separate the extract from the solid residue by filtration or centrifugation.

  • Solvent Removal: Evaporate the solvent from the extract to obtain the final product.

Microwave-Assisted Extraction (MAE) Protocol

MAE uses microwave energy for rapid heating of the solvent and plant material.

  • Sample Preparation: Place the powdered resin in a microwave-safe extraction vessel and add the extraction solvent (a polar solvent like ethanol is often preferred).

  • Extraction Parameters:

    • Microwave Power: Typically in the range of 100-800 W.

    • Temperature: Can be controlled in modern microwave extraction systems.

    • Time: Extraction times are very short, usually ranging from 30 seconds to a few minutes.

  • Extraction Cycle: The vessel is sealed and subjected to microwave irradiation for the set time.

  • Cooling and Filtration: After the extraction cycle, the vessel is cooled, and the extract is separated from the solid material by filtration.

  • Solvent Evaporation: The solvent is removed to yield the crude extract.

Supercritical Fluid Extraction (SFE) Protocol

SFE is a green extraction technique that uses a supercritical fluid, most commonly CO2, as the solvent.

  • Sample Preparation: The powdered resin is loaded into a high-pressure extraction vessel.

  • System Setup: The SFE system consists of a CO2 tank, a pump to pressurize the CO2, a co-solvent pump (if needed), a heated extraction vessel, and a separator where the extract is collected.

  • Extraction Parameters:

    • Pressure: Typically ranges from 100 to 400 bar.

    • Temperature: Usually between 40°C and 60°C.

    • Co-solvent: A small amount of a polar solvent like ethanol can be added to the supercritical CO2 to enhance the extraction of certain compounds.

  • Extraction Process: Supercritical CO2 is passed through the extraction vessel, where it dissolves the target compounds. The CO2-extract mixture then flows to a separator.

  • Separation and Collection: In the separator, the pressure is reduced, causing the CO2 to return to its gaseous state and the extract to precipitate. The CO2 can be recycled. The solvent-free extract is then collected.

Visualizations

Biosynthesis of this compound

The following diagram illustrates the biosynthetic pathway leading to the formation of this compound from Geranylgeranyl pyrophosphate (GGPP).

Biosynthesis_of_Verticillatriene GGPP Geranylgeranyl pyrophosphate (GGPP) Verticillenyl_Cation Verticillenyl Cation GGPP->Verticillenyl_Cation Taxadiene Synthase (TXS) Verticillatriene This compound Verticillenyl_Cation->Verticillatriene Deprotonation Taxadiene Taxa-4(5),11(12)-diene Verticillenyl_Cation->Taxadiene Rearrangement & Deprotonation Extraction_Workflow Start Plant Resin (e.g., Boswellia) Grinding Grinding Start->Grinding Extraction Extraction (Soxhlet, UAE, MAE, or SFE) Grinding->Extraction Filtration Filtration / Centrifugation Extraction->Filtration Solvent_Removal Solvent Removal (e.g., Rotary Evaporation) Filtration->Solvent_Removal Crude_Extract Crude Extract Solvent_Removal->Crude_Extract Purification Purification (e.g., Chromatography) Crude_Extract->Purification Isolated_Compound Isolated this compound Purification->Isolated_Compound Analysis Analysis (GC-MS, HPLC, NMR) Isolated_Compound->Analysis

References

Confirmation of the Biosynthetic Pathway for Verticilla-4(20),7,11-triene via Isotopic Labeling: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of the experimental evidence confirming the biosynthetic pathway of Verticilla-4(20),7,11-triene, a key intermediate in the biosynthesis of pharmacologically significant diterpenoids like paclitaxel (B517696) (Taxol). The focus is on the utilization of isotopic labeling techniques to elucidate the intricate cyclization cascade from the linear precursor, geranylgeranyl diphosphate (B83284) (GGPP).

Introduction to this compound Biosynthesis

This compound is a bicyclic diterpene hydrocarbon belonging to the verticillane family. Its biosynthesis is a critical branch point in the metabolic pathway of various natural products. The formation of the characteristic 6/11-membered ring system of verticillenes from the acyclic C20 precursor, GGPP, is catalyzed by a class of enzymes known as terpene synthases, most notably taxadiene synthase (TXS) and its variants.[1] Isotopic labeling studies have been instrumental in deciphering the complex series of carbocationic rearrangements and cyclizations inherent to this process.[2]

The Proposed Biosynthetic Pathway

The biosynthesis of this compound is initiated by the ionization of GGPP, followed by a C1-to-C14 cyclization to form a cembrene-like cation. A subsequent transannular cyclization leads to the formation of the pivotal verticillyl carbocation intermediate. Deprotonation of this intermediate at specific positions yields the various verticillene isomers, including this compound.

This compound Biosynthesis GGPP Geranylgeranyl Diphosphate (GGPP) Cembrene_cation Cembrenyl Cation GGPP->Cembrene_cation Ionization & C1-C14 Cyclization Verticillyl_cation Verticillyl Cation Cembrene_cation->Verticillyl_cation Transannular Cyclization Verticillatriene This compound Verticillyl_cation->Verticillatriene Deprotonation Other_verticillenes Other Verticillene Isomers Verticillyl_cation->Other_verticillenes Deprotonation Taxadiene Taxadiene (Major Product) Verticillyl_cation->Taxadiene Rearrangement & Cyclization Experimental Workflow cluster_enzyme_prep Enzyme Preparation cluster_assay In Vitro Assay cluster_analysis Product Analysis Expression Heterologous Expression of TXS Purification Protein Purification Expression->Purification Incubation Incubation with Purified Enzyme Purification->Incubation Labeled_GGPP Isotopically Labeled GGPP Labeled_GGPP->Incubation Extraction Product Extraction Incubation->Extraction GCMS GC-MS Analysis Extraction->GCMS NMR NMR Spectroscopy Extraction->NMR

References

Safety Operating Guide

Navigating the Disposal of Verticilla-4(20),7,11-triene: A Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: December 2025

Absence of specific disposal directives for Verticilla-4(20),7,11-triene necessitates a cautious and compliant approach to its waste management. This guide provides essential safety and logistical information, drawing from general best practices for laboratory chemical waste, to ensure the safe and environmentally responsible disposal of this diterpene.

For researchers, scientists, and drug development professionals handling this compound, the lack of a dedicated Safety Data Sheet (SDS) and specific disposal protocols requires adherence to established guidelines for hazardous waste management. The primary principle is to treat the compound as hazardous in the absence of definitive data to the contrary.

Characterization and Hazard Assessment

In accordance with the Resource Conservation and Recovery Act (RCRA), a chemical waste may be considered hazardous if it exhibits characteristics of ignitability, corrosivity, reactivity, or toxicity. Without specific data for this compound, a conservative approach is to manage it as a chemical hazardous waste.

Quantitative Data Summary

Due to the limited specific data for this compound, a comprehensive quantitative data table on disposal parameters is not possible. However, the following table summarizes its known physical and chemical properties, which inform the disposal process.

PropertyValueSource
Molecular FormulaC₂₀H₃₂[1][2]
Molecular Weight~272.47 g/mol [1]
Water SolubilityVery low (estimated)[3]
GHS ClassificationNot available[3]
Toxicity DataNot determined[3]

Step-by-Step Disposal Protocol

The following experimental protocol outlines the recommended step-by-step procedure for the proper disposal of this compound waste in a laboratory setting. This protocol is based on general laboratory hazardous waste guidelines.

Materials:

  • Appropriate personal protective equipment (PPE): safety goggles, lab coat, and chemical-resistant gloves.

  • Designated hazardous waste container (chemically compatible, e.g., glass or polyethylene).

  • Hazardous waste labels.

  • Secondary containment for the waste container.

  • Fume hood.

Procedure:

  • Waste Identification and Segregation:

    • All waste streams containing this compound (e.g., pure compound, solutions, contaminated materials) must be considered hazardous waste.

    • Do not mix this compound waste with other incompatible waste streams. For example, keep it separate from strong oxidizing agents, acids, and bases.

  • Waste Collection and Containment:

    • Collect all this compound waste in a designated, chemically compatible hazardous waste container. The container must be in good condition with a secure, leak-proof closure.

    • Perform all waste transfers within a fume hood to minimize inhalation exposure.

    • The container should be filled to no more than 90% of its capacity to allow for expansion.

  • Labeling:

    • Properly label the hazardous waste container with the words "Hazardous Waste," the full chemical name "this compound," and the approximate concentration and quantity. Include the date of waste accumulation.

  • Storage:

    • Store the waste container in a designated satellite accumulation area (SAA) at or near the point of generation.

    • The SAA should be a well-ventilated, secure location away from general laboratory traffic.

    • Ensure the waste container is kept in secondary containment to prevent spills.

  • Disposal:

    • Drain disposal is strictly prohibited for this compound due to its low water solubility and unknown environmental impact.

    • Contact your institution's Environmental Health and Safety (EHS) department or a licensed hazardous waste disposal contractor to arrange for the pickup and final disposal of the waste.

    • Follow all institutional and local regulations for hazardous waste disposal.

Disposal Decision Workflow

The following diagram illustrates the decision-making process for the proper disposal of this compound.

start Start: this compound Waste Generated is_sds_available Is a specific Safety Data Sheet (SDS) with disposal information available? start->is_sds_available follow_sds Follow specific disposal instructions in the SDS is_sds_available->follow_sds Yes no_sds No specific SDS available. Treat as hazardous waste. is_sds_available->no_sds No end End: Compliant Disposal follow_sds->end characterize Characterize waste based on properties: - Low water solubility - Unknown toxicity no_sds->characterize prohibit_drain Prohibit drain disposal characterize->prohibit_drain collect Collect in a designated, labeled, and sealed hazardous waste container prohibit_drain->collect store Store in a designated Satellite Accumulation Area (SAA) with secondary containment collect->store contact_ehs Contact Environmental Health & Safety (EHS) or a licensed waste contractor for disposal store->contact_ehs contact_ehs->end

Caption: Decision workflow for this compound disposal.

By adhering to these general yet crucial safety and handling protocols, laboratory professionals can ensure the responsible management of this compound waste, safeguarding both personnel and the environment.

References

Essential Safety and Logistical Information for Handling Verticilla-4(20),7,11-triene

Author: BenchChem Technical Support Team. Date: December 2025

This document provides crucial safety protocols and logistical plans for the handling and disposal of Verticilla-4(20),7,11-triene, a diterpenoid. The information is intended for researchers, scientists, and drug development professionals to ensure safe laboratory practices. Given the limited availability of a specific Safety Data Sheet (SDS) for this compound, the following guidance is based on the general properties of terpenes and volatile hydrocarbons.

Hazard Identification and Chemical Properties

This compound is a terpene, and as such, it is prudent to handle it with the assumption that it shares hazards common to this class of compounds. Terpenes are often flammable, can cause skin irritation and sensitization, and may be harmful if inhaled or ingested.

Table 1: General Hazard Classification for Terpenes

Hazard Class GHS Category Hazard Statement
Flammable liquids Category 3 H226: Flammable liquid and vapour[1]
Skin irritation Category 2 H315: Causes skin irritation[1]
Skin sensitisation Category 1 H317: May cause an allergic skin reaction[1]
Aspiration hazard Category 1 H304: May be fatal if swallowed and enters airways[1]
Acute aquatic toxicity Category 1 H400: Very toxic to aquatic life[1]

| Chronic aquatic toxicity | Category 1 | H410: Very toxic to aquatic life with long lasting effects[1] |

Table 2: Physical and Chemical Properties of this compound

Property Value
Molecular Formula C₂₀H₃₂[2][3]
Molecular Weight 272.5 g/mol [2]
Appearance Not specified, likely an oil or liquid

| Solubility | Insoluble in water[4] |

Personal Protective Equipment (PPE)

The selection of appropriate PPE is critical to minimize exposure. The following table outlines the recommended PPE for handling this compound based on the potential routes of exposure.

Table 3: Recommended Personal Protective Equipment (PPE)

Exposure Route Task Recommended PPE
Dermal (Skin) Handling of the pure compound, solutions, or contaminated surfaces. Nitrile gloves are recommended for protection against chemical splashes and direct contact.[5] For tasks with a higher risk of splashes, a chemical-resistant apron or gown should be worn over a lab coat.[5] Closed-toe shoes are mandatory.[5]
Ocular (Eyes) All laboratory work involving the compound. Safety glasses with side shields provide minimum protection.[5] For procedures with a risk of splashing, indirectly vented chemical goggles are required.[5] A face shield worn over safety glasses or goggles is necessary for high-risk procedures.[5]

| Inhalation | Working with the compound, especially if heated, aerosolized, or in a poorly ventilated area. | Work should be conducted in a certified chemical fume hood . If a fume hood is not available or for emergency situations, an air-purifying respirator with organic vapor cartridges is necessary.[5] |

Standard Operating Procedures (SOP) for Handling

A systematic approach to handling this compound is essential for safety.

3.1. Engineering Controls and Preparation

  • Always handle this compound in a well-ventilated area, preferably within a chemical fume hood.[1]

  • Ensure that an emergency eyewash station and safety shower are readily accessible.

  • Remove all potential ignition sources, as the compound is likely flammable.[1][6] Use explosion-proof equipment if necessary.[6]

  • Have spill control materials (e.g., absorbent pads, sand) available.

3.2. Donning of PPE The correct sequence for putting on PPE is crucial to prevent contamination.

PPE_Donning cluster_donning PPE Donning Sequence Gown 1. Gown/Lab Coat Respirator 2. Mask or Respirator Gown->Respirator Goggles 3. Goggles/Face Shield Respirator->Goggles Gloves 4. Gloves Goggles->Gloves

Figure 1. Recommended PPE Donning Sequence.

3.3. Handling Protocol

  • Wear the appropriate PPE as outlined in Table 3 and Figure 1.

  • Ground/bond container and receiving equipment to prevent static discharge.[1][6]

  • Use only non-sparking tools.[1][6]

  • Avoid direct contact with the skin and eyes.[1]

  • Avoid inhalation of vapors.

  • Keep the container tightly closed when not in use.[1][6]

  • Wash hands thoroughly after handling.[1]

3.4. Doffing of PPE The proper removal of PPE is critical to prevent self-contamination.

PPE_Doffing cluster_doffing PPE Doffing Sequence Gloves 1. Gloves Gown 2. Gown/Lab Coat Gloves->Gown Goggles 3. Goggles/Face Shield Gown->Goggles Respirator 4. Mask or Respirator Goggles->Respirator Handwash 5. Wash Hands Respirator->Handwash

Figure 2. Recommended PPE Doffing Sequence.

3.5. Emergency Procedures

  • Skin Contact: Immediately wash the affected area with soap and plenty of water. Remove contaminated clothing.[1] If skin irritation or a rash occurs, seek medical attention.[1]

  • Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek medical attention.

  • Inhalation: Move the person to fresh air. If breathing is difficult, give oxygen. Seek medical attention.

  • Ingestion: Do NOT induce vomiting.[1] If the person is conscious, rinse their mouth with water. Seek immediate medical attention.[1]

  • Spills: Evacuate the area and remove all ignition sources.[1][6] Ventilate the area. Wear appropriate PPE, including respiratory protection. Absorb the spill with an inert material (e.g., vermiculite, dry sand) and place it in a sealed container for disposal.[6]

Disposal Plan

The disposal of this compound and its contaminated waste must be handled with care to protect the environment.

4.1. Waste Segregation

  • All disposable PPE that has come into contact with the compound should be considered contaminated waste.[5]

  • Unused or waste this compound should be collected in a dedicated, labeled, and sealed container.

  • Contaminated materials such as absorbent pads, gloves, and labware should be collected in a separate, clearly labeled hazardous waste container.

4.2. Disposal Procedure

  • Do not dispose of this compound down the drain. It is considered very toxic to aquatic life.[1][7]

  • All waste containing this compound must be treated as hazardous waste.

  • Contact a licensed professional waste disposal service to arrange for the proper disposal of the chemical waste.[1][6]

  • Disposal will likely involve incineration in a chemical incinerator equipped with an afterburner and scrubber.[1][6]

  • Follow all federal, state, and local regulations for hazardous waste disposal.[8]

References

×

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。